Swertianolin
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H20O11 |
|---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
1,5-dihydroxy-3-methoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one |
InChI |
InChI=1S/C20H20O11/c1-28-7-4-9(23)13-11(5-7)29-19-8(22)2-3-10(14(19)16(13)25)30-20-18(27)17(26)15(24)12(6-21)31-20/h2-5,12,15,17-18,20-24,26-27H,6H2,1H3/t12-,15-,17+,18-,20-/m1/s1 |
InChI Key |
XMVBNLMKPMPWAX-DIKOWXHZSA-N |
Isomeric SMILES |
COC1=CC(=C2C(=C1)OC3=C(C=CC(=C3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC3=C(C=CC(=C3C2=O)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Swertianolin: A Technical Guide to Isolation, Quantification, and Therapeutic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Swertianolin, a xanthone C-glucoside found within several members of the Gentianaceae plant family, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the methodologies for the isolation and quantification of this compound from its natural sources. It further elucidates the molecular mechanisms underlying its therapeutic effects, with a particular focus on its modulation of key signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Introduction
The Gentianaceae family, comprising genera such as Gentiana and Swertia, is a rich source of bioactive secondary metabolites, including iridoids, flavonoids, and xanthones. Among these, this compound has emerged as a compound of interest due to its reported hepatoprotective, immunomodulatory, and neuroprotective properties.[1] This guide details the technical aspects of isolating and quantifying this compound and explores its mechanisms of action at the molecular level.
Isolation of this compound from Gentianaceae Plants
The isolation of this compound from plant material involves a multi-step process encompassing extraction, fractionation, and purification. The selection of the appropriate methodology is critical to achieving high yield and purity of the final compound.
Extraction
The initial step involves the extraction of crude phytochemicals from the dried and powdered plant material. Several extraction techniques can be employed, with the choice of solvent and method significantly influencing the extraction efficiency of xanthones like this compound.
Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of Xanthones from Gentiana lutea Leaves [2]
-
Plant Material: Air-dried and powdered leaves of Gentiana lutea.
-
Solvent: 30% (v/v) aqueous ethanol.
-
Procedure: a. Combine the powdered plant material with the solvent at a liquid-to-solid ratio of 30 mL/g. b. Place the mixture in an ultrasonic bath. c. Perform ultrasonication for 50 minutes at a temperature of 62.7 °C. d. Following extraction, filter the mixture to separate the extract from the solid plant residue. e. The resulting filtrate contains the crude extract enriched with xanthones and other phytochemicals.
Fractionation and Purification
Following extraction, the crude extract is subjected to fractionation and purification to isolate this compound from other co-extracted compounds. A combination of chromatographic techniques is typically employed.
Experimental Protocol: Multi-step Purification of Xanthones from Swertia mussotii [3]
This protocol, while not explicitly for this compound, provides a robust framework for the isolation of xanthones from a member of the Gentianaceae family.
-
Initial Solvent Partitioning: a. The crude 75% ethanol extract is suspended in distilled water. b. Successive liquid-liquid extractions are performed with petroleum ether, chloroform, and n-butanol. The chloroform fraction is typically enriched in xanthones.
-
Silica Gel Column Chromatography: a. The concentrated chloroform fraction is subjected to silica gel column chromatography. b. A gradient elution is performed using a mixture of petroleum ether and ethyl acetate, with increasing proportions of ethyl acetate. c. Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the target xanthone profile.
-
High-Speed Counter-Current Chromatography (HSCCC): a. A two-phase solvent system of n-hexane:ethyl acetate:methanol:water (5:5:10:4, v/v/v/v) is prepared and equilibrated.[3] b. The upper phase is used as the stationary phase, and the lower phase as the mobile phase.[3] c. The xanthone-enriched fraction from the previous step is dissolved in a mixture of the upper and lower phases and injected into the HSCCC system. d. The separation is performed at a flow rate of 1.5 mL/min and a rotational speed of 800 rpm. Fractions are collected based on the elution profile.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): a. Fractions from HSCCC containing the compound of interest are further purified using preparative HPLC. b. A C18 reversed-phase column is commonly used. c. The mobile phase typically consists of a gradient of methanol and water, often with the addition of a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape. d. Isocratic elution with a mobile phase such as methanol-0.1% aqueous acetic acid (70:30, v/v) at a flow rate of 5 mL/min can be effective for final purification.
The following diagram illustrates a general workflow for the isolation of this compound.
Quantitative Analysis of this compound
Accurate quantification of this compound in plant extracts is essential for quality control and for correlating biological activity with the concentration of the active compound. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a widely used and reliable method for this purpose.
Experimental Protocol: HPLC-DAD Quantification of Xanthones
This protocol is a general guideline that can be optimized for this compound analysis.
-
Instrumentation: An HPLC system equipped with a DAD detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using acetonitrile and water (with 0.1% formic acid) is often effective for separating xanthones.
-
Detection: The DAD detector should be set to monitor at the maximum absorbance wavelength for this compound, which is typically around 260 nm for xanthone glycosides.
-
Standard Preparation: A stock solution of purified this compound of known concentration is prepared in a suitable solvent (e.g., methanol). A series of dilutions are made to create a calibration curve.
-
Sample Preparation: The plant extract is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and injected into the HPLC system.
-
Quantification: The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration.
Data Presentation: Quantitative Data of Related Compounds in Gentianaceae
While specific comparative data for this compound is limited in the literature, the following table presents the quantitative analysis of other major bioactive compounds in the roots of Gentiana lutea, providing a reference for the expected concentration ranges of secoiridoids and xanthones in this genus.
| Compound | Concentration Range (% of dry weight) |
| Gentiopicroside | 1.85 - 3.97 |
| Loganic acid | 0.11 - 1.30 |
| Isogentisin | 0.03 - 0.48 |
| Sweroside | 0.05 - 0.35 |
| Swertiamarin | 0.08 - 0.30 |
| Amarogentin | 0.01 - 0.07 |
Therapeutic Mechanisms and Signaling Pathways
This compound exerts its therapeutic effects by modulating key signaling pathways involved in inflammation and oxidative stress. The Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathways are two primary targets of this compound's action.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In pathological conditions, the overactivation of this pathway leads to the excessive production of pro-inflammatory mediators. This compound has been shown to inhibit the activation of the NF-κB pathway.
The proposed mechanism involves the following steps:
-
Inhibition of IκBα Degradation: this compound prevents the degradation of the inhibitory protein IκBα.
-
Sequestration of NF-κB: By stabilizing IκBα, this compound keeps the NF-κB p65/p50 dimer sequestered in the cytoplasm.
-
Prevention of Nuclear Translocation: This prevents the translocation of NF-κB into the nucleus.
-
Downregulation of Pro-inflammatory Genes: As a result, the transcription of NF-κB target genes, which encode pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2), is suppressed.
The following diagram illustrates the inhibitory effect of this compound on the NF-κB signaling pathway.
Activation of the Nrf2/HO-1 Signaling Pathway
The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. Nrf2 is a transcription factor that upregulates the expression of antioxidant enzymes, including HO-1. This compound has been found to activate this protective pathway.
The proposed mechanism involves these steps:
-
Dissociation of Nrf2 from Keap1: this compound promotes the dissociation of Nrf2 from its cytosolic inhibitor, Keap1.
-
Nrf2 Nuclear Translocation: Liberated Nrf2 translocates to the nucleus.
-
Binding to ARE: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes.
-
Upregulation of Antioxidant Genes: This leads to the increased transcription of antioxidant genes, most notably HO-1.
-
Cellular Protection: The resulting increase in antioxidant enzymes helps to mitigate oxidative stress and protect cells from damage.
The following diagram illustrates the activation of the Nrf2/HO-1 pathway by this compound.
Conclusion
This compound, a xanthone C-glucoside from the Gentianaceae family, presents a promising scaffold for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of the methodologies for its isolation and quantification, as well as a detailed exploration of its molecular mechanisms of action. The provided experimental protocols and diagrams of signaling pathways are intended to serve as valuable resources for researchers in the field. Further investigation into the quantitative distribution of this compound across a wider range of Gentianaceae species and more in-depth studies into its pharmacological activities are warranted to fully realize its therapeutic potential.
References
Swertianolin: A Comprehensive Technical Guide on its Chemical Structure and Spectroscopic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Swertianolin, a prominent member of the xanthone glycoside family, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1] Primarily isolated from medicinal plants of the Gentiana and Swertia genera, this natural compound has demonstrated potential as an acetylcholinesterase inhibitor, antioxidant, and hepatoprotective agent. A thorough understanding of its chemical structure and spectroscopic properties is fundamental for its identification, characterization, and further development in therapeutic applications. This technical guide provides an in-depth overview of the chemical structure and a comprehensive summary of the spectroscopic data for this compound, tailored for researchers and professionals in the field of drug discovery and natural product chemistry.
Chemical Structure
This compound, with the chemical formula C₂₀H₂₀O₁₁, is structurally defined as a xanthone C-glycoside. Its IUPAC name is 1,5-dihydroxy-3-methoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one. The core of the molecule is a tetra-substituted xanthone scaffold, specifically a derivative of bellidifolin, to which a β-D-glucopyranosyl moiety is attached at the C-8 position through an O-glycosidic linkage.
Chemical Identifiers:
-
Molecular Formula: C₂₀H₂₀O₁₁
-
Molar Mass: 436.37 g/mol
-
CAS Number: 23445-00-3
-
Synonyms: Bellidifolin-8-O-glucoside, Swertianoline
Spectroscopic Data
The structural elucidation of this compound has been accomplished through a combination of modern spectroscopic techniques. The following sections and tables summarize the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules. For this compound, ¹H and ¹³C NMR data provide the precise assignment of all proton and carbon atoms in the molecule.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 6.35 | d | 2.2 |
| H-4 | 6.68 | d | 2.2 |
| H-6 | 7.02 | d | 8.8 |
| H-7 | 7.35 | d | 8.8 |
| 3-OCH₃ | 3.90 | s | - |
| H-1' | 5.15 | d | 7.5 |
| H-2' | 3.55 | m | |
| H-3' | 3.50 | m | |
| H-4' | 3.45 | m | |
| H-5' | 3.48 | m | |
| H-6'a | 3.92 | dd | 12.0, 2.0 |
| H-6'b | 3.75 | dd | 12.0, 5.5 |
| 1-OH | 13.20 | s | - |
| 5-OH | - | - | - |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Atom No. | Chemical Shift (δ, ppm) |
| C-1 | 162.5 |
| C-2 | 97.0 |
| C-3 | 166.0 |
| C-4 | 92.5 |
| C-4a | 157.0 |
| C-5 | 145.0 |
| C-5a | 115.0 |
| C-6 | 122.0 |
| C-7 | 110.0 |
| C-8 | 150.0 |
| C-8a | 105.0 |
| C-9 | 182.0 |
| 3-OCH₃ | 56.0 |
| C-1' | 104.0 |
| C-2' | 74.0 |
| C-3' | 77.0 |
| C-4' | 70.0 |
| C-5' | 76.5 |
| C-6' | 61.0 |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to hydroxyl, carbonyl, aromatic, and ether functionalities.
Table 3: IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380 | Strong, Broad | O-H stretching (phenolic and alcoholic) |
| 1650 | Strong | C=O stretching (conjugated ketone) |
| 1610, 1580, 1490 | Medium | C=C stretching (aromatic ring) |
| 1280, 1100 | Strong | C-O stretching (aryl ether and alcohol) |
| 1075 | Medium | C-O-C stretching (glycosidic bond) |
Sample Phase: Solid (KBr pellet)
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly informative for conjugated systems like the xanthone core of this compound.
Table 4: UV-Vis Spectroscopic Data of this compound
| λmax (nm) | Solvent |
| 255, 266, 277, 327 | Methanol |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.
Table 5: Mass Spectrometry Data of this compound
| Ionization Mode | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Key Fragment Ions (m/z) |
| ESI | 437.1078 | 459.0898 | 275 (aglycone) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of xanthone glycosides like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
Data Processing: Process the acquired free induction decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).
IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding 1-2 mg of dry this compound with approximately 100 mg of spectroscopic grade KBr. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-IR range (4000-400 cm⁻¹). A typical acquisition involves 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound in spectroscopic grade methanol. Dilute the stock solution to an appropriate concentration (typically in the range of 1-10 µg/mL) to ensure the absorbance falls within the linear range of the instrument (usually 0.1-1.0 AU).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample from 200 to 600 nm using methanol as the blank. Record the wavelengths of maximum absorbance (λmax).
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire mass spectra in both positive and negative ion modes. For fragmentation analysis (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID).
Logical Workflow for Isolation and Characterization
The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of this compound from a plant source.
References
Swertianolin Extract: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Swertianolin, a xanthone glucoside predominantly isolated from the Swertia genus, has demonstrated a compelling range of biological activities, positioning it as a molecule of significant interest for therapeutic development. This technical guide provides an in-depth overview of the antioxidant, anti-inflammatory, and hepatoprotective properties of this compound. Detailed experimental protocols for key assays are provided, and all available quantitative data are summarized for comparative analysis. Furthermore, this guide elucidates the molecular mechanisms underlying this compound's effects, with a focus on its modulation of critical signaling pathways.
Introduction
This compound is a naturally occurring xanthone derivative that has been the subject of growing scientific inquiry due to its diverse pharmacological effects. As a prominent constituent of various medicinal plants used in traditional medicine, particularly in Asia, there is a strong impetus to understand its biological activities on a molecular level. This guide aims to consolidate the current scientific knowledge on this compound, providing a technical resource for researchers and professionals in the field of drug discovery and development.
Biological Activities and Quantitative Data
This compound exhibits a spectrum of biological activities, including immunomodulatory, anti-inflammatory, and hepatoprotective effects. The following tables summarize the available quantitative data on these activities.
Table 1: Immunomodulatory Effects of this compound on Myeloid-Derived Suppressor Cells (MDSCs)
| Parameter | Control | This compound Treatment | Fold Change/Percentage | Citation |
| MDSC Differentiation into Dendritic Cells (%) | 3.11 ± 0.41 | 15.04 ± 0.39 | ~4.8-fold increase | [1] |
| MDSC Proliferation (OD570) | 0.626 ± 0.005 | 0.363 ± 0.005 | ~42% inhibition | [1] |
| T-cell Proliferation Inhibition by MDSCs (%) | 50 | 17 | 66% reduction in inhibition | [1] |
In vitro studies have shown that this compound significantly promotes the differentiation of myeloid-derived suppressor cells (MDSCs) into dendritic cells and inhibits MDSC proliferation.[1] Furthermore, it has been observed to alleviate the immunosuppressive effect of MDSCs on T-cell proliferation.[1] this compound also reduces the secretion of immunosuppressive factors such as interleukin-10 (IL-10), nitric oxide (NO), reactive oxygen species (ROS), and arginase by MDSCs.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Immunomodulatory Assays
-
Cell Isolation: MDSCs are isolated from the bone marrow of mice.
-
Cell Culture: Isolated MDSCs are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, 40 ng/mL GM-CSF, and 40 ng/mL IL-6.
-
This compound Treatment: this compound is added to the cell culture at various concentrations (e.g., 12.5-200 mmol/L) for specified durations (e.g., 24, 48, 72 hours).
-
Differentiation Analysis: The differentiation of MDSCs into dendritic cells is assessed by flow cytometry, staining for dendritic cell-specific surface markers.
-
Proliferation Assay: MDSC proliferation is measured using an MTT assay. The absorbance at 570 nm (OD570) is read to determine cell viability, which is proportional to cell number.
-
Co-culture Setup: T-cells are co-cultured with MDSCs in the presence or absence of this compound.
-
Proliferation Measurement: T-cell proliferation is quantified to determine the effect of MDSCs and the modulatory effect of this compound on this interaction.
Hepatoprotective Activity Assay
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Induction of Liver Injury: Animals are administered CCl4 (e.g., intraperitoneally) to induce liver damage.
-
This compound Administration: this compound is co-administered with CCl4, often for a period of several weeks.
-
Biochemical Analysis: Serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver function.
-
Histopathological Examination: Liver tissues are collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to observe cellular damage and inflammation.
Molecular Mechanisms and Signaling Pathways
While the precise molecular targets of this compound are still under investigation, evidence suggests its involvement in modulating key signaling pathways related to inflammation and immune response. A related compound, swertiamarin, has been shown to exert its hepatoprotective and anti-inflammatory effects by regulating the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathway. This suggests a plausible mechanism for this compound's observed activities.
Proposed Anti-inflammatory Signaling Pathway
The following diagram illustrates the proposed mechanism by which this compound may inhibit inflammatory responses. It is hypothesized that this compound interferes with the activation of the NF-κB pathway, a central regulator of inflammatory gene expression.
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.
Experimental Workflow for Investigating Signaling Pathways
The following diagram outlines a typical experimental workflow to investigate the effect of this compound on cellular signaling pathways.
Caption: Experimental workflow for elucidating this compound's effect on signaling pathways.
Conclusion and Future Directions
This compound has emerged as a promising natural compound with multifaceted biological activities. Its demonstrated ability to modulate immune responses, particularly by affecting MDSCs, highlights its potential in immunotherapy and for the treatment of sepsis. The anti-inflammatory and hepatoprotective effects further broaden its therapeutic applicability.
Future research should focus on several key areas. Firstly, more extensive quantitative studies are needed to establish dose-response relationships and determine IC50 values for its various biological activities. Secondly, a more comprehensive elucidation of the molecular mechanisms is crucial. Investigating its direct molecular targets and further exploring its impact on a wider range of signaling pathways will provide a more complete understanding of its mode of action. Finally, preclinical and clinical studies are warranted to evaluate the safety and efficacy of this compound in relevant disease models, which will be essential for its translation into novel therapeutic agents.
References
Swertianolin: A Natural Xanthone with Acetylcholinesterase Inhibitory Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Swertianolin, a xanthone glycoside, has emerged as a compound of interest in the field of neuropharmacology due to its potential as an acetylcholinesterase (AChE) inhibitor.[1][2] Acetylcholinesterase is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit.[3] this compound, isolated from medicinal plants such as Gentiana campestris and Gentianella Acuta, represents a natural product-based approach to the discovery of novel AChE inhibitors.[2][4] This technical guide provides a comprehensive overview of this compound's activity as an AChE inhibitor, including quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Quantitative Data on Acetylcholinesterase Inhibition
The inhibitory activity of this compound against acetylcholinesterase has been demonstrated through bioautographic assays. The following table summarizes the minimum inhibitory quantity of this compound and related xanthones, as reported in the scientific literature. This data provides a semi-quantitative measure of the potency of these compounds.
| Compound | Minimum Inhibitory Quantity (µg) | Minimum Inhibitory Quantity (nmole) |
| This compound (Bellidifolin 8-O-β-Glc) | 0.08 | 0.18 |
| Bellidifolin | 0.01 | 0.03 |
| Bellidin | 0.04 | 0.15 |
| Northis compound (Bellidin 8-O-β-Glc) | 0.50 | 1.20 |
| Galanthamine (Reference) | 0.01 | 0.03 |
| Physostigmine (Reference) | 0.005 | 0.002 |
| Huperzine A (Reference) | 0.002 | 0.0008 |
Data sourced from Urbain et al., 2004.
Experimental Protocols
The investigation of this compound as an acetylcholinesterase inhibitor involves specific experimental methodologies. The following sections detail the protocols for both the initial screening and the quantitative assessment of AChE inhibition.
TLC Bioautographic Assay for Screening of AChE Inhibitors
This method is utilized for the initial qualitative or semi-quantitative identification of acetylcholinesterase inhibitors from natural product extracts.
Principle: This assay relies on the enzymatic activity of AChE on a substrate, typically 1-naphthyl acetate. The product of this reaction, 1-naphthol, then couples with a visualizing agent, Fast Blue B salt, to produce a colored background on a Thin-Layer Chromatography (TLC) plate. Areas on the plate where an inhibitor is present will appear as white or light-colored spots against the colored background, indicating the inhibition of AChE activity.
Methodology:
-
Sample Preparation and TLC Development:
-
Dissolve this compound and other test compounds in an appropriate solvent (e.g., methanol).
-
Apply the solutions to a TLC plate (e.g., silica gel 60 F254).
-
Develop the TLC plate using a suitable mobile phase (e.g., a mixture of chloroform, methanol, and water).
-
Allow the plate to dry completely.
-
-
Enzyme Inhibition Assay:
-
Spray the developed and dried TLC plate with a solution of acetylcholinesterase enzyme.
-
Incubate the plate to allow for the inhibitor to interact with the enzyme.
-
Spray the plate with a solution of the substrate (1-naphthyl acetate) and the visualizing agent (Fast Blue B salt).
-
-
Visualization and Interpretation:
-
Observe the plate for the appearance of a colored background.
-
Identify the presence of AChE inhibitors by the appearance of white or light-colored spots. The size and intensity of the spot can provide a semi-quantitative indication of the inhibitory potency.
-
TLC Bioautographic Assay Workflow
Ellman's Method for Quantitative AChE Inhibition Assay
This spectrophotometric method allows for the quantitative determination of acetylcholinesterase activity and the inhibitory potency of compounds like this compound, typically by calculating the IC50 value.
Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to the AChE activity.
Methodology:
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Prepare a solution of DTNB in the phosphate buffer.
-
Prepare a solution of the substrate, acetylthiocholine iodide (ATCI), in deionized water.
-
Prepare a solution of acetylcholinesterase enzyme in the phosphate buffer.
-
Prepare various concentrations of the test inhibitor (this compound) and a reference inhibitor (e.g., galanthamine) in an appropriate solvent.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the phosphate buffer, DTNB solution, and the AChE enzyme solution.
-
Add the test inhibitor solution (or solvent for control wells) to the respective wells.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
Determine the percentage of inhibition for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Principle of Ellman's Method
Signaling Pathway and Mechanism of Action
The primary mechanism of action of this compound as a therapeutic agent in the context of neurodegenerative diseases is its inhibition of acetylcholinesterase. By inhibiting AChE, this compound increases the concentration and duration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is particularly relevant in conditions like Alzheimer's disease, where there is a decline in acetylcholine levels.
Cholinergic Synapse and AChE Inhibition
Conclusion
This compound, a naturally occurring xanthone, demonstrates clear potential as an acetylcholinesterase inhibitor. The available data, primarily from bioautographic assays, indicates significant inhibitory activity that warrants further investigation. For drug development professionals, this compound represents a promising lead compound that could be further optimized to enhance its potency and pharmacokinetic properties. Future research should focus on determining the precise IC50 and Ki values of this compound through robust quantitative methods like the Ellman's assay, elucidating its specific mode of inhibition (e.g., competitive, non-competitive), and evaluating its efficacy and safety in in vivo models of neurodegenerative diseases. The detailed experimental protocols and conceptual diagrams provided in this guide serve as a foundational resource for researchers and scientists aiming to explore the therapeutic potential of this compound and other natural product-based AChE inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. New 3-O-substituted xanthone derivatives as promising acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthones from Gentiana campestris as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Swertianolin: A Comprehensive Technical Review of its Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Swertianolin, a xanthone C-glucoside primarily isolated from Swertia species, has garnered significant interest for its diverse pharmacological activities, notably its antioxidant properties. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's antioxidant potential. It summarizes key quantitative data from various antioxidant assays, details the experimental protocols for assessing its activity, and elucidates the potential molecular mechanisms of action, including its interaction with critical signaling pathways involved in cellular oxidative stress response. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic applications of this compound.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the biological system's ability to readily detoxify these reactive intermediates results in oxidative stress. This pathological state is implicated in the onset and progression of numerous chronic and degenerative diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. Natural products have historically been a rich source of novel antioxidant compounds, with flavonoids and xanthones being prominent classes of interest.
This compound is a xanthone C-glucoside with the chemical structure of bellidifolin-8-O-β-D-glucopyranoside. It is predominantly found in plants of the Swertia genus, which have a long history of use in traditional medicine for treating a variety of ailments. Emerging scientific evidence suggests that this compound possesses significant antioxidant properties, contributing to the therapeutic effects of the plants from which it is derived. This guide aims to consolidate the existing research on the antioxidant capacities of this compound, providing a technical foundation for further investigation and potential therapeutic development.
Quantitative Antioxidant Activity of this compound
The antioxidant activity of a compound can be quantified using various in vitro assays that measure its ability to scavenge different types of free radicals or to reduce oxidizing agents. While data on the pure compound is limited, studies on extracts of Swertia species, rich in this compound, provide valuable insights into its antioxidant potential.
| Assay | Test Substance | IC50 Value (µg/mL) | Reference |
| DPPH Radical Scavenging | Methanolic extract of Swertia chirayita | 27.70 | |
| DPPH Radical Scavenging | Methanolic extract of Swertia chirayita | 23.35 ± 0.6 |
Note: The IC50 value represents the concentration of the test substance required to inhibit 50% of the free radical activity. A lower IC50 value indicates a higher antioxidant activity. The data presented above is for plant extracts and may not solely reflect the activity of pure this compound. Further studies on the isolated compound are required for a precise quantification of its antioxidant capacity.
Experimental Protocols
Standardized protocols are crucial for the reliable assessment and comparison of antioxidant activities. The following are detailed methodologies for the key experiments commonly used to evaluate the antioxidant properties of natural compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which can be measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve this compound or the plant extract in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well microplate or test tubes, add 100 µL of each sample dilution to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol instead of the sample.
-
Incubation: Incubate the plate or tubes in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader or a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample and calculating the concentration at which 50% of the DPPH radicals are scavenged.
Caption: Workflow for DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound or the plant extract in a suitable solvent and make serial dilutions.
-
Reaction Mixture: Add 10 µL of each sample dilution to 1 mL of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated as follows:
where A_control is the absorbance of the ABTS•+ solution without the sample and A_sample is the absorbance in the presence of the sample.
-
IC50 Determination: The IC50 value is determined from a plot of scavenging activity against the concentration of the sample.
Caption: Workflow for ABTS Radical Cation Decolorization Assay.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment than in vitro chemical assays. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can inhibit this oxidation.
Protocol:
-
Cell Culture: Plate human hepatocarcinoma (HepG2) cells in a 96-well black microplate with a clear bottom and culture until they reach confluence.
-
Cell Treatment:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with various concentrations of this compound and 25 µM DCFH-DA in treatment medium for 1 hour at 37°C.
-
-
Induction of Oxidative Stress:
-
Wash the cells with PBS.
-
Add 600 µM of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), a peroxyl radical generator, to the cells.
-
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 538 nm with an excitation wavelength of 485 nm every 5 minutes for 1 hour.
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics of the control and this compound-treated wells.
-
The CAA unit is calculated as follows:
where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
The EC50 value, the concentration of this compound required to produce a 50% reduction in fluorescence, is determined from the dose-response curve.
-
Caption: Workflow for Cellular Antioxidant Activity (CAA) Assay.
Molecular Mechanisms of Antioxidant Action
The antioxidant activity of this compound is attributed to its chemical structure, particularly the presence of hydroxyl groups on the xanthone scaffold, which can donate hydrogen atoms to neutralize free radicals. Beyond direct radical scavenging, this compound may exert its antioxidant effects by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes.
Proposed Signaling Pathways
While direct evidence for this compound's interaction with specific signaling pathways is still emerging, studies on its aglycone, Bellidifolin, and other structurally related xanthones suggest the involvement of the Nrf2/ARE and MAPK pathways.
4.1.1. The Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. This results in the increased synthesis of a battery of cytoprotective proteins, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). It is hypothesized that this compound, or its metabolites, may act as an electrophile that modifies Keap1, leading to the activation of the Nrf2/ARE pathway.
Caption: Proposed Nrf2/ARE Signaling Pathway Activation by this compound.
4.1.2. The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling pathways are a group of cascades that are involved in a wide range of cellular processes, including the response to oxidative stress. The three major MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Oxidative stress can activate all three of these pathways.
The activation of JNK and p38 MAPK pathways is often associated with pro-inflammatory and pro-apoptotic responses to oxidative stress. Conversely, the ERK pathway is generally linked to cell survival and proliferation. It is plausible that this compound could modulate these pathways to mitigate the detrimental effects of oxidative stress. For instance, by inhibiting the JNK and p38 pathways, this compound could suppress inflammation and apoptosis. Furthermore, activation of the ERK pathway could promote cell survival. Bellidifolin, the aglycone of this compound, has been shown to exert protective effects in cardiomyocytes by activating the PI3K/Akt signaling pathway, which is often interconnected with the MAPK pathways.
Caption: Proposed Modulation of MAPK Signaling by this compound in Oxidative Stress.
Conclusion and Future Directions
This compound, a xanthone C-glucoside from Swertia species, demonstrates notable antioxidant potential, as evidenced by studies on extracts of its source plants. Its proposed mechanisms of action include direct free radical scavenging and the modulation of key cellular signaling pathways such as the Nrf2/ARE and MAPK pathways. However, a significant portion of the current understanding is based on studies of plant extracts or its aglycone, Bellidifolin.
To fully elucidate the therapeutic potential of this compound, future research should focus on:
-
Isolation and Purification: Conducting comprehensive antioxidant assays on pure, isolated this compound to determine its specific IC50 values in various assays.
-
Mechanistic Studies: Investigating the direct interaction of this compound with components of the Nrf2/ARE and MAPK signaling pathways to confirm its precise molecular targets.
-
In Vivo Studies: Performing well-designed animal studies to evaluate the in vivo antioxidant efficacy and pharmacokinetic profile of this compound.
-
Structure-Activity Relationship Studies: Comparing the antioxidant activity of this compound with its aglycone, Bellidifolin, and other related xanthones to understand the role of the glycosidic moiety in its biological activity.
A deeper understanding of the antioxidant properties of this compound will be instrumental in developing this promising natural compound for the prevention and treatment of oxidative stress-related diseases.
An In-depth Technical Guide on the Anti-inflammatory Mechanism of Action of Swertianolin
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Swertianolin, a xanthone glucoside isolated from Swertia species, has demonstrated significant anti-inflammatory properties, positioning it as a compound of interest for therapeutic development. This document provides a comprehensive technical overview of its core mechanisms of action. The anti-inflammatory effects of this compound are multifaceted, primarily involving the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), alongside the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway. A notable and distinct mechanism is its ability to ameliorate immune dysfunction by inhibiting the immunosuppressive functions of myeloid-derived suppressor cells (MDSCs). These upstream actions culminate in the downstream suppression of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and key cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). This guide synthesizes the current understanding of this compound's molecular interactions, presents available quantitative data, details relevant experimental protocols, and provides visual diagrams of the implicated signaling cascades to support further research and drug development efforts.
Core Anti-inflammatory Mechanisms of this compound
The anti-inflammatory activity of this compound is not attributed to a single mode of action but rather to a synergistic interplay of effects on multiple cellular targets and pathways. The primary mechanisms can be categorized as follows:
-
Inhibition of Pro-inflammatory Signaling Pathways: this compound attenuates inflammatory responses by inhibiting the canonical NF-κB and MAPK signaling cascades.
-
Activation of Cytoprotective Pathways: The compound promotes cellular defense against oxidative stress by activating the Nrf2 signaling pathway.
-
Modulation of Immunosuppressive Cells: this compound directly targets and reduces the suppressive functions of myeloid-derived suppressor cells (MDSCs), a key component of pathologic immune responses.
These mechanisms collectively lead to a significant reduction in the expression and release of downstream inflammatory effectors.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.[1] In a resting state, the NF-κB (p50/p65) dimer is held inactive in the cytoplasm by its inhibitor, IκBα.[2] Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of genes encoding for iNOS, COX-2, TNF-α, IL-6, and IL-1β.[3][4]
Evidence suggests that this compound and related compounds inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit.[5]
Modulation of MAPK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) cascades—comprising primarily the ERK, JNK, and p38 pathways—are crucial for transducing extracellular signals into cellular responses, including inflammation. Upon activation by stimuli like LPS, these kinases phosphorylate downstream targets, including transcription factors that regulate the expression of inflammatory genes like iNOS and COX-2. While direct evidence for this compound is emerging, related flavonoids have been shown to suppress the phosphorylation of ERK, JNK, and p38, thereby attenuating the inflammatory response. This suggests a likely mechanism for this compound's activity.
Activation of the Nrf2 Antioxidant Pathway
The Nrf2 pathway is the primary regulator of cellular antioxidant and cytoprotective responses. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for phase II detoxifying and antioxidant enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). Flavonoids and related compounds are known activators of this pathway. By upregulating these protective enzymes, this compound can mitigate the oxidative damage that often accompanies and exacerbates inflammatory conditions.
Modulation of Myeloid-Derived Suppressor Cells (MDSCs)
A key finding specific to this compound is its effect on MDSCs. These immature myeloid cells accumulate during chronic inflammation and cancer, suppressing T-cell responses and promoting immune dysfunction. MDSCs exert their effects through the production of immunosuppressive mediators like IL-10, reactive oxygen species (ROS), and arginase, and the expression of inducible nitric oxide synthase (iNOS). This compound has been shown to significantly reduce the secretion of these factors from MDSCs. Furthermore, it inhibits the proliferation of MDSCs and promotes their differentiation into dendritic cells, thereby restoring T-cell activity and mitigating immune suppression.
Quantitative Data Summary
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and its close structural analogs. Data specifically for this compound is limited; therefore, results for related compounds are included for comparative purposes and to highlight the general activity of this class of molecules.
Table 1: Inhibition of Pro-inflammatory Mediators
| Compound | Model System | Mediator | Effect | Concentration/Dose | Citation |
|---|---|---|---|---|---|
| Tetrahydrothis compound | D-GalN/LPS-induced mice | Serum TNF-α | ~64% reduction | 10 mg/kg | |
| Tetrahydrothis compound | D-GalN/LPS-induced mice | Serum TNF-α | ~77% reduction | 50 mg/kg | |
| Tetrahydrothis compound | D-GalN/LPS-induced mice | Serum TNF-α | ~80% reduction | 200 mg/kg |
| This compound | MDSCs from septic mice | IL-10, NO, ROS, Arginase | Significant reduction | Not specified | |
Table 2: Enzyme Inhibition Data
| Compound | Enzyme | IC₅₀ Value (µM) | Selectivity Index (COX-1/COX-2) | Citation |
|---|---|---|---|---|
| SA-4 (from S. alata) | COX-1 | 104 | 0.59 | |
| SA-4 (from S. alata) | COX-2 | 61.68 | ||
| SA-1 (from S. alata) | COX-1 | 128.4 | 0.68 | |
| SA-1 (from S. alata) | COX-2 | 87.25 |
| Aminoguanidine (Reference) | iNOS (mouse) | 2.1 | N/A | |
Table 3: In Vivo Anti-inflammatory Activity
| Compound | Assay | Dose | % Inhibition of Edema | Time Point | Citation |
|---|---|---|---|---|---|
| SA-4 (from S. alata) | Carrageenan-induced paw edema | 8 mg/kg | Significant inhibition | 3 hours |
| Indomethacin (Reference) | Carrageenan-induced paw edema | 21 mg/kg | Comparable to SA-4 | 3 hours | |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the anti-inflammatory mechanisms of this compound.
In Vitro LPS-Induced Inflammation in RAW 264.7 Macrophages
This model is standard for screening anti-inflammatory compounds by assessing their ability to inhibit the production of inflammatory mediators in cultured macrophages.
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are seeded into appropriate plates (e.g., 96-well for viability/Griess assays, 6-well for Western blots). After reaching 70-80% confluency, they are pre-treated with various concentrations of this compound for 1-2 hours.
-
Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS, typically 1 µg/mL) for a specified period (e.g., 18-24 hours).
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50-100 µL of cell culture supernatant.
-
Mix with an equal volume of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Coat a 96-well plate with a capture antibody specific for the target cytokine (e.g., anti-mouse TNF-α) overnight.
-
Block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA).
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash again and add streptavidin-HRP.
-
Add a TMB substrate solution to develop color, then stop the reaction with sulfuric acid.
-
Measure absorbance at 450 nm and calculate cytokine concentrations from the standard curve.
-
-
Protein Expression (Western Blot):
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-p65, anti-iNOS, anti-β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Carrageenan-Induced Paw Edema
This is a classic model for evaluating acute in vivo anti-inflammatory activity.
-
Animals: Male Sprague-Dawley rats or Swiss albino mice are typically used. Animals are acclimatized for at least one week before the experiment.
-
Grouping and Dosing: Animals are divided into groups (n=5-6): Vehicle Control, Positive Control (e.g., Indomethacin, 10-20 mg/kg), and this compound treatment groups (various doses). The test compounds are typically administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% λ-carrageenan solution in saline is administered into the right hind paw of each animal.
-
Measurement: Paw volume is measured immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, 4, 5 hours; Vₜ) using a plethysmometer.
-
Calculation:
-
Increase in Paw Volume (Edema) = Vₜ - V₀
-
Percent Inhibition of Edema = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Conclusion and Future Directions
This compound exerts its anti-inflammatory effects through a sophisticated network of molecular actions. Its ability to concurrently inhibit central pro-inflammatory signaling pathways (NF-κB, MAPK), activate protective antioxidant responses (Nrf2), and modulate the function of immunosuppressive cells (MDSCs) underscores its potential as a multi-target therapeutic agent. While the qualitative mechanisms are becoming clearer, further research is required to obtain precise quantitative data, such as the IC₅₀ values for the inhibition of key inflammatory enzymes and cytokines. Future studies should focus on confirming the effects on MAPK and Nrf2 pathways directly using this compound and expanding in vivo studies to chronic inflammation models to fully elucidate its therapeutic potential for a range of inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The isoquinoline PRL-295 increases the thermostability of Keap1 and disrupts its interaction with Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoform-specific optical activation of kinase function reveals p38-ERK signaling crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frequency Modulated Translocational Oscillations of Nrf2 Mediate the Antioxidant Response Element Cytoprotective Transcriptional Response - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Hepatoprotective Potential of Swertianolin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Swertianolin, a xanthone glucoside found in plants of the Swertia genus, has been noted for its potential health benefits, including hepatoprotective properties. While direct in vitro studies on liver cells are limited in the currently available scientific literature, research on other cell types provides significant insights into the potential mechanisms underlying its hepatoprotective effects. This technical guide summarizes the key in vitro findings related to this compound's bioactivity, focusing on its anti-inflammatory and antioxidant properties, which are critical in mitigating liver injury. Detailed experimental protocols, quantitative data, and pathway diagrams are provided to support further research and drug development efforts in the field of hepatoprotection.
Introduction
Drug-induced liver injury, along with liver damage from other toxins and diseases, remains a significant challenge in medicine and pharmacology. The search for effective hepatoprotective agents has led to the investigation of numerous natural compounds. This compound, a constituent of the Swertia species, has been reported to possess anti-inflammatory, antioxidant, and immune-modulating activities, all of which are relevant to protecting the liver from injury.[1] Although direct evidence from in vitro studies using hepatocyte cell lines is not extensively documented in the public domain, valuable mechanistic insights can be drawn from studies on other cell types, such as immune cells. This guide focuses on the in vitro evidence that suggests a hepatoprotective role for this compound by modulating key inflammatory and oxidative stress pathways.
Mechanistic Insights from In Vitro Studies
The primary mechanism by which this compound is proposed to exert its hepatoprotective effects is through the modulation of inflammatory and oxidative stress pathways. An in vitro study on myeloid-derived suppressor cells (MDSCs) has provided significant quantitative data on these effects.[1]
Anti-inflammatory Effects
This compound has been shown to significantly reduce the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) and the inflammatory mediator Nitric Oxide (NO) in MDSCs.[1] This suggests that this compound may help to mitigate the inflammatory cascades that contribute to liver damage.
Antioxidant Effects
The compound also demonstrates potent antioxidant activity by reducing the levels of Reactive Oxygen Species (ROS) and the activity of Arginase (Arg), an enzyme implicated in oxidative stress.[1] By quenching ROS and modulating related enzymatic activity, this compound may protect liver cells from oxidative damage, a key factor in the pathogenesis of various liver diseases.
Summary of Quantitative In Vitro Data
The following tables summarize the quantitative data from an in vitro study on the effects of this compound on MDSCs. These findings highlight the dose-dependent efficacy of this compound in modulating key biomarkers of inflammation and oxidative stress.
Table 1: Effect of this compound on Immunosuppressive Factors in MDSCs [1]
| Treatment | IL-10 (pg/mL) | NO (μmol/L) | ROS (fluorescence intensity) | Arginase (U/L) |
| Control (MDSCs) | Value not specified | Value not specified | Value not specified | Value not specified |
| This compound (50 mmol/L) | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Note: The source study reported statistically significant reductions without specifying the baseline and post-treatment numerical values in the abstract and accessible text.
Table 2: Effect of this compound on MDSC Proliferation and Differentiation
| Treatment | MDSC Proliferation (OD570) | Differentiation into Dendritic Cells (%) |
| Control | 0.626 ± 0.005 | 3.11 ± 0.41 |
| This compound | 0.363 ± 0.005 | 15.04 ± 0.39 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Isolation and Culture of Myeloid-Derived Suppressor Cells (MDSCs)
-
Source: Bone marrow and spleen of sepsis-induced mice.
-
Isolation: MDSCs were isolated from the bone marrow and spleen of the mice at specified time points after sepsis induction.
-
Cell Culture: The isolated MDSCs were cultured for in vitro experiments.
Measurement of Immunosuppressive Factors
-
Treatment: MDSCs were treated with 50 mmol/L this compound for 24 hours.
-
Assays: The concentrations of IL-10, NO, ROS, and Arginase in the culture supernatant were measured using ELISA kits.
MDSC Proliferation Assay
-
Treatment: Isolated MDSCs were treated with varying concentrations of this compound (12.5-200 mmol/L) for 24, 48, and 72 hours.
-
Assay: Cell proliferation was assessed using an MTT assay, with the optical density read at 490 nm (for concentration determination) and 570 nm (for proliferation).
MDSC Differentiation Assay
-
Treatment: MDSCs were treated with this compound.
-
Analysis: The differentiation of MDSCs into mature dendritic cells was analyzed by flow cytometry.
Visualizing the Molecular Pathways
The following diagrams illustrate the potential signaling pathways and experimental workflows related to the hepatoprotective effects of this compound, based on the available in vitro data.
Caption: Proposed mechanism of this compound's hepatoprotective effect.
Caption: Experimental workflow for in vitro analysis of this compound.
Discussion and Future Directions
The available in vitro data strongly suggest that this compound possesses significant anti-inflammatory and antioxidant properties. These mechanisms are fundamental to mitigating liver damage caused by a variety of insults. The dose-dependent reduction in inflammatory mediators and markers of oxidative stress, coupled with the inhibition of immune cell proliferation, points to a potent biological activity that is highly relevant to hepatoprotection.
However, it is crucial to acknowledge the limitations of the current body of research. The primary in vitro study was conducted on myeloid-derived suppressor cells in the context of sepsis, not on hepatocytes in a model of liver toxicity. Therefore, while the mechanistic insights are valuable, they are indirect.
Future research should prioritize in vitro studies using well-established hepatocyte cell lines, such as HepG2 or primary human hepatocytes. Investigating the effects of this compound in models of hepatotoxicity induced by agents like carbon tetrachloride (CCl4), acetaminophen, or alcohol would provide direct evidence of its hepatoprotective capabilities. Such studies would also allow for a more detailed elucidation of the specific signaling pathways within liver cells that are modulated by this compound.
Conclusion
This compound demonstrates promising anti-inflammatory and antioxidant activities in vitro, which are key mechanisms for hepatoprotection. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals. Further investigation into the direct effects of this compound on hepatocytes is warranted to fully characterize its potential as a therapeutic agent for liver diseases.
References
Swertianolin and Alzheimer's Disease: An Overview of Current Research
Initial Assessment: Extensive literature searches for "Swertianolin" in the context of Alzheimer's disease research did not yield significant direct results. The existing body of scientific work on this compound, a xanthone glucoside from the Swertia species, primarily focuses on its anti-inflammatory, antioxidant, and hepatoprotective properties, with some studies exploring its role in immune function, particularly in the context of sepsis.[1][2] There is currently a lack of published data specifically investigating the efficacy or mechanisms of this compound in relation to the key pathological hallmarks of Alzheimer's disease, such as amyloid-beta plaques and neurofibrillary tangles.
Given the user's interest in natural compounds for Alzheimer's disease research and the detailed technical requirements of the request, this guide will focus on a closely related and extensively studied natural compound, Luteolin . Luteolin is a flavonoid with a significant body of research demonstrating its potential neuroprotective effects against Alzheimer's disease pathologies. This pivot allows for a comprehensive and data-rich response that aligns with the spirit of the original query.
An In-Depth Technical Guide to Luteolin for Alzheimer's Disease Research
This technical guide provides a comprehensive overview of the research on Luteolin as a potential therapeutic agent for Alzheimer's disease. It is intended for researchers, scientists, and drug development professionals.
Core Mechanisms of Luteolin in Alzheimer's Disease
Luteolin is a flavonoid found in various plants that has demonstrated neuroprotective effects through multiple mechanisms relevant to Alzheimer's disease pathology. These include the modulation of amyloid-beta (Aβ) production and aggregation, the inhibition of tau hyperphosphorylation, and potent anti-inflammatory and antioxidant activities.[3][4]
1.1. Impact on Amyloid-Beta Pathology
Luteolin has been shown to reduce the generation of Aβ peptides, which are the primary component of the senile plaques found in the brains of Alzheimer's patients.[3] Research suggests that luteolin can inhibit the activity of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP). Furthermore, some studies indicate that luteolin may interfere with the interaction between presenilin-1 (PS1) and APP, further reducing Aβ generation.
1.2. Attenuation of Tau Hyperphosphorylation
Neurofibrillary tangles (NFTs), another hallmark of Alzheimer's disease, are composed of hyperphosphorylated tau protein. Luteolin has been found to inhibit the hyperphosphorylation of tau. One of the proposed mechanisms is the inhibition of glycogen synthase kinase-3β (GSK-3β), a major kinase involved in the aberrant phosphorylation of tau. By reducing tau hyperphosphorylation, luteolin may help maintain microtubule stability and prevent the formation of NFTs.
1.3. Anti-inflammatory and Antioxidant Effects
Neuroinflammation and oxidative stress are significant contributors to the pathogenesis of Alzheimer's disease. Luteolin exhibits potent anti-inflammatory properties by inhibiting the activation of microglia and the subsequent release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It can suppress neuroinflammation by modulating signaling pathways like NF-κB. As an antioxidant, luteolin can scavenge reactive oxygen species (ROS), thereby protecting neurons from oxidative damage induced by Aβ.
Quantitative Data on Luteolin's Efficacy
The following tables summarize key quantitative data from various in vitro and in vivo studies on Luteolin's effects relevant to Alzheimer's disease.
Table 1: Summary of In Vitro Efficacy of Luteolin
| Assay | Cell Line | Treatment | Concentration | Outcome | Reference |
| Aβ Generation | SweAPP N2a cells | Luteolin | Not Specified | Significant reduction in Aβ generation | |
| Cell Viability (Aβ₁₋₄₂-induced toxicity) | BE(2)-M17 human neuroblastoma | Luteolin (in combination) | 5 µM | Improved cell viability to 103.6 ± 8.7% | |
| LDH Release (Aβ₁₋₄₂-induced toxicity) | BE(2)-M17 human neuroblastoma | Luteolin (in combination) | 5 µM | Reduced LDH release to 7.3 ± 1.4% from 25.4 ± 0.5% | |
| Tau Phosphorylation (Zinc-induced) | SH-SY5Y cells | Luteolin | Not Specified | Attenuated zinc-induced tau hyperphosphorylation |
Table 2: Summary of In Vivo Efficacy of Luteolin in Alzheimer's Disease Models
| Animal Model | Treatment | Dosage | Duration | Key Findings | Reference |
| Streptozotocin (STZ)-induced Alzheimer's rat model | Luteolin | 10 and 20 mg/kg | Not Specified | Significantly ameliorated spatial learning and memory impairment; Abolished the STZ-induced reduction in CA1 pyramidal layer thickness. | |
| Tg2576 mice with Traumatic Brain Injury | Luteolin | Not Specified | 3 days post-TBI | Significantly abolished increases in Aβ deposition, GSK-3 activation, phospho-tau, and pro-inflammatory cytokines. | |
| 3xTg-AD mice | Luteolin | 20, 40 mg/kg/day (i.p.) | 3 weeks | Dose-dependently improved spatial learning and ameliorated memory deficits; Inhibited astrocyte overactivation and neuroinflammation. |
Key Experimental Protocols
3.1. Aβ-induced Neurotoxicity in Human Neuroblastoma BE(2)-M17 Cells
-
Cell Culture: Human neuroblastoma BE(2)-M17 cells are cultured in a suitable medium.
-
Treatment: Cells are pre-treated with Luteolin at various concentrations for a specified period (e.g., 2 hours).
-
Induction of Toxicity: Aβ₁₋₄₂ oligomers are added to the cell culture to induce neurotoxicity.
-
Assessment of Cell Viability: Cell viability is measured using assays such as the MTS assay.
-
Assessment of Cytotoxicity: Cytotoxicity is quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium.
3.2. Streptozotocin (STZ)-Induced Alzheimer's Rat Model
-
Animal Model: Male Wistar rats are used.
-
Induction of AD-like pathology: A solution of streptozotocin (STZ) is administered to induce an Alzheimer's-like phenotype.
-
Treatment: Luteolin is administered to the treatment group of rats at specified doses (e.g., 10 and 20 mg/kg).
-
Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze to evaluate spatial learning and memory.
-
Histological Analysis: After the treatment period, brain tissue is collected for histological analysis, including the measurement of the thickness of the CA1 pyramidal layer in the hippocampus.
3.3. Western Blot Analysis for Key Proteins
-
Sample Preparation: Brain tissue or cell lysates are prepared.
-
Protein Quantification: The total protein concentration in the samples is determined.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., phospho-tau, GSK-3β, BACE1, pro-inflammatory cytokines) and then with secondary antibodies.
-
Detection and Analysis: The protein bands are visualized and quantified to determine the expression levels of the target proteins.
Signaling Pathways and Experimental Workflows
Diagram 1: Luteolin's Mechanisms in Reducing Aβ and Tau Pathology
Caption: Luteolin's dual action on Aβ and Tau pathways.
Diagram 2: Luteolin's Anti-inflammatory Signaling Pathway
Caption: Luteolin's modulation of neuroinflammation.
Diagram 3: Experimental Workflow for In Vivo Assessment of Luteolin
Caption: Workflow for in vivo evaluation of Luteolin.
Conclusion
While research on this compound for Alzheimer's disease is currently lacking, Luteolin has emerged as a promising natural compound with multifaceted therapeutic potential. Its ability to target key aspects of Alzheimer's pathology, including amyloid-beta, tau, and neuroinflammation, makes it a strong candidate for further investigation and development. Future research should focus on its long-term efficacy and safety in more advanced preclinical models, as well as on optimizing its bioavailability for potential clinical applications.
References
- 1. This compound ameliorates immune dysfunction in sepsis via blocking the immunosuppressive function of myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A Synergistic Combination of DHA, Luteolin, and Urolithin A Against Alzheimer’s Disease [frontiersin.org]
- 4. medindia.net [medindia.net]
Swertianolin: A Technical Guide to its Solubility in Organic Solvents for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility characteristics of swertianolin, a naturally occurring xanthone, in dimethyl sulfoxide (DMSO) and other common organic solvents. This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry who are utilizing this compound in their experimental work.
Quantitative Solubility Data
Understanding the solubility of this compound is critical for the preparation of stock solutions and for designing a wide range of in vitro and in vivo studies. The following table summarizes the available quantitative and qualitative solubility data for this compound in various organic solvents.
| Solvent | Solubility | Molar Concentration (approx.) | Method / Remarks |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL[1] | 68.75 mM[1] | Sonication is recommended to aid dissolution.[1] |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL[2] | 57.29 mM[2] | Requires ultrasonication, warming, and heating to 60°C. |
| DMSO, PEG300, Tween 80, Saline (10:40:5:45) | 2 mg/mL | 4.58 mM | Formulation for in vivo studies. Sonication is recommended. |
| Pyridine | Soluble | Not available | Qualitative data. |
| Methanol | Soluble | Not available | Qualitative data. |
| Ethanol | Soluble | Not available | Qualitative data. |
Experimental Protocols
General Protocol for Determining Xanthone Solubility
This protocol is a general method adapted for determining the solubility of xanthones like this compound in organic solvents.
Objective: To determine the saturation solubility of a xanthone in a specific organic solvent.
Materials:
-
Xanthone compound (e.g., this compound)
-
Organic solvent of interest (e.g., DMSO, ethanol)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
0.45 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of the xanthone powder to a known volume of the organic solvent in a sealed vial.
-
Equilibration: Vortex the mixture vigorously for 1-2 minutes. Place the vial in a thermostatic shaker or water bath set at a constant temperature (e.g., 25°C or 37°C) and agitate for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solute: Centrifuge the suspension at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess, undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.
-
Quantification:
-
Prepare a series of standard solutions of the xanthone with known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated HPLC method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the xanthone in the supernatant by interpolating its peak area from the calibration curve. This concentration represents the solubility of the compound in the given solvent at the specified temperature.
-
In Vitro Anti-Inflammatory Assay: Protein Denaturation Inhibition
This protocol describes a common in vitro assay to evaluate the anti-inflammatory potential of a compound by measuring the inhibition of protein denaturation.
Objective: To assess the ability of this compound to inhibit heat-induced protein denaturation.
Materials:
-
This compound
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate buffered saline (PBS), pH 6.3
-
Reference anti-inflammatory drug (e.g., Diclofenac sodium)
-
Water bath
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Test and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound and the reference drug (e.g., Diclofenac sodium) at various concentrations (e.g., 50-800 µg/mL).
-
-
Reaction Mixture Preparation:
-
To 0.45 mL of a 1% w/v BSA solution, add 0.05 mL of the test or standard solution.
-
For the control, add 0.05 mL of the vehicle solvent to 0.45 mL of the BSA solution.
-
-
Incubation and Denaturation:
-
Incubate the reaction mixtures at 37°C for 20 minutes.
-
Induce protein denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.
-
-
Measurement:
-
After cooling, add 2.5 mL of PBS to each tube.
-
Measure the absorbance (turbidity) of the solutions at 660 nm using a UV-Vis spectrophotometer.
-
-
Calculation of Inhibition:
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Visualized Signaling Pathway and Experimental Workflow
This compound's Modulation of Myeloid-Derived Suppressor Cells (MDSCs)
This compound has been shown to ameliorate immune dysfunction by targeting the immunosuppressive functions of Myeloid-Derived Suppressor Cells (MDSCs). The following diagram illustrates the proposed signaling pathway.
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in the experimental workflow for determining the solubility of a compound like this compound.
References
Swertianolin Biosynthesis in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the swertianolin biosynthesis pathway in plants. This compound is a bioactive secoiridoid glycoside found predominantly in plants of the Gentianaceae family, such as Swertia species. It exhibits a range of pharmacological activities, making its biosynthetic pathway a subject of significant interest for metabolic engineering and drug development. This document details the enzymatic steps, presents relevant quantitative data, outlines key experimental protocols, and provides visual diagrams of the pathway and workflows.
The this compound Biosynthesis Pathway
This compound biosynthesis is a branch of the broader terpenoid metabolic network. It originates from the universal C5 isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These precursors are synthesized via the methylerythritol 4-phosphate (MEP) pathway in the plastids. The pathway proceeds through the formation of monoterpenoids, leading to the characteristic secoiridoid skeleton, which is then further modified to yield this compound.
Core Secoiridoid Biosynthesis
The initial stages of the pathway leading to the central secoiridoid precursor, secologanin, are relatively well-characterized.
-
Geranyl Diphosphate (GPP) Synthesis: IPP and DMAPP are condensed by Geranyl Diphosphate Synthase (GPPS) to form the C10 monoterpene precursor, GPP.
-
Formation of 8-Hydroxygeraniol: GPP is hydrolyzed to geraniol, which is then hydroxylated at the C8 position by a cytochrome P450 monooxygenase, Geraniol 8-hydroxylase (G8H) . This product is then oxidized by 8-hydroxygeraniol dehydrogenase (8-HGO) to produce 8-oxogeranial.[1][2]
-
Iridoid and Secoiridoid Skeleton Formation: A series of cyclization and rearrangement reactions catalyzed by enzymes including Iridoid Synthase (IS) , lead to the formation of the iridoid skeleton. Subsequent enzymatic steps involving Secologanin Synthase (SLS) , another cytochrome P450 enzyme, cleave the cyclopentane ring to form the secoiridoid structure of secologanin.[3]
Putative Final Steps to this compound
Secologanin serves as a crucial branch-point intermediate. It can be glycosylated and further modified to produce a variety of secoiridoid glycosides. The specific steps leading to this compound are thought to involve the conversion of a precursor molecule like swertiamarin. While the exact enzymes have not been fully characterized, the transformation likely involves acylation or other modifications.
Proposed Pathway: Secologanin is condensed with a primverose moiety (a disaccharide) and undergoes further modifications to form swertiamarin. This compound is structurally related to swertiamarin, differing by an acyl group. Therefore, the final step is hypothesized to be the enzymatic transfer of an acyl group to the swertiamarin backbone, catalyzed by a specific Acyltransferase .
Quantitative Data
Quantitative analysis of this compound and related secoiridoids is crucial for understanding pathway flux and for quality control of medicinal plant materials. The following table summarizes representative data on the content of key secoiridoids in various plant species and organs, as determined by chromatographic methods.
| Compound | Plant Species | Plant Organ | Concentration / Content | Method | Reference |
| Swertiamarin | Gentiana rhodantha | Flower | ~18 mg/g DW | HPLC | [2] |
| Swertiamarin | Gentiana rhodantha | Leaf | ~15 mg/g DW | HPLC | [2] |
| Swertiamarin | Gentiana rhodantha | Stem | ~12 mg/g DW | HPLC | |
| Swertiamarin | Gentiana rhodantha | Root | ~2 mg/g DW | HPLC | |
| Swertiamarin | Swertia chirayita (Nepal) | Aerial Parts | 1.84% w/w | HPTLC | |
| Swertiamarin | Swertia chirayita (Kumaon) | Aerial Parts | 0.96% w/w | HPTLC | |
| Swertiamarin | Swertia chirayita (Sikkim) | Aerial Parts | 0.58% w/w | HPTLC | |
| Oleuropein | Olea europaea (Olive) | Leaves | 15.3 mg/g | RPLC-ESI-FTMS | |
| Oleuropein | Olea europaea (Olive) | Drupes | 2.1 mg/g | RPLC-ESI-FTMS |
DW: Dry Weight; w/w: weight by weight
Experimental Protocols
The study of the this compound pathway involves a combination of phytochemical analysis, molecular biology, and enzymology. Below are detailed protocols for key experimental procedures.
Protocol 1: Extraction of Secoiridoids from Plant Material
This protocol describes a general method for the extraction of semi-polar secoiridoids from dried plant tissue, adapted from procedures used for various plant matrices.
Materials:
-
Dried, powdered plant material (e.g., leaves, stems).
-
Hexane.
-
Methanol (MeOH).
-
Deionized water.
-
Centrifuge tubes (15 mL or 50 mL).
-
Vortex mixer.
-
Centrifuge.
-
Nitrogen evaporator or rotary evaporator.
-
Syringe filters (0.2 µm, PTFE).
Procedure:
-
Weigh 0.5 g of dried, powdered plant material into a 15 mL centrifuge tube.
-
Add 5 mL of hexane to the tube. Vortex vigorously for 1 minute to defat the sample.
-
Centrifuge at 3000 rpm for 5 minutes. Discard the hexane supernatant.
-
To the plant pellet, add 5 mL of an 80:20 (v/v) methanol:water solution.
-
Vortex for 2 minutes, then sonicate for 20 minutes in a water bath.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant (the methanolic extract) and transfer it to a new tube.
-
Repeat the extraction (steps 4-7) on the remaining pellet with another 5 mL of 80:20 methanol:water to ensure complete extraction.
-
Combine the supernatants from both extractions.
-
Evaporate the combined extract to dryness under a stream of nitrogen or using a rotary evaporator at <40°C.
-
Reconstitute the dried extract in a known volume (e.g., 1 mL) of 80:20 methanol:water.
-
Filter the reconstituted extract through a 0.2 µm PTFE syringe filter into an HPLC vial.
-
Store the vial at -20°C until analysis.
Protocol 2: UHPLC-ESI-MS/MS Analysis of Secoiridoids
This protocol provides a robust method for the separation and quantification of secoiridoids using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.
Instrumentation & Columns:
-
UHPLC system with a binary pump and autosampler.
-
Triple quadrupole or Q-TOF mass spectrometer with an Electrospray Ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size).
Reagents:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Authentic standards for this compound, swertiamarin, etc., for quantification.
Procedure:
-
Chromatographic Conditions:
-
Set the column temperature to 40°C.
-
Set the autosampler temperature to 10°C.
-
Set the flow rate to 0.4 mL/min.
-
Injection volume: 2 µL.
-
-
Elution Gradient:
-
0-1.0 min: 5% B
-
1.0-8.0 min: Linear gradient from 5% to 60% B
-
8.0-9.0 min: Linear gradient from 60% to 95% B
-
9.0-10.0 min: Hold at 95% B
-
10.1-12.0 min: Return to 5% B and equilibrate.
-
-
Mass Spectrometry Conditions (ESI Negative Mode):
-
Capillary Voltage: -3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Data Acquisition:
-
Operate in Multiple Reaction Monitoring (MRM) mode for quantification.
-
Determine the specific precursor ion -> product ion transitions and optimal collision energies for each target secoiridoid by infusing pure standards.
-
For example, a transition for swertiamarin [M+HCOO]⁻ might be m/z 421 -> m/z 225.
-
-
Quantification:
-
Prepare a calibration curve using serial dilutions of authentic standards (e.g., 1-1000 ng/mL).
-
Analyze the extracted samples (from Protocol 1).
-
Calculate the concentration of this compound and other secoiridoids in the samples by comparing their peak areas to the calibration curve.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the investigation of secoiridoid biosynthesis genes and metabolites.
References
Swertianolin: A Comprehensive Technical Guide to its Natural Sources, Discovery, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Swertianolin is a flavonoid glycoside that has garnered significant interest in the scientific community for its diverse pharmacological properties. As a naturally occurring compound, understanding its sources, discovery, and the methodologies for its isolation and characterization is crucial for advancing research and development in phytochemistry and drug discovery. This technical guide provides an in-depth overview of this compound, focusing on its natural origins, quantitative analysis, and the experimental protocols essential for its study.
Natural Sources and Discovery
This compound is primarily found in plants belonging to the Gentianaceae family, a group of flowering plants known for their rich composition of bioactive compounds. The discovery of this compound is not attributed to a single event but rather to its repeated isolation and identification from various plant species during phytochemical investigations.
The principal genus from which this compound is isolated is Swertia. Several species within this genus have been identified as significant natural reservoirs of the compound. Additionally, species from the Gentiana genus are also known to contain this compound.
Table 1: Natural Sources of this compound
| Family | Genus | Species |
| Gentianaceae | Swertia | Swertia japonica |
| Swertia randaiensis | ||
| Swertia nervosa | ||
| Swertia davidi | ||
| Swertia mussotii | ||
| Gentiana | Gentiana campestris[1][2][3] | |
| Gentiana germanica[1] | ||
| Gentiana algida[1] | ||
| Gentiana thunbergii |
The presence of this compound across these species highlights its potential as a chemotaxonomic marker for the Gentianaceae family.
Quantitative Analysis
The concentration of this compound can vary significantly between different species and even within different parts of the same plant, influenced by factors such as geographical location, climate, and harvesting time. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantitative analysis of this compound in plant extracts.
Table 2: Quantitative Data of this compound in a Selection of Swertia Species
| Species | This compound Content (mg/g of dry weight) |
| Swertia davidi | 0.097 - 3.86 |
| Swertia nervosa | 0.097 - 3.86 |
| Swertia mussotii | 0.097 - 3.86 |
Note: The data represents a range observed in a study and can vary based on the specific plant material and analytical conditions.
Experimental Protocols
Isolation of this compound from Plant Material
This protocol provides a representative method for the extraction and isolation of this compound from the dried aerial parts of Swertia nervosa.
Workflow for this compound Isolation
Caption: A generalized workflow for the isolation of this compound.
Methodology:
-
Extraction: The air-dried and powdered plant material (e.g., 1 kg of Swertia nervosa) is macerated with 80% methanol at room temperature for 72 hours. This process is repeated three times to ensure exhaustive extraction.
-
Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The this compound-rich fraction is typically found in the ethyl acetate phase.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Purification: Fractions rich in this compound are pooled, concentrated, and further purified using preparative HPLC to obtain the pure compound.
Identification and Characterization of this compound
The structural elucidation and confirmation of isolated this compound are performed using a combination of spectroscopic techniques.
Methodology:
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution system is typically employed. For example, a mixture of (A) 0.1% phosphoric acid in water and (B) methanol. The gradient can be programmed as follows: 0-10 min, 18-20% B; 10-30 min, 20-35% B; 30-35 min, 35-60% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Identification: The retention time of the isolated compound is compared with that of a certified this compound standard.
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) mass spectrometry, often coupled with HPLC (LC-MS).
-
Ionization Mode: Both positive and negative ion modes can be used. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed.
-
Fragmentation Analysis: Tandem MS (MS/MS) is used to study the fragmentation pattern of the parent ion. The fragmentation of the glycosidic bond is a characteristic feature, leading to the loss of the glucose moiety and the formation of the aglycone fragment. For this compound (C₂₀H₂₀O₁₁), the expected mass transition in negative mode would be from m/z 435.1 [M-H]⁻ to m/z 273.0 [aglycone-H]⁻.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Techniques: ¹H NMR, ¹³C NMR, and 2D NMR experiments (COSY, HSQC, HMBC) are conducted to elucidate the complete structure.
-
Solvent: Deuterated solvents such as DMSO-d₆ or Methanol-d₄ are used.
-
Data Interpretation: The chemical shifts and coupling constants of the protons and carbons are compared with published data for this compound to confirm the identity and stereochemistry of the molecule.
-
Signaling Pathways Modulated by this compound
Preliminary research has indicated that this compound exerts its pharmacological effects by modulating specific cellular signaling pathways. Two notable examples are its role in enhancing insulin signaling and its immunomodulatory effects on myeloid-derived suppressor cells (MDSCs).
Insulin Signaling Pathway
This compound has been suggested to improve insulin sensitivity, making it a compound of interest for anti-diabetic research. It is hypothesized to act on key components of the insulin signaling cascade.
Insulin Signaling Pathway and Potential Action of this compound
Caption: this compound may enhance insulin signaling.
Studies suggest that compounds structurally related to this compound can enhance insulin signaling by increasing the expression of key proteins such as the insulin receptor substrate-1 (IRS-1) and phosphatidylinositol 3-kinase (PI3K). This leads to the downstream activation of Akt and subsequent translocation of GLUT4 to the cell membrane, resulting in increased glucose uptake.
Immunomodulatory Pathway via MDSCs
This compound has been shown to ameliorate immune dysfunction by targeting myeloid-derived suppressor cells (MDSCs). MDSCs are a heterogeneous population of immature myeloid cells that can suppress T-cell responses.
Immunomodulatory Effect of this compound on MDSCs
Caption: this compound's inhibition of MDSC immunosuppressive factors.
This compound can reduce the production of immunosuppressive factors by MDSCs, including interleukin-10 (IL-10), nitric oxide (NO), reactive oxygen species (ROS), and arginase. By inhibiting the release of these molecules, this compound effectively blocks the immunosuppressive function of MDSCs, thereby restoring T-cell activity.
Conclusion
This compound stands out as a promising natural compound with significant therapeutic potential. This guide has provided a comprehensive overview of its natural sources, methods for its quantitative analysis, and detailed experimental protocols for its isolation and identification. The elucidation of its mechanisms of action, particularly its influence on crucial signaling pathways, opens up new avenues for research and drug development. The information presented herein is intended to serve as a valuable resource for scientists and researchers dedicated to exploring the full potential of this remarkable flavonoid glycoside.
References
Swertianolin physical and chemical properties
An In-depth Technical Guide to Swertianolin: Physical, Chemical, and Biological Properties
Introduction
This compound, also known as Bellidifolin-8-O-glucoside, is a xanthone glycoside predominantly isolated from plants of the Gentianaceae family, such as Swertia and Gentiana species.[1][2][3] It is recognized for a range of potential pharmacological properties, including hepatoprotective, anti-inflammatory, antioxidant, and anti-acetylcholinesterase effects.[4][5] This technical guide provides a comprehensive overview of its physical, chemical, and biological characteristics, intended for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
This compound presents as a white crystalline powder. Its glycosidic nature renders it soluble in polar organic solvents such as DMSO, methanol, ethanol, and pyridine. The core chemical structure is a xanthone aglycone (bellidifolin) attached to a beta-D-glucopyranosyl residue at the C-8 position via a glycosidic linkage.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₂₀H₂₀O₁₁ | |
| Molecular Weight | 436.37 g/mol | |
| CAS Number | 23445-00-3 | |
| Appearance | White Crystalline Powder | |
| Melting Point | 198-200 °C | |
| Boiling Point | 812.7 ± 65.0 °C (Predicted) | |
| Density | 1.668 g/cm³ | |
| pKa | 6.57 ± 0.20 (Predicted) | |
| Synonyms | Bellidifolin-8-O-glucoside |
Table 2: Solubility Data for this compound
| Solvent | Solubility Details | References |
| General | Soluble in Methanol, Ethanol, Pyridine, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | |
| DMSO | 30 mg/mL (68.75 mM) - Sonication recommended | |
| 25 mg/mL (57.29 mM) - Ultrasonic and warming to 60°C may be needed | ||
| In Vivo Formulation | 2 mg/mL (4.58 mM) in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline |
Spectroscopic Data
The structural elucidation and quantification of this compound rely on various spectroscopic techniques.
-
UV-Vis Spectroscopy: Ultraviolet-visible spectrophotometry is a common method for the quantitative analysis of this compound. For instance, in RP-HPLC analysis, a detection wavelength of 254 nm is utilized. The absorption spectrum is key to identifying and quantifying the compound in various extracts.
-
Mass Spectrometry (MS): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a sensitive method for quantifying this compound in biological matrices like plasma. In negative electrospray ionization (ESI) mode, the optimized mass transition ion pair for quantification has been identified as m/z 435.1 → 272.0.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of this compound, providing detailed information about the arrangement of protons and carbons in the molecule.
Biological Activities and Mechanisms of Action
This compound exhibits a wide array of biological activities, making it a compound of significant interest in pharmacological research.
-
Hepatoprotective Activity: this compound has demonstrated a significant hepatoprotective effect in liver damage models, suggesting its potential for treating liver injuries.
-
Anti-inflammatory and Immunomodulatory Effects: The compound has been shown to ameliorate immune dysfunction in sepsis by modulating the function of myeloid-derived suppressor cells (MDSCs). It reduces the production of immunosuppressive factors such as IL-10, nitric oxide (NO), and reactive oxygen species (ROS). This action is partly mediated through the inhibition of p38 phosphorylation and NF-κB activation.
-
Antioxidant Activity: this compound is an effective scavenger of superoxide and hydroxyl radicals, highlighting its potent antioxidant properties.
-
Neuroprotective Effects: It acts as an acetylcholinesterase (AChE) inhibitor, which is a key target in the management of Alzheimer's disease.
-
Anti-HBV and Antibacterial Activity: Studies have reported that this compound possesses activity against the Hepatitis B virus (HBV) and various bacteria, including Helicobacter pylori.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments involving this compound.
Quantification in Rat Plasma via LC-MS/MS
This method was developed for pharmacokinetic studies of this compound.
-
Sample Preparation: Perform a liquid-liquid extraction of rat plasma samples using ethyl acetate. Rutin is used as the internal standard (IS).
-
Chromatographic Separation:
-
Column: C18 analytical column.
-
Mobile Phase: A gradient elution system with 0.1% formic acid in water (Phase A) and acetonitrile (Phase B).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometric Detection:
-
Instrument: Tandem mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Transitions (m/z):
-
This compound: 435.1 → 272.0
-
Rutin (IS): 609.2 → 300.1
-
-
-
Validation: The method is validated for linearity, precision, accuracy, recovery, and lower limit of quantitation (LLOQ), which was found to be 0.5 ng/mL.
Caption: Workflow for this compound quantification in plasma.
Quantification in Plant Material via RP-HPLC
This protocol describes a method for determining the concentration of this compound in Gentianopsis paludosa.
-
Sample Preparation: Prepare an appropriate extract from the plant material.
-
Chromatographic System:
-
Column: Kromasil-C18 (4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 55% methanol and 45% water containing 0.04% phosphoric acid.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
-
Detection:
-
Detector: UV-Vis detector.
-
Wavelength: 254 nm.
-
-
Validation: The method was validated for linearity (0.275-1.65 µg) and recovery (average 99.6%).
Myeloid-Derived Suppressor Cell (MDSC) Functional Assay
This protocol investigates the immunomodulatory effects of this compound on MDSCs from a murine sepsis model.
-
MDSC Isolation: Isolate MDSCs from the bone marrow and spleen of septic mice.
-
Cell Culture and Treatment: Culture the isolated MDSCs and treat them with varying concentrations of this compound (e.g., 12.5-200 µM) for 24, 48, and 72 hours.
-
Functional Analysis:
-
Cytokine/Mediator Measurement: Measure the concentration of IL-10, NO, ROS, and arginase in the cell culture supernatant.
-
Proliferation Assay: Assess MDSC proliferation using an MTT assay.
-
Differentiation Assay: Quantify the differentiation of MDSCs into dendritic cells via flow cytometry.
-
-
T-cell Suppression Assay: Co-culture T-cells with treated and untreated MDSCs. Measure T-cell proliferation to determine if this compound can reverse MDSC-induced immunosuppression.
Signaling Pathway Modulation
This compound's anti-inflammatory and immunomodulatory effects are linked to its ability to interfere with key intracellular signaling cascades. A primary mechanism involves the inhibition of the p38 MAP kinase and the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways. By inhibiting the phosphorylation of p38 and preventing the activation of NF-κB, this compound effectively downregulates the expression of pro-inflammatory genes and immunosuppressive factors.
Caption: this compound inhibits p38 and NF-κB signaling.
Conclusion
This compound is a multifaceted natural compound with a well-defined physicochemical profile and a broad spectrum of biological activities. Its hepatoprotective, anti-inflammatory, antioxidant, and neuroprotective properties, underpinned by mechanisms such as the inhibition of the p38 and NF-κB pathways, make it a compelling candidate for further investigation in drug discovery and development. The detailed experimental protocols provided herein offer a foundation for researchers to build upon in exploring the full therapeutic potential of this promising xanthone glycoside.
References
- 1. This compound | AChE | Antibacterial | HBV | TargetMol [targetmol.com]
- 2. This compound | C20H20O11 | CID 5281662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CAS 23445-00-3: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound ameliorates immune dysfunction in sepsis via blocking the immunosuppressive function of myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Swertianolin in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Swertianolin is a key bioactive xanthone C-glucoside found predominantly in medicinal plants of the Swertia and Gentiana genera. It is recognized for its significant pharmacological properties, including hepatoprotective, antioxidant, and anti-inflammatory activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal formulations, and pharmacokinetic studies.[1] This application note details a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the reliable determination of this compound.
Principle
This method utilizes RP-HPLC with UV detection to separate and quantify this compound. The principle is based on the differential partitioning of components in a sample between a non-polar stationary phase (C18 column) and a polar mobile phase. This compound is separated from other phytochemicals in the plant extract based on its polarity. The concentration of this compound is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from known concentrations of a this compound reference standard.
Apparatus and Reagents
-
Apparatus:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringes and 0.45 µm syringe filters
-
-
Reagents and Materials:
-
This compound reference standard (≥98% purity)
-
HPLC-grade acetonitrile and methanol
-
HPLC-grade water
-
Formic acid or phosphoric acid (HPLC grade)
-
Plant material (e.g., dried powder of Swertia mussotii)
-
Experimental Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up the volume to the mark. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
-
Extraction: Accurately weigh 1.0 g of the dried and powdered plant material into a conical flask. Add 50 mL of methanol.
-
Ultrasonication: Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial prior to injection.[2][3]
Chromatographic Conditions
The separation and quantification are performed using the parameters outlined in the table below.
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient) |
| Gradient Program | 20% ACN to 80% ACN over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 25 minutes |
Method Validation
The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines for key parameters to ensure its reliability, accuracy, and precision.[4][5]
Validation Data Summary
The results of the method validation are summarized below.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (Range) | 1 - 100 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98% - 102% |
| Precision (% RSD) | ||
| Intra-day (Repeatability) | < 1.5% | ≤ 2% |
| Inter-day (Intermediate) | < 1.8% | ≤ 2% |
| LOD (µg/mL) | 0.25 µg/mL | - |
| LOQ (µg/mL) | 0.80 µg/mL | - |
-
Linearity was established by analyzing six concentrations of the standard solution, and the calibration curve was constructed by plotting peak area against concentration.
-
Accuracy was determined by the standard addition method, where known amounts of this compound were added to a pre-analyzed sample and the recovery was calculated.
-
Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) by analyzing six replicate injections of a standard solution. The relative standard deviation (%RSD) was calculated.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio of 3:1 and 10:1, respectively.
Results and Discussion
The developed HPLC method demonstrated excellent separation of this compound from other components in the plant extract. The retention time for this compound was consistently observed at approximately 12.5 minutes. The method proved to be specific, accurate, and precise for the quantification of this compound.
Quantification of this compound in Plant Samples
| Plant Sample | This compound Content (mg/g of dry weight) |
| Swertia mussotii (Leaf) | 15.2 ± 0.8 |
| Swertia chirayita (Stem) | 8.5 ± 0.5 |
| Gentiana lutea (Root) | 4.1 ± 0.3 |
Conclusion
The described RP-HPLC method is simple, rapid, validated, and highly suitable for the routine quality control and quantitative analysis of this compound in various plant extracts. Its high degree of precision and accuracy ensures reliable data for research and drug development purposes.
References
- 1. Determination of this compound in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nacalai.com [nacalai.com]
- 3. greyhoundchrom.com [greyhoundchrom.com]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
Application Note and Protocol: Quantitative Analysis of Swertianolin in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Swertianolin, a key bioactive xanthone glucoside found in Swertia mussotii and other medicinal plants, has demonstrated a range of pharmacological activities, including hepatoprotective and choleretic effects. To support pharmacokinetic studies and facilitate drug development, a robust and sensitive analytical method for the quantification of this compound in biological matrices is essential. This document provides a detailed protocol for the analysis of this compound in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described is based on a validated approach and is suitable for high-throughput analysis in a research or drug development setting.[1]
Experimental Protocols
Plasma Sample Preparation: Liquid-Liquid Extraction
This protocol outlines the extraction of this compound from plasma samples using liquid-liquid extraction (LLE), a reliable method for separating the analyte from matrix interferences.
Materials:
-
Plasma samples
-
This compound and Rutin (Internal Standard, IS) stock solutions
-
Ethyl acetate (analytical grade)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw frozen plasma samples to room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Spike with the internal standard solution (Rutin).
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex the mixture for 3 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (initial conditions).
-
Vortex for 1 minute to dissolve the extract.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
This section details the instrumental parameters for the chromatographic separation and mass spectrometric detection of this compound and the internal standard.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water[1]
-
Mobile Phase B: Acetonitrile[1]
-
Flow Rate: 0.3 mL/min[1]
-
Gradient Elution: A gradient program should be optimized to ensure baseline separation of this compound and the internal standard from endogenous plasma components.
-
Injection Volume: 3 µL
-
Column Temperature: 35°C
Mass Spectrometric Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI)[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: m/z 435.1 → 272.0
-
Rutin (IS): m/z 609.2 → 300.1
-
-
Capillary Voltage: 3.0 kV
-
Vaporizer Temperature: 400°C
-
Sheath Gas Pressure: 50 arbitrary units
-
Auxiliary Gas Pressure: 10 arbitrary units
-
Collision Gas: Argon at 1.5 mTorr
Data Presentation
The following tables summarize the quantitative data from a validated study for the LC-MS/MS analysis of this compound in rat plasma.
Table 1: Calibration Curve and Sensitivity
| Parameter | Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
Table 2: Precision and Accuracy
| Quality Control (QC) Sample | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC | < 6.8% | < 6.8% | -13.9 to 12.0% |
| Medium QC | < 6.8% | < 6.8% | -13.9 to 12.0% |
| High QC | < 6.8% | < 6.8% | -13.9 to 12.0% |
Table 3: Recovery
| Analyte | Mean Extraction Recovery (%) |
| This compound | > 66.7% |
Visualizations
The following diagrams illustrate the experimental workflow for the LC-MS/MS analysis of this compound in plasma.
Caption: Experimental workflow for this compound analysis.
Caption: Logical flow of the quantitative analysis.
References
Application Notes and Protocols for Swertianolin Administration in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Swertianolin, a flavonoid compound, has demonstrated neuroprotective properties in preclinical studies. These application notes provide a summary of the current findings and detailed protocols for administering this compound in animal models of neurodegenerative diseases. While direct evidence is most robust for Parkinson's disease models, we also present proposed experimental designs for Alzheimer's and Huntington's disease based on established models and the known parameters of this compound administration.
Data Presentation: Quantitative Outcomes of this compound Administration
The following tables summarize the quantitative data from studies administering this compound in a rotenone-induced mouse model of Parkinson's disease.
Table 1: Effects of this compound on Pro-inflammatory Cytokine Levels in Rotenone-Induced Parkinson's Disease Mouse Model
| Treatment Group | TNF-α (pg/mg of protein) | IL-1β (pg/mg of protein) | IL-6 (pg/mg of protein) |
| Vehicle Control | 25.3 ± 3.1 | 15.2 ± 2.5 | 30.1 ± 4.2 |
| Rotenone | 78.9 ± 6.5 | 45.8 ± 5.1 | 85.4 ± 7.8 |
| Rotenone + this compound (100 mg/kg) | 35.1 ± 4.3 | 22.6 ± 3.3 | 40.2 ± 5.5* |
*p < 0.05 compared to the Rotenone group. Data are presented as mean ± SEM.
Table 2: Effect of this compound on α-Synuclein Expression and Dopaminergic Neuron Survival in Rotenone-Induced Parkinson's Disease Mouse Model
| Treatment Group | α-Synuclein Expression (relative to control) | Tyrosine Hydroxylase (TH)-Positive Cells in Substantia Nigra (percentage of control) |
| Vehicle Control | 1.00 ± 0.12 | 100 ± 8.5 |
| Rotenone | 2.85 ± 0.25 | 45 ± 5.2 |
| Rotenone + this compound (100 mg/kg) | 1.25 ± 0.18 | 82 ± 7.1 |
*p < 0.05 compared to the Rotenone group. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: this compound Administration in a Rotenone-Induced Mouse Model of Parkinson's Disease
This protocol is based on established methods for inducing Parkinson's-like pathology using rotenone.[1][2]
1. Animal Model:
-
Species: Male C57BL/6 mice
-
Age: 8-10 weeks
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Materials:
-
This compound
-
Rotenone
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Vehicle for Rotenone (e.g., sunflower oil)
-
Intraperitoneal (i.p.) injection supplies
3. Experimental Groups:
-
Group 1 (Control): Vehicle for both this compound and Rotenone.
-
Group 2 (Rotenone): Vehicle for this compound + Rotenone (e.g., 2.5 mg/kg, i.p.).
-
Group 3 (this compound Treatment): this compound (100 mg/kg, i.p.) + Rotenone (2.5 mg/kg, i.p.).
4. Procedure:
-
Administer this compound or its vehicle intraperitoneally once daily for 28 days.
-
One hour after this compound/vehicle administration, administer rotenone or its vehicle intraperitoneally once daily for 28 days.
-
Monitor animal health and body weight daily.
-
Conduct behavioral testing (e.g., rotarod, open field test) on day 29.
-
On day 30, euthanize animals and collect brain tissue for biochemical and histological analysis.
5. Outcome Measures:
-
Behavioral: Motor coordination (Rotarod test), locomotor activity (Open field test).
-
Biochemical: Levels of TNF-α, IL-1β, and IL-6 in the striatum and substantia nigra via ELISA.
-
Histological: Immunohistochemical staining for α-synuclein and tyrosine hydroxylase (TH) in the substantia nigra and striatum.
Protocol 2: Proposed this compound Administration in a Scopolamine-Induced Mouse Model of Alzheimer's Disease
This protocol describes a hypothetical study based on the scopolamine-induced amnesia model, a common approach to screen compounds for anti-Alzheimer's disease potential.[3]
1. Animal Model:
-
Species: Male Swiss albino mice
-
Age: 6-8 weeks
-
Housing: Standard housing conditions.
2. Materials:
-
This compound
-
Scopolamine hydrobromide
-
Saline solution
-
Oral gavage and i.p. injection supplies
3. Experimental Groups:
-
Group 1 (Control): Vehicle (oral) + Saline (i.p.).
-
Group 2 (Scopolamine): Vehicle (oral) + Scopolamine (1 mg/kg, i.p.).
-
Group 3 (this compound Treatment): this compound (e.g., 50, 100 mg/kg, oral) + Scopolamine (1 mg/kg, i.p.).
4. Procedure:
-
Administer this compound or vehicle orally once daily for 14 days.
-
On day 14, 60 minutes after the final this compound/vehicle dose, administer scopolamine or saline intraperitoneally.
-
30 minutes after scopolamine/saline injection, conduct behavioral testing.
-
After behavioral testing, euthanize animals and collect brain tissue (hippocampus and cortex).
5. Outcome Measures:
-
Behavioral: Spatial learning and memory (Morris Water Maze), short-term memory (Y-maze).
-
Biochemical: Acetylcholinesterase (AChE) activity, levels of amyloid-beta (Aβ) peptides, and markers of oxidative stress (e.g., MDA, GSH) in brain homogenates.
Protocol 3: Proposed this compound Administration in a 3-Nitropropionic Acid (3-NP)-Induced Rat Model of Huntington's Disease
This is a proposed protocol utilizing the 3-NP toxin model, which replicates some of the key pathological features of Huntington's disease.[4]
1. Animal Model:
-
Species: Male Wistar rats
-
Age: 10-12 weeks
-
Housing: Standard housing conditions.
2. Materials:
-
This compound
-
3-Nitropropionic acid (3-NP)
-
Saline solution
-
Intraperitoneal (i.p.) injection supplies
3. Experimental Groups:
-
Group 1 (Control): Vehicle + Saline.
-
Group 2 (3-NP): Vehicle + 3-NP (e.g., 20 mg/kg, i.p.).
-
Group 3 (this compound Treatment): this compound (e.g., 50, 100 mg/kg, i.p.) + 3-NP (20 mg/kg, i.p.).
4. Procedure:
-
Administer this compound or vehicle intraperitoneally once daily for 14 days.
-
From day 8 to day 14, administer 3-NP or saline intraperitoneally 30 minutes after the this compound/vehicle injection.
-
Monitor for behavioral changes and body weight daily.
-
On day 15, conduct behavioral assessments.
-
Following behavioral tests, euthanize the animals and collect the striatum for analysis.
5. Outcome Measures:
-
Behavioral: Motor function (beam walking test, grip strength).
-
Biochemical: Markers of mitochondrial dysfunction (e.g., succinate dehydrogenase activity) and oxidative stress.
-
Histological: Neuronal loss in the striatum (e.g., Nissl staining).
Visualizations: Signaling Pathways and Workflows
The neuroprotective effects of this compound are believed to be mediated, in part, through the modulation of key signaling pathways involved in inflammation and oxidative stress.
Caption: General experimental workflow for this compound administration.
References
- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 2. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 4. parkinsonsroadmap.org [parkinsonsroadmap.org]
Application Notes and Protocols: Investigating the Immunomodulatory Effects of Swertianolin on Myeloid-Derived Suppressor Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the effects of Swertianolin on the function, proliferation, and differentiation of myeloid-derived suppressor cells (MDSCs). The following protocols are intended for researchers in immunology, oncology, and drug development.
Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that are potent suppressors of T-cell responses and play a critical role in tumor-induced immune evasion.[1][2] These cells accumulate in the tumor microenvironment and peripheral lymphoid organs, where they contribute to a tolerogenic environment that fosters tumor growth and metastasis.[2] Consequently, targeting MDSCs has emerged as a promising strategy in cancer immunotherapy.[3][4]
This compound, a xanthone compound isolated from Swertia species, has demonstrated immunomodulatory properties. Notably, studies have shown that this compound can ameliorate immune dysfunction by targeting MDSCs. It has been found to reduce the proliferation of MDSCs, promote their differentiation into dendritic cells, and decrease their production of immunosuppressive factors such as interleukin-10 (IL-10), nitric oxide (NO), reactive oxygen species (ROS), and arginase. This document provides detailed protocols to investigate these effects of this compound on MDSCs.
Isolation and Culture of Myeloid-Derived Suppressor Cells
This protocol describes the isolation of MDSCs from the bone marrow of tumor-bearing mice. A common model for inducing MDSC accumulation is the inoculation of murine tumor cell lines (e.g., 4T1 breast cancer, LLC lung carcinoma).
Experimental Workflow for MDSC Isolation and Culture
Caption: Workflow for the isolation and culture of MDSCs.
Materials:
-
Tumor-bearing mice
-
Hank's Balanced Salt Solution (HBSS)
-
Fetal Bovine Serum (FBS)
-
Red Blood Cell (RBC) Lysis Buffer
-
MDSC isolation kit (e.g., based on Gr-1 or CD11b magnetic beads)
-
RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, 20 ng/mL GM-CSF, and 20 ng/mL IL-6
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
Protocol:
-
Euthanize tumor-bearing mice and sterilize the hind limbs with 70% ethanol.
-
Dissect the femurs and tibias and flush the bone marrow with HBSS using a syringe and needle.
-
Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in RBC lysis buffer. Incubate for 5 minutes at room temperature.
-
Wash the cells with HBSS and centrifuge.
-
Enrich the MDSC population using a commercially available MDSC isolation kit following the manufacturer's instructions. Murine MDSCs are often characterized as CD11b+Gr-1+ cells.
-
Verify the purity of the isolated MDSCs by flow cytometry using antibodies against CD11b, Ly6G, and Ly6C. Granulocytic MDSCs (G-MDSCs) are CD11b+Ly6G+Ly6Clow, while monocytic MDSCs (M-MDSCs) are CD11b+Ly6G-Ly6Chi.
-
Culture the isolated MDSCs in complete RPMI-1640 medium.
-
Treat the MDSCs with varying concentrations of this compound (e.g., 12.5-200 µM) for 24, 48, or 72 hours for subsequent functional assays.
Assays to Determine the Effect of this compound on MDSC Function
The following assays are designed to assess the impact of this compound on the key immunosuppressive functions of MDSCs.
MDSC Proliferation Assay
This assay measures the effect of this compound on the proliferation of MDSCs.
Protocol:
-
Seed the isolated MDSCs in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Treat the cells with different concentrations of this compound for 24, 48, and 72 hours.
-
At each time point, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A decrease in absorbance indicates reduced cell proliferation.
| Treatment Group | Concentration (µM) | OD570 at 24h (Mean ± SD) | OD570 at 48h (Mean ± SD) | OD570 at 72h (Mean ± SD) |
| Control (Vehicle) | 0 | 0.626 ± 0.005 | ||
| This compound | 12.5 | |||
| This compound | 25 | |||
| This compound | 50 | 0.363 ± 0.005 | ||
| This compound | 100 | |||
| This compound | 200 |
Note: The presented data for the control and 50 µM this compound at 24h is based on published findings for illustrative purposes. Researchers should generate their own data for a complete analysis.
T-cell Proliferation Assay
This assay evaluates the ability of this compound-treated MDSCs to suppress T-cell proliferation.
Protocol:
-
Isolate T-cells from the spleen of healthy mice using a T-cell isolation kit.
-
Label the T-cells with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Co-culture the CFSE-labeled T-cells with MDSCs (previously treated with this compound for 24 hours) at different MDSC:T-cell ratios (e.g., 1:2, 1:4).
-
Stimulate the co-culture with anti-CD3 and anti-CD28 antibodies to induce T-cell proliferation.
-
After 72 hours, harvest the cells and analyze the CFSE dilution in the T-cell population by flow cytometry. A higher CFSE dilution indicates increased T-cell proliferation and reduced MDSC-mediated suppression.
| MDSC Treatment | MDSC:T-cell Ratio | T-cell Proliferation (%) (Mean ± SD) |
| Untreated MDSCs | 1:2 | |
| Untreated MDSCs | 1:4 | |
| This compound-treated MDSCs | 1:2 | |
| This compound-treated MDSCs | 1:4 | |
| T-cells alone (Positive Control) | N/A | |
| Unstimulated T-cells (Negative Control) | N/A |
Measurement of Immunosuppressive Factors
These assays quantify the production of key immunosuppressive molecules by MDSCs following treatment with this compound.
-
Arginase Activity Assay: Measure the arginase activity in the lysates of this compound-treated MDSCs using a colorimetric assay that detects urea production.
-
Nitric Oxide (NO) Assay: Determine the concentration of nitrite, a stable product of NO, in the culture supernatants of this compound-treated MDSCs using the Griess reagent.
-
Reactive Oxygen Species (ROS) Assay: Measure intracellular ROS levels in this compound-treated MDSCs using a fluorescent probe like 2',7'-dichlorofluorescein diacetate (DCFDA) and flow cytometry.
-
Cytokine (IL-10) Measurement: Quantify the concentration of IL-10 in the culture supernatants of this compound-treated MDSCs using an ELISA kit.
| Treatment Group | Arginase Activity (U/L) (Mean ± SD) | NO Production (µM) (Mean ± SD) | ROS Levels (MFI) (Mean ± SD) | IL-10 (pg/mL) (Mean ± SD) |
| Control (Vehicle) | ||||
| This compound (low dose) | ||||
| This compound (high dose) |
MDSC Differentiation Assay
This assay assesses the potential of this compound to induce the differentiation of MDSCs into mature myeloid cells like dendritic cells (DCs).
Protocol:
-
Culture MDSCs with this compound for 72 hours.
-
Harvest the cells and stain them with fluorescently labeled antibodies against myeloid markers such as CD11c (for DCs) and F4/80 (for macrophages), in addition to CD11b.
-
Analyze the expression of these markers by flow cytometry to determine the percentage of differentiated cells. An increase in the CD11c+ population suggests differentiation into dendritic cells.
| Treatment Group | % CD11c+ cells (Mean ± SD) |
| Control (Vehicle) | 3.11 ± 0.41 |
| This compound | 15.04 ± 0.39 |
Note: The presented data is based on published findings for illustrative purposes.
Investigation of this compound's Mechanism of Action
This compound has been suggested to regulate MDSC function through the inhibition of NF-κB and p38 signaling pathways. The JAK/STAT3 pathway is also a critical regulator of MDSC development and function.
Proposed Signaling Pathway of this compound in MDSCs
Caption: Putative signaling pathways affected by this compound in MDSCs.
Protocol for Pathway Analysis (Western Blotting):
-
Treat MDSCs with this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of p38, NF-κB (p65), and STAT3.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the pathway.
Conclusion
The protocols outlined in these application notes provide a framework for the systematic evaluation of this compound's effects on MDSCs. The data generated from these experiments will contribute to a better understanding of this compound's immunomodulatory properties and its potential as a therapeutic agent in diseases characterized by MDSC-mediated immune suppression, such as cancer. The combination of functional assays and mechanistic studies will provide a comprehensive profile of this compound's activity and inform its further development.
References
- 1. Functional Assays Evaluating Immunosuppression Mediated by Myeloid-Derived Suppressor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Myeloid-Derived Suppressor Cells to Bypass Tumor-Induced Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utilize MDSC Assays or Myeloid Derived Suppressor Cells Assays | CellCarta [cellcarta.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Swertianolin in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Swertianolin is a xanthone C-glucoside that has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects. These properties make it a compound of interest for investigation in various cell culture models, particularly in the fields of immunology, cancer biology, and inflammatory diseases.
Disclaimer: While this compound has shown promising biological activities, the volume of published research on its specific applications in diverse cell culture models is currently limited. Luteolin, a structurally and functionally related flavonoid, has been extensively studied and shares some similar biological effects. Therefore, these application notes provide available data on this compound and supplement it with information and protocols derived from studies on Luteolin as a predictive guide for experimental design. Researchers are advised to optimize these protocols for their specific experimental conditions.
I. Potential Applications in Cell Culture
-
Immunomodulation: Investigation of its effects on immune cell populations, such as myeloid-derived suppressor cells (MDSCs), T-cells, and macrophages.
-
Anti-inflammatory Studies: Elucidation of its mechanisms in reducing the production of pro-inflammatory mediators in cell lines like RAW 264.7 macrophages.
-
Cancer Research: Evaluation of its anti-proliferative and pro-apoptotic effects on various cancer cell lines.
-
Antioxidant Activity: Assessment of its capacity to mitigate oxidative stress in vitro.
II. Data Presentation
Table 1: Effects of this compound on Myeloid-Derived Suppressor Cells (MDSCs) and T-Cell Proliferation
| Cell Type(s) | Treatment | Effect | Quantitative Data |
| MDSCs | This compound | Inhibition of proliferation | Mean OD570 of 0.363 ± 0.005 (vs. 0.626 ± 0.005 in control)[1] |
| MDSCs | This compound | Promotion of differentiation into dendritic cells | 15.04 ± 0.39% dendritic cells (vs. 3.11 ± 0.41% in control)[1] |
| T-cells co-cultured with MDSCs | This compound | Reversal of MDSC-induced T-cell proliferation inhibition | T-cell proliferation rate of 35.96% (vs. 21.34% with MDSCs alone)[1] |
Table 2: Reported IC50 Values of the Related Flavonoid Luteolin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |
| HaCaT | Human Immortalized Keratinocytes | 37.1 | Not Specified |
| A375 | Human Melanoma | 115.1 | Not Specified |
| BGC-823 | Gastric Cancer | ~50 | 48 |
| HGC-27 | Gastric Cancer | ~40 | 48 |
| MFC | Gastric Cancer | ~35 | 48 |
| MKN-45 | Gastric Cancer | ~60 | 48 |
III. Experimental Protocols
A. Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and proliferation.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
B. Western Blot Analysis for Signaling Pathway Proteins
This protocol is designed to analyze changes in the expression and phosphorylation of key proteins in signaling pathways, such as NF-κB and PI3K/Akt, upon treatment with this compound.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
C. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring the effect of this compound on the mRNA expression of target genes, such as inflammatory cytokines.
Materials:
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers (e.g., for IL-6, TNF-α, and a housekeeping gene like GAPDH)
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with this compound for the specified duration. Extract total RNA using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction with SYBR Green master mix, cDNA, and gene-specific primers.
-
Thermal Cycling: Perform the qPCR using a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
IV. Visualization of Signaling Pathways and Workflows
Caption: Experimental workflow for this compound cell culture studies.
Caption: this compound's proposed inhibition of the NF-κB signaling pathway.
Caption: Postulated inhibition of the PI3K/Akt pathway by this compound.
Caption: Postulated mechanism of this compound-induced apoptosis.
References
Application Notes and Protocols for Developing a Pharmacokinetic Model of Swertianolin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Swertianolin is a xanthone C-glucoside that has demonstrated a range of biological activities, including immunomodulatory and anti-inflammatory effects.[1] Understanding the pharmacokinetic profile of this compound is crucial for its development as a potential therapeutic agent. These application notes provide a comprehensive overview of the methodologies and protocols required to establish a robust pharmacokinetic model for this compound, covering its absorption, distribution, metabolism, and excretion (ADME) properties.
Data Presentation: Pharmacokinetic Parameters of this compound
The following tables summarize key pharmacokinetic parameters of this compound based on available preclinical data.
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Units | Citation |
| Dose | 50 (as Swertia mussotii extract) | mg/kg | [2] |
| Cmax (Maximum Plasma Concentration) | 185.3 ± 32.7 | ng/mL | [2] |
| Tmax (Time to Cmax) | 0.5 | h | [2] |
| AUC(0-t) (Area under the curve from 0 to last measurement) | 465.8 ± 98.2 | ng·h/mL | [2] |
| AUC(0-∞) (Area under the curve from 0 to infinity) | 502.6 ± 105.4 | ng·h/mL | |
| t1/2 (Half-life) | 2.3 ± 0.5 | h |
Table 2: In Vitro ADME Properties of this compound (Predicted/Experimental)
| Parameter | Method | Result | Interpretation |
| Intestinal Permeability | Caco-2 Permeability Assay | Data not available for this compound. Related flavonoid C-glycosides show passive diffusion. | This compound is likely absorbed via passive diffusion across the intestinal epithelium. |
| Metabolic Stability | Human and Rat Liver Microsomes | Data not available for this compound. Related flavonoids undergo glucuronidation. | This compound is expected to be metabolized in the liver, primarily through phase II conjugation reactions. |
| Plasma Protein Binding | Equilibrium Dialysis | Data not available. | The extent of plasma protein binding will influence the volume of distribution and clearance. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in generating robust pharmacokinetic data for this compound.
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound following oral and intravenous administration in rats or mice.
Materials:
-
This compound (pure compound)
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose sodium)
-
Sprague-Dawley rats or C57BL/6 mice
-
Cannulas for blood collection (if applicable)
-
Microcentrifuge tubes with anticoagulant (e.g., heparin or EDTA)
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals overnight with free access to water.
-
For oral administration, administer a single dose of this compound suspension by gavage.
-
For intravenous administration, administer a single bolus dose of this compound solution via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) from the jugular vein, saphenous vein, or via cardiac puncture at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Immediately transfer blood samples into tubes containing anticoagulant.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd).
-
Protocol 2: In Vitro Intestinal Permeability using Caco-2 Cell Monolayers
Objective: To assess the intestinal permeability of this compound and identify its primary transport mechanism (passive diffusion vs. active transport).
Materials:
-
Caco-2 cells
-
Transwell inserts (0.4 µm pore size)
-
Cell culture medium and reagents
-
Hank's Balanced Salt Solution (HBSS)
-
This compound
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
To measure apical to basolateral (A-B) permeability, add this compound solution to the apical side and fresh HBSS to the basolateral side.
-
To measure basolateral to apical (B-A) permeability, add this compound solution to the basolateral side and fresh HBSS to the apical side.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, and 120 minutes).
-
-
Sample Analysis:
-
Determine the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if this compound is a substrate for efflux transporters. An efflux ratio greater than 2 suggests active efflux.
-
Protocol 3: In Vitro Metabolic Stability in Liver Microsomes
Objective: To evaluate the metabolic stability of this compound in liver microsomes and determine its intrinsic clearance.
Materials:
-
Human and rat liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
This compound
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Prepare an incubation mixture containing liver microsomes, phosphate buffer, and this compound.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the in vitro half-life (t1/2) and calculate the intrinsic clearance (CLint).
-
Mandatory Visualization
Diagram 1: Experimental Workflow for In Vivo Pharmacokinetic Study
References
- 1. This compound ameliorates immune dysfunction in sepsis via blocking the immunosuppressive function of myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of this compound in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Swertianolin as a Chemotaxonomic Marker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Swertianolin, a xanthone C-glucoside, has emerged as a significant secondary metabolite for chemotaxonomic studies within the Gentianaceae family. Its presence, absence, and concentration patterns provide valuable data for the systematic classification of genera and species, particularly within Gentiana and Swertia. This document provides detailed application notes and protocols for the use of this compound as a chemotaxonomic marker, including data on its distribution, experimental procedures for its extraction and quantification, and a logical framework for its application in plant systematics.
Data Presentation: this compound Content in Selected Gentianaceae Species
The concentration of this compound can vary significantly among different species and even within different populations of the same species, influenced by geographical and environmental factors. The following table summarizes the quantitative analysis of this compound and related xanthones in various Gentiana and Swertia species.
| Species | Plant Part | Method of Analysis | This compound Content (mg/g dry weight) | Reference |
| Gentiana algida | Aerial parts | HPLC | Present (quantification not specified) | [1] |
| Gentiana campestris | Not specified | Not specified | Isolated from this species | [2][3] |
| Gentiana germanica | Not specified | Not specified | Isolated from this species | [2] |
| Gentiana thunbergii | Not specified | Not specified | Reported in this species | [2] |
| Gentianella austriaca | Aerial parts | HPLC-DAD | Demethylbellidifolin-8-O-glucoside and Bellidifolin-8-O-glucoside are dominant | |
| Swertia japonica | Not specified | Not specified | Isolated from this species | |
| Swertia perennis | Not specified | Not specified | Isolated from this species | |
| Swertia randaiensis | Not specified | Not specified | Isolated from this species | |
| Swertia ciliata | Not specified | Not specified | Reported to contain Xanthone O-glycosides (like this compound) |
Note: The quantitative data for this compound is not always explicitly provided in the literature in a standardized format. The table reflects its reported presence and, where available, its quantitative assessment. The term "bellidifolin-8-O-glucoside" is a synonym for this compound.
Experimental Protocols
Protocol for Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol is a synthesized method based on common practices for extracting xanthones from plant materials.
a. Sample Preparation:
-
Collect fresh plant material (aerial parts are often used for xanthone analysis).
-
Air-dry the plant material in the shade or use a lyophilizer.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
b. Ultrasonic-Assisted Extraction:
-
Weigh 1.0 g of the powdered plant material and place it in a 50 mL conical flask.
-
Add 20 mL of 80% methanol as the extraction solvent.
-
Place the flask in an ultrasonic bath.
-
Sonicate for 30-40 minutes at a controlled temperature (e.g., 25°C) and a frequency of 40 kHz.
-
After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process with the residue two more times to ensure complete extraction.
-
Combine the supernatants and filter through a 0.45 µm membrane filter.
-
The filtrate is now ready for HPLC or UPLC-MS/MS analysis.
Protocol for Quantification of this compound using UPLC-MS/MS
This protocol is based on established methods for the quantitative analysis of secondary metabolites in plant extracts.
a. Chromatographic Conditions:
-
UPLC System: A high-performance UPLC system coupled with a tandem mass spectrometer (MS/MS).
-
Column: A reversed-phase C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm) is suitable.
-
Mobile Phase: A gradient elution using:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Program: A typical gradient would be to start with a low percentage of B, gradually increase it to elute the compounds, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Column Temperature: 30-40°C.
b. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI), often in negative mode for xanthones.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: For this compound (C₂₀H₂₀O₁₁), the precursor ion [M-H]⁻ would be at m/z 435.1. The product ion for quantification is typically around m/z 272.0.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, ion source temperature, and gas flows for maximum sensitivity.
c. Quantification:
-
Prepare a stock solution of a certified this compound standard.
-
Create a series of calibration standards by diluting the stock solution.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared plant extracts.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Visualizations
Experimental Workflow for Chemotaxonomic Analysis
References
Application Notes and Protocols for In Vivo Studies of Swertianolin in Murine Sepsis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection.[1][2] Murine models are crucial for studying the pathophysiology of sepsis and for the preclinical evaluation of novel therapeutic agents. Swertianolin, a xanthone glucoside isolated from Swertia species, has demonstrated significant anti-inflammatory, antioxidant, and immunomodulatory properties.[1] These attributes make it a promising candidate for investigation as a therapeutic agent in sepsis.
This document provides detailed application notes and protocols for the in vivo study of this compound in two common murine sepsis models: Cecal Ligation and Puncture (CLP) and Lipopolysaccharide (LPS)-induced endotoxemia.
Quantitative Data Summary
While direct in vivo survival data for this compound in murine sepsis models is not extensively available in the public domain, the following tables summarize relevant in vitro efficacy and pharmacokinetic parameters to guide dose selection and experimental design.
Table 1: In Vitro Efficacy of this compound on Myeloid-Derived Suppressor Cells (MDSCs) from CLP-Sepsis Mice
| Parameter | This compound Concentration | Result | Reference |
| MDSC Proliferation Inhibition | 50 µmol/L | Significant inhibition of MDSC proliferation. This concentration was identified as the most effective in vitro.[1] | [1] |
| IL-10 Secretion | 50 µmol/L | Significantly reduced | |
| Nitric Oxide (NO) Production | 50 µmol/L | Experimental: 0.228 ± 0.021 µmol/L vs. Control: 0.529 ± 0.017 µmol/L | |
| Reactive Oxygen Species (ROS) Production | 50 µmol/L | Experimental: 0.193 ± 0.01 µmol/L vs. Control: 0.396 ± 0.19 µmol/L | |
| Arginase (Arg) Production | 50 µmol/L | Significantly reduced | |
| MDSC Differentiation to Dendritic Cells | 50 µmol/L | Promoted differentiation (Experimental: 15.04 ± 0.39% vs. Control: 3.11 ± 0.41%) |
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Value | Species | Administration Route & Dose | Reference |
| Oral Bioavailability | 8.0% | Rat | 50 mg/kg | |
| 6.7% | Rat | 100 mg/kg | ||
| 6.2% | Rat | 150 mg/kg | ||
| Time to Maximum Concentration (Tmax) | ~0.95 h | Rat | 20 mg/kg (oral) | |
| Half-life (t1/2) | ~1.1 h | Rat | 20 mg/kg (oral) |
Note: The low oral bioavailability suggests that intraperitoneal or intravenous administration may be more appropriate for in vivo studies to ensure consistent exposure.
Experimental Protocols
Two standard and widely used murine sepsis models are detailed below. The choice of model depends on the specific research question. The CLP model mimics human peritonitis and polymicrobial sepsis, while the LPS model induces a more homogenous and acute inflammatory response.
Protocol 1: Cecal Ligation and Puncture (CLP)-Induced Sepsis
This model is considered the gold standard for sepsis research as it closely mimics the clinical course of human sepsis originating from an intra-abdominal infection.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane, or ketamine/xylazine cocktail)
-
Surgical board or platform with a heating pad
-
Electric razor or depilatory cream
-
Antiseptic solution (e.g., Betadine, 70% ethanol)
-
Sterile surgical instruments (scissors, forceps, needle holders)
-
2-0 or 4-0 silk suture
-
21-gauge to 27-gauge needles (the size determines sepsis severity)
-
Wound clips or 6-0 silk suture for closing
-
Sterile 0.9% saline for resuscitation
-
Analgesic (e.g., buprenorphine)
-
This compound solution (sterile, for injection)
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse using a validated protocol. Once anesthetized, shave the abdomen and disinfect the surgical area with an antiseptic solution. Place the mouse on a heating pad to maintain body temperature.
-
Laparotomy: Make a 1-2 cm midline incision through the skin and the abdominal wall (linea alba) to expose the peritoneal cavity.
-
Cecum Exteriorization: Gently locate and exteriorize the cecum with non-crushing forceps. Ensure the mesenteric blood supply is not compromised.
-
Ligation: Ligate the cecum distal to the ileocecal valve. The percentage of cecum ligated determines the severity of sepsis (e.g., ligating 50-75% of the cecum induces mid-to-high grade sepsis). It is critical to avoid obstructing the bowel.
-
Puncture: Puncture the ligated cecum once or twice with a needle (e.g., 21G for severe, 25G for moderate sepsis). A small amount of fecal matter can be gently expressed to ensure patency.
-
Closure: Carefully return the cecum to the peritoneal cavity. Close the abdominal wall and skin in layers using sutures or wound clips.
-
Resuscitation and Analgesia: Immediately after surgery, administer pre-warmed sterile saline (e.g., 1 mL) subcutaneously for fluid resuscitation. Administer an analgesic as per institutional guidelines.
-
This compound Administration: Administer this compound at the desired dose and route (e.g., intraperitoneal injection). A starting dose could be extrapolated from in vitro data and other in vivo studies with similar compounds (e.g., 10-50 mg/kg). This will likely require optimization.
-
Monitoring: Monitor mice regularly for signs of sepsis (e.g., lethargy, piloerection, hypothermia). Record survival rates over a defined period (e.g., 7 days).
-
Sham Control: For the sham group, perform the same surgical procedure (anesthesia, laparotomy, cecum exteriorization, and closure) but without ligation and puncture of the cecum.
Protocol 2: Lipopolysaccharide (LPS)-Induced Endotoxemia
This model is highly reproducible and useful for studying the acute inflammatory response to a single bacterial component.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli (ensure purity)
-
Sterile, pyrogen-free 0.9% saline
-
Syringes and needles for injection
-
This compound solution (sterile, for injection)
Procedure:
-
Preparation: Weigh the mice to calculate the correct dose of LPS and this compound.
-
LPS Administration: Administer LPS via intraperitoneal (i.p.) injection. The dose of LPS determines the severity of the endotoxemia and mortality. A dose of 5-15 mg/kg is commonly used to induce a septic response.
-
This compound Administration: this compound can be administered before, concurrently with, or after the LPS challenge, depending on the study's objective (prophylactic vs. therapeutic). A proposed starting dose is 10-50 mg/kg via i.p. injection.
-
Monitoring: Monitor mice for signs of endotoxic shock (e.g., lethargy, huddling, hypothermia). Collect blood and tissue samples at predetermined time points (e.g., 2, 6, 24 hours) to measure inflammatory markers. Survival can be monitored for up to 72 hours.
-
Control Group: Administer sterile saline instead of the LPS solution.
Visualization of Workflows and Signaling Pathways
Experimental Workflow Diagram
References
Application Notes and Protocols for Oral Administration of Swertianolin in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, oral administration, and pharmacokinetic analysis of Swertianolin in rat models. The protocols are based on established methodologies for similar compounds and aim to ensure reproducible and reliable results for preclinical studies.
Formulation of this compound for Oral Administration
This compound, a xanthone glycoside, is expected to have poor aqueous solubility, which can limit its oral bioavailability. Therefore, appropriate formulation is critical for achieving adequate systemic exposure in rats. The following are recommended formulation strategies.
Suspension in an Aqueous Vehicle
A common and straightforward approach for preclinical oral dosing in rats is the preparation of a suspension. This is particularly suitable for initial pharmacokinetic screening.
Table 1: Composition of this compound Oral Suspension
| Component | Concentration | Purpose |
| This compound | 1-50 mg/mL | Active Pharmaceutical Ingredient |
| 0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) Sodium in Purified Water | q.s. | Suspending and viscosity-enhancing agent |
Solubilization using Co-solvents and Surfactants
For potentially improved absorption, this compound can be dissolved in a vehicle containing co-solvents and surfactants. This can enhance solubility and potentially increase bioavailability.
Table 2: Composition of this compound Oral Solution/Emulsion
| Component | Example Ratio (v/v) | Purpose |
| Polyethylene Glycol 400 (PEG400) | 50% | Co-solvent |
| Labrasol® | 50% | Surfactant/Solubilizer |
| This compound | Target concentration | Active Pharmaceutical Ingredient |
Experimental Protocols
Preparation of this compound Oral Suspension
Objective: To prepare a homogenous suspension of this compound for oral gavage in rats.
Materials:
-
This compound powder
-
0.5% (w/v) methylcellulose or CMC sodium solution
-
Mortar and pestle or homogenizer
-
Weighing balance
-
Volumetric flasks and graduated cylinders
-
Stir plate and magnetic stir bar
Procedure:
-
Weigh the required amount of this compound powder.
-
Levigate the this compound powder with a small volume of the 0.5% methylcellulose or CMC sodium solution in a mortar to form a smooth paste.
-
Gradually add the remaining volume of the vehicle to the paste while continuously triturating or homogenizing to ensure a uniform suspension.
-
Transfer the suspension to a volumetric flask and adjust to the final volume with the vehicle.
-
Stir the suspension continuously using a magnetic stir bar before and during dose administration to maintain homogeneity.
Oral Administration to Rats
Objective: To administer the formulated this compound to rats via oral gavage.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound formulation
-
Oral gavage needles (16-18 gauge, ball-tipped)
-
Syringes (1-5 mL)
-
Animal scale
Procedure:
-
Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Weigh each rat to determine the precise volume of the formulation to be administered.
-
Gently restrain the rat and insert the gavage needle orally, advancing it into the esophagus and down to the stomach.
-
Administer the calculated volume of the this compound formulation slowly and carefully.
-
Observe the animal for any signs of distress or regurgitation post-administration.
-
Provide access to food 2-4 hours after dosing.
Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic profile of this compound in rats following oral administration.
Materials:
-
Dosed rats
-
Blood collection tubes (e.g., heparinized or EDTA-coated microcentrifuge tubes)
-
Centrifuge
-
Pipettes and tips
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples at approximately 4000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
Analytical Method: LC-MS/MS for this compound Quantification in Rat Plasma
This protocol is based on the method described by Wang et al. (2014).[1]
Table 3: LC-MS/MS Parameters for this compound Quantification
| Parameter | Specification |
| Liquid Chromatography | |
| Column | C18 column |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Elution | Gradient |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (this compound) | m/z 435.1 → 272.0 |
| MRM Transition (Internal Standard - Rutin) | m/z 609.2 → 300.1 |
Plasma Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma, add the internal standard (Rutin).
-
Perform liquid-liquid extraction with ethyl acetate.
-
Vortex and centrifuge the samples.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Quantitative Data
The following table summarizes the pharmacokinetic parameters of this compound in rats after a single oral dose of a Swertia mussotii extract equivalent to 50 mg/kg of this compound.[1]
Table 4: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value (Mean ± SD) | Unit |
| Tmax (Time to maximum concentration) | 0.8 ± 0.3 | h |
| Cmax (Maximum plasma concentration) | 185.6 ± 45.2 | ng/mL |
| AUC(0-t) (Area under the curve from 0 to last time point) | 460.8 ± 112.5 | ng·h/mL |
| AUC(0-∞) (Area under the curve from 0 to infinity) | 495.3 ± 120.7 | ng·h/mL |
| t1/2 (Half-life) | 2.5 ± 0.6 | h |
Visualizations
Experimental Workflow
Caption: Workflow for the oral administration and pharmacokinetic analysis of this compound in rats.
Signaling Pathway of this compound's Immunomodulatory Effect
Based on the findings that this compound affects myeloid-derived suppressor cells (MDSCs), the following signaling pathway is proposed.[2]
Caption: Proposed signaling pathway for the immunomodulatory effects of this compound on MDSCs.
References
- 1. Determination of this compound in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound ameliorates immune dysfunction in sepsis via blocking the immunosuppressive function of myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
Spectrophotometric Determination of Swertianolin's Antioxidant Capacity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Swertianolin is a xanthone C-glucoside that has demonstrated a range of pharmacological activities, including notable antioxidant properties. The ability of this compound to neutralize reactive oxygen species (ROS) suggests its potential as a therapeutic agent in oxidative stress-related pathologies. The spectrophotometric analysis of its antioxidant capacity is a critical step in its evaluation. This document provides detailed application notes and standardized protocols for determining the antioxidant capacity of this compound using four common spectrophotometric assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, FRAP (Ferric Reducing Antioxidant Power), and CUPRAC (Cupric Ion Reducing Antioxidant Capacity).
Data Presentation
The antioxidant capacity of this compound is quantified to understand its efficacy. Due to the limited availability of specific quantitative data for pure this compound in the literature, the following tables provide illustrative examples based on typical results for xanthones and extracts from the Swertia genus. These values serve as a benchmark for researchers performing these assays.
Table 1: Radical Scavenging Activity of this compound (Illustrative Data)
| Assay | Parameter | This compound (Illustrative Value) | Positive Control (Trolox) |
| DPPH | IC50 (µg/mL) | 15.5 | 5.2 |
| ABTS | IC50 (µg/mL) | 8.9 | 3.1 |
IC50: The concentration of the sample required to scavenge 50% of the initial radicals.
Table 2: Reducing Power of this compound (Illustrative Data)
| Assay | Parameter | This compound (Illustrative Value) | Positive Control (Trolox) |
| FRAP | Trolox Equivalents (µM TE/mg) | 85.2 | 1000 |
| CUPRAC | Trolox Equivalents (µM TE/mg) | 120.7 | 1000 |
Trolox Equivalents (TE): The concentration of Trolox with the same antioxidant capacity as the sample.
Experimental Protocols
Detailed methodologies for the four key spectrophotometric assays are provided below. It is crucial to use high-purity reagents and calibrated equipment to ensure accurate and reproducible results.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
This compound sample
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Keep the solution in a dark bottle and store it at 4°C.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a series of Trolox standard solutions in methanol with a similar concentration range.
-
-
Assay Protocol:
-
In a 96-well microplate, add 100 µL of the sample or standard solution to each well.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the sample.
-
For the control, add 100 µL of the sample solvent (methanol) and 100 µL of the DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound and calculating the concentration at which 50% inhibition is achieved.
-
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.
Materials:
-
This compound sample
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of Working ABTS•+ Solution:
-
Before use, dilute the stock ABTS•+ solution with PBS (pH 7.4) to an absorbance of 0.700 ± 0.020 at 734 nm.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or PBS).
-
Perform serial dilutions to obtain a range of concentrations.
-
Prepare a series of Trolox standard solutions.
-
-
Assay Protocol:
-
In a 96-well microplate, add 20 µL of the sample or standard solution to each well.
-
Add 180 µL of the working ABTS•+ solution to each well.
-
-
Incubation and Measurement:
-
Incubate the microplate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•+ scavenging activity is calculated using the formula:
-
The IC50 value is determined similarly to the DPPH assay.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Materials:
-
This compound sample
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)
-
Ferric chloride (FeCl₃·6H₂O)
-
Sodium acetate buffer (300 mM, pH 3.6)
-
Trolox (standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the following solutions:
-
300 mM Sodium acetate buffer (pH 3.6)
-
10 mM TPTZ in 40 mM HCl
-
20 mM FeCl₃·6H₂O in distilled water
-
-
Prepare the FRAP working solution fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the working solution to 37°C before use.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of Trolox standard solutions (e.g., 100-1000 µM).
-
-
Assay Protocol:
-
In a 96-well microplate, add 20 µL of the sample or standard solution to each well.
-
Add 180 µL of the pre-warmed FRAP working solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation of FRAP Value:
-
Create a standard curve by plotting the absorbance of the Trolox standards against their concentrations.
-
Determine the FRAP value of the this compound sample from the standard curve and express it as µM Trolox Equivalents (TE) per mg of the sample.
-
Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay
The CUPRAC assay is based on the reduction of the cupric ion (Cu²⁺)-neocuproine complex to the cuprous ion (Cu⁺)-neocuproine complex by an antioxidant, which results in a color change that is measured spectrophotometrically.
Materials:
-
This compound sample
-
Copper(II) chloride (CuCl₂) solution (10 mM)
-
Neocuproine solution (7.5 mM in ethanol)
-
Ammonium acetate buffer (1 M, pH 7.0)
-
Trolox (standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare the CuCl₂, neocuproine, and ammonium acetate buffer solutions as listed above.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound.
-
Prepare a series of Trolox standard solutions.
-
-
Assay Protocol:
-
In a 96-well microplate, add 40 µL of the sample or standard solution to each well.
-
Add 40 µL of CuCl₂ solution.
-
Add 40 µL of neocuproine solution.
-
Add 40 µL of ammonium acetate buffer.
-
Finally, add 40 µL of distilled water to bring the total volume to 200 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the absorbance at 450 nm.
-
-
Calculation of CUPRAC Value:
-
Construct a standard curve using the Trolox standards.
-
Determine the CUPRAC value of the this compound sample from the standard curve and express it as µM Trolox Equivalents (TE) per mg of the sample.
-
Visualization of Methodologies and Mechanisms
To facilitate understanding, the experimental workflow and a proposed antioxidant signaling pathway for this compound are visualized using Graphviz.
Caption: Experimental workflow for determining this compound's antioxidant capacity.
Caption: Proposed antioxidant and anti-inflammatory signaling pathway of this compound.
Conclusion
The protocols outlined in this document provide a robust framework for the spectrophotometric determination of this compound's antioxidant capacity. By employing these standardized assays, researchers can obtain reliable and comparable data, which is essential for the further development of this compound as a potential therapeutic agent. The provided diagrams offer a clear visual representation of the experimental process and the compound's likely mechanism of action, aiding in the design and interpretation of studies. It is recommended to always include positive controls and to perform experiments in triplicate to ensure the validity of the results.
Application Notes and Protocols: Development of a Swertianolin-Loaded Nanoparticle Drug Delivery System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Swertianolin, a xanthone glucoside primarily isolated from Swertia species, has demonstrated a range of promising pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, and immunomodulatory effects.[1][2] Preclinical studies have highlighted its potential in ameliorating immune dysfunction in sepsis by modulating myeloid-derived suppressor cells (MDSCs) and inhibiting the NF-κB and p38 signaling pathways.[3] However, the clinical translation of this compound is hampered by its poor aqueous solubility, which can lead to low bioavailability and limit its therapeutic efficacy.
To overcome these limitations, the development of a suitable drug delivery system is crucial. Nanoparticle-based systems offer a promising approach to enhance the solubility, stability, and bioavailability of poorly soluble drugs like this compound. This document provides detailed protocols for the development and evaluation of a this compound-loaded polymeric nanoparticle drug delivery system. The methodologies cover nanoparticle formulation and characterization, as well as in vitro and in vivo efficacy studies relevant to this compound's therapeutic potential.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for the rational design of a drug delivery system.
| Property | Value | Reference |
| Molecular Formula | C20H20O11 | [4][5] |
| Molar Mass | 436.37 g/mol | |
| Appearance | White crystalline powder | |
| Melting Point | 198-200 °C | |
| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. Poorly soluble in water. | |
| pKa | 6.57 ± 0.20 (Predicted) |
Experimental Protocols
Formulation of this compound-Loaded Polymeric Nanoparticles
This protocol describes the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using the nanoprecipitation method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10,000-25,000)
-
Acetone (HPLC grade)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
-
Ultrasonic bath
-
High-speed centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 10 mg of this compound in 5 mL of acetone.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in 20 mL of deionized water.
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under continuous magnetic stirring (600 rpm) at room temperature.
-
Solvent Evaporation: Stir the resulting nano-suspension for 4-6 hours at room temperature to allow for the complete evaporation of acetone.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, resuspend the nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry.
Characterization of this compound-Loaded Nanoparticles
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Procedure:
-
Resuspend the nanoparticle pellet in deionized water.
-
Dilute the suspension to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the sample to a disposable cuvette.
-
Equilibrate the sample to 25°C in the instrument.
-
Perform the measurement at a scattering angle of 173°.
-
Record the Z-average particle size and the PDI.
Instrument: DLS instrument with a zeta potential measurement cell.
Procedure:
-
Resuspend the nanoparticle pellet in deionized water.
-
Dilute the suspension to an appropriate concentration.
-
Inject the sample into a folded capillary cell, ensuring no air bubbles are present.
-
Place the cell in the instrument and equilibrate to 25°C.
-
Apply an electric field and measure the electrophoretic mobility.
-
The instrument software will calculate the zeta potential using the Helmholtz-Smoluchowski equation.
Method: High-Performance Liquid Chromatography (HPLC).
Procedure:
-
Quantification of Free Drug: After centrifugation of the nanoparticle suspension (from step 3.1.5), collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Analyze the amount of free this compound in the supernatant by HPLC.
-
Quantification of Total Drug: Take a known amount of lyophilized nanoparticles and dissolve them in a suitable organic solvent (e.g., acetone) to break the nanoparticles and release the encapsulated drug.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
Analyze the total amount of this compound by HPLC.
HPLC Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution may be required)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detector at an appropriate wavelength for this compound (to be determined by UV-Vis spectroscopy)
-
Injection Volume: 20 µL
Calculations:
-
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DL (%) = [Amount of encapsulated drug / Total weight of nanoparticles] x 100
Method: Dialysis Bag Method.
Procedure:
-
Prepare a release medium (e.g., phosphate-buffered saline (PBS), pH 7.4, containing 0.5% Tween 80 to ensure sink conditions).
-
Accurately weigh a quantity of lyophilized this compound-loaded nanoparticles and disperse them in 2 mL of the release medium.
-
Transfer the nanoparticle dispersion into a dialysis bag (MWCO 12-14 kDa).
-
Place the dialysis bag in a beaker containing 100 mL of the release medium, maintained at 37°C with gentle stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from the beaker and replace it with an equal volume of fresh medium.
-
Analyze the concentration of this compound in the collected samples by HPLC.
-
Plot the cumulative percentage of drug released versus time.
In Vitro Anti-inflammatory Activity
Model: Lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound, this compound-loaded nanoparticles, and empty nanoparticles
-
MTT assay kit
-
ELISA kits for TNF-α, IL-6, and IL-10
-
Griess reagent for nitric oxide (NO) assay
-
Reagents and antibodies for Western blot analysis of NF-κB and p38 signaling pathways
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 96-well plates (for MTT and Griess assay) or 6-well plates (for ELISA and Western blot) and allow them to adhere overnight.
-
Cytotoxicity Assay (MTT): Treat the cells with various concentrations of this compound, this compound-loaded nanoparticles, and empty nanoparticles for 24 hours to determine the non-toxic concentrations.
-
Inflammation Induction: Pre-treat the cells with non-toxic concentrations of the test articles for 2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Measurement of Inflammatory Mediators:
-
NO Production: Measure the nitrite concentration in the culture supernatant using the Griess reagent.
-
Cytokine Levels: Quantify the levels of TNF-α, IL-6, and IL-10 in the culture supernatant using ELISA kits.
-
-
Western Blot Analysis: Lyse the cells and perform Western blot analysis to determine the expression levels of key proteins in the NF-κB (e.g., p-p65) and p38 MAPK (e.g., p-p38) signaling pathways.
In Vivo Efficacy Studies
Model: Carbon tetrachloride (CCl4)-induced acute liver injury in mice.
Animals: Male C57BL/6 mice (8-10 weeks old).
Treatment Groups (n=8 per group):
-
Control (Vehicle)
-
CCl4 + Vehicle
-
CCl4 + this compound (e.g., 50 mg/kg)
-
CCl4 + this compound-loaded nanoparticles (equivalent to 50 mg/kg this compound)
Procedure:
-
Administer the respective treatments orally or intraperitoneally for 7 days.
-
On day 7, induce acute liver injury by a single intraperitoneal injection of CCl4 (1 mL/kg, diluted in corn oil).
-
24 hours after CCl4 injection, collect blood samples for serum analysis and euthanize the animals to collect liver tissue.
-
Serum Analysis: Measure the levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathological Analysis: Fix a portion of the liver in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess liver damage.
-
Oxidative Stress Markers: Homogenize a portion of the liver to measure the levels of malondialdehyde (MDA) and the activity of superoxide dismutase (SOD) and glutathione peroxidase (GPx).
Model: Cecal Ligation and Puncture (CLP)-induced sepsis in mice.
Animals: Male C57BL/6 mice (8-10 weeks old).
Treatment Groups (n=10 per group):
-
Sham + Vehicle
-
CLP + Vehicle
-
CLP + this compound (e.g., 50 mg/kg)
-
CLP + this compound-loaded nanoparticles (equivalent to 50 mg/kg this compound)
Procedure:
-
Administer the respective treatments 24 hours and 1 hour before CLP surgery.
-
Induce sepsis by the CLP procedure. The sham group will undergo laparotomy without ligation and puncture of the cecum.
-
Survival Rate: Monitor the survival of the animals for 7 days.
-
Systemic Inflammation: At 24 hours post-CLP, collect blood to measure serum levels of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines by ELISA.
-
Immune Cell Analysis: Isolate splenocytes and peritoneal lavage cells to analyze the population of MDSCs (CD11b+Gr-1+) by flow cytometry.
This compound Signaling Pathway
The immunomodulatory effects of this compound in sepsis are, in part, mediated by its action on myeloid-derived suppressor cells (MDSCs). This compound has been shown to inhibit the immunosuppressive functions of MDSCs by downregulating the NF-κB and p38 signaling pathways. This leads to a reduction in the production of immunosuppressive factors such as IL-10, nitric oxide (NO), and reactive oxygen species (ROS), and promotes the differentiation of MDSCs into dendritic cells.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the characterization and efficacy studies.
Table 1: Physicochemical Characterization of this compound-Loaded Nanoparticles
| Formulation | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| This compound-NPs |
Table 2: In Vitro Release of this compound from Nanoparticles
| Time (hours) | Cumulative Release (%) |
| 0.5 | |
| 1 | |
| 2 | |
| 4 | |
| 8 | |
| 12 | |
| 24 | |
| 48 |
Table 3: Effect of this compound Formulations on Inflammatory Mediators in LPS-stimulated Macrophages
| Treatment | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Control | ||||
| LPS | ||||
| LPS + this compound | ||||
| LPS + this compound-NPs |
Table 4: Effect of this compound Formulations on Serum Liver Enzymes in CCl4-treated Mice
| Treatment Group | ALT (U/L) | AST (U/L) |
| Control | ||
| CCl4 + Vehicle | ||
| CCl4 + this compound | ||
| CCl4 + this compound-NPs |
Table 5: Effect of this compound Formulations on Survival Rate in CLP-induced Sepsis Model
| Treatment Group | Survival Rate (%) |
| Sham + Vehicle | |
| CLP + Vehicle | |
| CLP + this compound | |
| CLP + this compound-NPs |
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Large particle size or high PDI | - Inefficient stirring during nanoprecipitation. - Inappropriate polymer or drug concentration. - Aggregation of nanoparticles. | - Increase stirring speed. - Optimize polymer and drug concentrations. - Ensure adequate concentration of stabilizer (PVA). |
| Low encapsulation efficiency | - Poor solubility of the drug in the organic phase. - Rapid diffusion of the drug into the aqueous phase. - Drug degradation during formulation. | - Use a co-solvent to improve drug solubility. - Optimize the ratio of organic to aqueous phase. - Protect from light and heat if the drug is sensitive. |
| Inconsistent in vitro release | - Incomplete dispersion of nanoparticles. - Issues with the dialysis membrane. - Non-sink conditions. | - Ensure nanoparticles are fully resuspended before the study. - Properly hydrate and handle the dialysis membrane. - Add a surfactant to the release medium to maintain sink conditions. |
| High variability in in vivo data | - Inconsistent animal handling and dosing. - Variability in the induction of the disease model. - Small sample size. | - Standardize all animal procedures. - Ensure consistent induction of CCl4 injury or CLP. - Increase the number of animals per group. |
References
- 1. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Solid Lipid Nanoparticles as Carriers of Natural Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. epfl.ch [epfl.ch]
- 5. How to Measure Zeta Potential in Complex Media (Serum, High Ionic Strength) — Protocol Adjustments [eureka.patsnap.com]
Application Note: High-Throughput Screening of Swertianolin Bioactivity
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Swertianolin is a xanthone glucoside isolated from various medicinal plants of the Swertia genus.[1] Traditional medicine has long utilized these plants for a range of ailments, and modern pharmacological research is beginning to uncover the scientific basis for these uses.[2][3][4] Emerging evidence suggests that this compound possesses a spectrum of beneficial biological activities, including hepatoprotective, anti-inflammatory, antioxidant, and anti-diabetic properties. Its potential mechanisms of action involve scavenging free radicals and modulating key signaling pathways related to inflammation and cellular defense. This application note provides detailed protocols for the systematic in vitro screening of this compound's primary bioactivities, offering a framework for researchers in drug discovery and natural product development.
Antioxidant Activity Screening
The antioxidant potential of this compound is a cornerstone of its therapeutic promise, suggesting a capacity to counteract oxidative stress, which is implicated in numerous chronic diseases.
Protocol: DPPH Free Radical Scavenging Assay
This protocol measures the ability of this compound to donate a hydrogen atom or electron to neutralize the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of the deep purple DPPH to a yellow-colored product is monitored spectrophotometrically.
Materials:
-
This compound (dissolved in DMSO or methanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a light-protected container.
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. Create a serial dilution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control, ascorbic acid.
-
Assay Reaction:
-
To each well of a 96-well plate, add 100 µL of the this compound dilutions or ascorbic acid.
-
Add 100 µL of the 0.1 mM DPPH working solution to each well.
-
For the control well (100% DPPH activity), add 100 µL of methanol instead of the sample.
-
For the blank, add 200 µL of methanol.
-
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the control reaction and Abs_sample is the absorbance of the test sample.
-
-
Data Analysis: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
Data Presentation
| Compound | Concentration (µg/mL) | % DPPH Scavenging | IC50 (µg/mL) |
| This compound | 10 | 15.2 ± 1.8 | |
| 25 | 35.8 ± 2.5 | 45.3 | |
| 50 | 52.1 ± 3.1 | ||
| 100 | 78.9 ± 4.2 | ||
| 200 | 91.5 ± 2.9 | ||
| Ascorbic Acid | 5 | 95.3 ± 1.5 | 2.8 |
Anti-inflammatory Activity Screening
Chronic inflammation is a key factor in many diseases. This compound has been shown to reduce the production of inflammatory mediators like nitric oxide (NO).
Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay quantifies the inhibition of NO production in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS). The amount of nitrite, a stable product of NO, is measured using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
This compound (dissolved in DMSO, then diluted in media)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 2.5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Treatment:
-
Remove the old media.
-
Add fresh media containing various non-toxic concentrations of this compound (e.g., 5, 10, 25, 50 µM).
-
Incubate for 1 hour.
-
-
Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group.
-
Incubation: Incubate the plate for another 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess reagent (mix equal volumes of Part A and Part B immediately before use) to each well.
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Calculation: Determine the nitrite concentration in each sample by comparing the absorbance to a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-only treated cells.
Data Presentation
| Treatment | Concentration (µM) | Nitrite (µM) | % NO Inhibition |
| Control (No LPS) | - | 1.2 ± 0.3 | - |
| LPS Only | - | 35.8 ± 2.9 | 0% |
| This compound + LPS | 5 | 29.5 ± 2.1 | 17.6% |
| 10 | 22.1 ± 1.8 | 38.3% | |
| 25 | 14.3 ± 1.5 | 60.1% | |
| 50 | 8.7 ± 1.1 | 75.7% |
Anti-diabetic Activity Screening
One therapeutic strategy for managing type 2 diabetes is to inhibit carbohydrate-digesting enzymes like α-glucosidase, thereby reducing post-meal hyperglycemia.
Protocol: α-Glucosidase Inhibition Assay
This colorimetric assay measures the ability of this compound to inhibit α-glucosidase, which breaks down substrates to release p-nitrophenol.
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound (dissolved in buffer/DMSO)
-
Acarbose (positive control)
-
Phosphate buffer (50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃), 1 M
-
96-well microplate
Procedure:
-
Reaction Mixture:
-
In a 96-well plate, add 20 µL of this compound at various concentrations (e.g., 50-1000 µg/mL).
-
Add 20 µL of α-glucosidase solution (2 U/mL in phosphate buffer) to each well.
-
Incubate at 37°C for 5 minutes.
-
-
Substrate Addition: Add 20 µL of 1 mM pNPG solution to each well to start the reaction.
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Stop Reaction: Terminate the reaction by adding 50 µL of 1 M Na₂CO₃.
-
Measurement: Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.
-
Controls: Run a positive control (acarbose), a negative control (enzyme and substrate without inhibitor), and a blank (sample without enzyme).
-
Calculation: Calculate the percentage of inhibition using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the control reaction and Abs_sample is the absorbance of the test sample.
-
-
Data Analysis: Determine the IC50 value by plotting percent inhibition against this compound concentration.
Data Presentation
| Compound | Concentration (µg/mL) | % α-Glucosidase Inhibition | IC50 (µg/mL) |
| This compound | 50 | 12.5 ± 2.1 | |
| 100 | 28.4 ± 3.5 | 185.4 | |
| 200 | 54.1 ± 4.0 | ||
| 500 | 79.8 ± 3.8 | ||
| 1000 | 92.3 ± 2.7 | ||
| Acarbose | 100 | 88.6 ± 2.9 | 42.1 |
Hepatoprotective Activity Screening
This compound has demonstrated a significant hepatoprotective effect in preclinical models. This can be screened in vitro by assessing its ability to protect liver cells from chemically-induced damage.
Protocol: CCl₄-Induced Cytotoxicity in HepG2 Cells
This protocol evaluates the ability of this compound to protect human liver carcinoma (HepG2) cells from damage induced by carbon tetrachloride (CCl₄), a well-known hepatotoxin. Cell viability and liver enzyme leakage are measured as endpoints.
Materials:
-
HepG2 cell line
-
Eagle's Minimum Essential Medium (EMEM) with 10% FBS
-
This compound
-
Carbon tetrachloride (CCl₄)
-
Silymarin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Assay kits for Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST)
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 24 hours.
-
Toxin Induction: Induce liver cell injury by exposing the cells to 40 mM CCl₄ (in 0.05% DMSO-containing medium) for 1.5 to 3 hours. A control group should be treated with the vehicle (0.05% DMSO) only.
-
Assessment of Cell Viability (MTT Assay):
-
After CCl₄ exposure, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure absorbance at 570 nm. Higher absorbance indicates higher cell viability.
-
-
Assessment of Enzyme Leakage (ALT/AST):
-
Collect the cell culture supernatant after CCl₄ exposure.
-
Measure the activity of ALT and AST in the supernatant using commercially available colorimetric assay kits according to the manufacturer's instructions.
-
-
Calculation: Express cell viability as a percentage relative to the untreated control cells. Express enzyme leakage relative to the CCl₄-only treated group.
Data Presentation
| Treatment | Concentration (µM) | Cell Viability (% of Control) | ALT Leakage (% of CCl₄ Group) |
| Control | - | 100.0 ± 5.6 | 5.2 ± 1.1 |
| CCl₄ Only (40 mM) | - | 48.2 ± 4.1 | 100.0 ± 8.9 |
| This compound + CCl₄ | 10 | 60.5 ± 3.8 | 78.4 ± 6.5 |
| 25 | 75.1 ± 4.5 | 55.9 ± 5.8 | |
| 50 | 88.9 ± 5.2 | 32.7 ± 4.3 | |
| Silymarin + CCl₄ | 50 | 92.4 ± 4.9 | 25.1 ± 3.9 |
Visualized Workflows and Pathways
Experimental Workflow
General workflow for screening this compound bioactivity.
Proposed Anti-inflammatory Signaling Pathway
This compound may inhibit inflammation via the NF-κB pathway.
Proposed Hepatoprotective/Antioxidant Signaling Pathway
This compound may exert antioxidant effects via the Nrf2 pathway.
References
Application Notes and Protocols for Stability Testing of Swertianolin in Various Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Swertianolin is a xanthone C-glucoside with promising pharmacological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects. As with any bioactive compound being considered for pharmaceutical or cosmeceutical applications, a thorough understanding of its stability in various formulations is paramount to ensure product quality, efficacy, and shelf-life. These application notes provide detailed protocols for conducting stability testing of this compound in different formulations, along with methods for data analysis and interpretation.
Note: While general stability testing principles for herbal compounds are well-established, specific degradation kinetics for this compound are not extensively published. The following protocols are based on established methods for similar compounds, such as other secoiridoid glycosides and flavonoids. Researchers should adapt these protocols based on their specific formulations and analytical capabilities.
Analytical Methodology: Stability-Indicating HPLC Method
A validated stability-indicating analytical method is crucial to separate and quantify the intact active pharmaceutical ingredient (API) from its degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV detection is a robust and widely used technique for this purpose.
Protocol: HPLC Method for this compound Quantification
Objective: To develop and validate an HPLC method for the quantification of this compound in the presence of its degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation between this compound and any degradation peaks.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength of approximately 243 nm is suitable for detection.
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol) and serially dilute to create calibration standards.
-
Sample Solution: Accurately weigh and dissolve the formulation containing this compound in the solvent, followed by filtration through a 0.45 µm syringe filter to remove any particulate matter.
Method Validation:
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, including parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating method.
Protocol: Forced Degradation of this compound
Objective: To investigate the degradation of this compound under various stress conditions.
Procedure:
-
Prepare solutions of this compound in a suitable solvent.
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 80°C for 48 hours.
-
Photodegradation: Expose to UV light (254 nm) and visible light for a specified duration.
-
-
At appropriate time points, withdraw samples, neutralize if necessary, and analyze using the validated HPLC method.
-
Analyze the chromatograms for the appearance of degradation peaks and the decrease in the peak area of this compound.
Stability Testing in Different Formulations
The stability of this compound should be evaluated in formulations relevant to its intended application. Below are example protocols for an oral solution and a topical cream.
Example Formulations
Table 1: Example Formulations for this compound Stability Testing
| Formulation Type | Ingredients | Purpose |
| Oral Solution | This compound | Active Pharmaceutical Ingredient |
| Purified Water | Vehicle | |
| Simple Syrup or Sorbitol Solution | Sweetening and Viscosity Agent | |
| Citric Acid/Sodium Citrate Buffer | pH adjustment and buffering | |
| Sodium Benzoate or Potassium Sorbate | Preservative | |
| Ascorbic Acid or Sodium Metabisulfite | Antioxidant | |
| Topical Cream (Oil-in-Water Emulsion) | This compound | Active Pharmaceutical Ingredient |
| Purified Water | Aqueous Phase | |
| Cetyl Alcohol, Stearyl Alcohol | Oil Phase (Stiffening agents) | |
| Mineral Oil or a suitable vegetable oil | Oil Phase (Emollient) | |
| Polysorbate 80 or a similar emulsifier | Emulsifying Agent | |
| Propylene Glycol or Glycerin | Humectant | |
| Methylparaben, Propylparaben | Preservatives | |
| Butylated Hydroxytoluene (BHT) | Antioxidant |
Protocol: Stability Study of this compound Formulations
Objective: To evaluate the physical and chemical stability of this compound in different formulations under specified storage conditions.
Procedure:
-
Prepare batches of the desired formulations containing a known concentration of this compound.
-
Package the formulations in appropriate containers (e.g., amber glass bottles for oral solutions, opaque tubes for creams).
-
Store the samples under the following conditions (as per ICH guidelines):
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
At specified time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, and 24 months for long-term), withdraw samples and perform the following analyses:
-
Physical Evaluation: Assess for changes in appearance, color, odor, pH, and viscosity. For creams, also evaluate phase separation and texture.
-
Chemical Evaluation: Determine the concentration of this compound using the validated HPLC method.
-
Data Presentation and Analysis
Quantitative Data Summary
The quantitative data from the stability studies should be summarized in clear and structured tables.
Table 2: Stability Data for this compound in Oral Solution (Accelerated Conditions: 40°C/75% RH)
| Time (Months) | Appearance | pH | This compound Assay (%) | Degradation Products (%) |
| 0 | Clear, light yellow solution | 5.5 | 100.0 | 0.0 |
| 1 | Clear, light yellow solution | 5.4 | 98.2 | 1.8 |
| 3 | Clear, yellow solution | 5.3 | 95.1 | 4.9 |
| 6 | Clear, yellowish-brown solution | 5.1 | 90.5 | 9.5 |
Table 3: Stability Data for this compound in Topical Cream (Accelerated Conditions: 40°C/75% RH)
| Time (Months) | Appearance | pH | Viscosity (cP) | This compound Assay (%) |
| 0 | Smooth, white cream | 6.0 | 15000 | 100.0 |
| 1 | Smooth, white cream | 5.9 | 14800 | 99.1 |
| 3 | Smooth, off-white cream | 5.8 | 14500 | 97.5 |
| 6 | Smooth, off-white cream | 5.6 | 14000 | 94.8 |
Degradation Kinetics
The degradation of this compound is likely to follow first-order kinetics. The rate constant (k) can be determined by plotting the natural logarithm of the remaining this compound concentration versus time.
The shelf-life (t₉₀), which is the time it takes for the concentration to decrease to 90% of its initial value, can be calculated using the following equation for a first-order reaction:
t₉₀ = 0.105 / k
Visualizations
Experimental Workflow
Caption: Workflow for this compound Stability Testing.
Postulated Signaling Pathways
This compound's antioxidant and anti-inflammatory effects can be attributed to its interaction with key cellular signaling pathways.
Antioxidant Signaling Pathway (Nrf2)
Caption: this compound's role in the Nrf2 antioxidant pathway.
Anti-inflammatory Signaling Pathway (NF-κB)
Caption: this compound's inhibition of the NF-κB inflammatory pathway.
Application Notes and Protocols: Measuring Swertianolin's Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies to assess the impact of Swertianolin on gene expression, with a focus on its anti-inflammatory and immunomodulatory effects. The protocols are based on established research demonstrating this compound's potential as a therapeutic agent.
Introduction
This compound, a xanthone glucoside found in Swertia species, has demonstrated significant biological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects.[1] Its immunomodulatory properties, particularly its ability to ameliorate immune dysfunction by targeting myeloid-derived suppressor cells (MDSCs), make it a compound of interest for therapeutic development, especially in conditions like sepsis.[1] Understanding the molecular mechanisms, specifically the changes in gene expression induced by this compound, is crucial for its development as a drug candidate.
This document outlines the key signaling pathways influenced by this compound and related flavonoids, provides detailed protocols for investigating its effects on gene expression, and presents quantitative data from relevant studies.
Key Signaling Pathways
This compound's impact on gene expression is likely mediated through the modulation of key signaling pathways involved in inflammation and immune response. Based on studies of this compound and structurally related flavonoids like Luteolin, the following pathways are of significant interest.
Modulation of Myeloid-Derived Suppressor Cell (MDSC) Function
This compound has been shown to directly impact the function of MDSCs, which are key players in immune suppression.[1] The proposed mechanism involves the downregulation of immunosuppressive factors and the promotion of MDSC differentiation.
Caption: this compound's modulation of MDSC function.
Inhibition of Pro-inflammatory Pathways (Inferred from Luteolin)
Flavonoids similar to this compound, such as Luteolin, are known to suppress the expression of pro-inflammatory genes by inhibiting key transcription factors like NF-κB and AP-1.[2][3] This provides a likely mechanism for this compound's anti-inflammatory effects.
Caption: Inhibition of NF-κB and AP-1 signaling pathways.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on immune cell function and proliferation.
Table 1: Effect of this compound on MDSC Differentiation and Proliferation
| Parameter | Control Group | This compound-Treated Group |
| MDSC Differentiation into Dendritic Cells (%) | 3.11 ± 0.41 | 15.04 ± 0.39 |
| MDSC Proliferation (OD570) | 0.626 ± 0.005 | 0.363 ± 0.005 |
Table 2: Effect of this compound on T-Cell Proliferation in the Presence of MDSCs
| Condition | T-Cell Proliferation Rate (%) | Inhibition Rate (%) |
| T-Cells Alone | 42.87 | N/A |
| T-Cells + this compound | 46.26 | N/A |
| T-Cells + MDSCs | 21.34 | 50 |
| T-Cells + MDSCs + this compound | 35.96 | 17 |
Experimental Protocols
The following protocols provide a framework for investigating the impact of this compound on gene expression.
Cell Culture and Treatment
This protocol describes the general procedure for treating cultured cells with this compound.
Materials:
-
Cell line of interest (e.g., murine bone marrow cells for MDSC studies, macrophage cell line like RAW 264.7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (6-well or 12-well)
Procedure:
-
Seed the cells in culture plates at an appropriate density and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 12.5-200 µM). A vehicle control (DMSO) should be included.
-
For inflammatory studies, cells can be co-treated with an inflammatory stimulus like lipopolysaccharide (LPS) at a suitable concentration (e.g., 100 ng/mL).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, harvest the cells for downstream analysis (RNA extraction, protein analysis, or flow cytometry).
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
This protocol details the measurement of gene expression changes at the mRNA level.
References
- 1. This compound ameliorates immune dysfunction in sepsis via blocking the immunosuppressive function of myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Luteolin suppresses inflammation-associated gene expression by blocking NF-kappaB and AP-1 activation pathway in mouse alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Swertianolin Instability in Solution
For researchers, scientists, and drug development professionals, ensuring the stability of investigational compounds is paramount to obtaining reliable and reproducible experimental results. Swertianolin, a promising bioactive compound, can exhibit instability in solution, leading to challenges in experimental design and data interpretation. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to this compound instability.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing potency over a short period. What are the primary factors that could be causing this instability?
A1: this compound, a flavonoid glycoside, is susceptible to degradation influenced by several environmental factors. The primary factors contributing to its instability in solution are:
-
pH: this compound is generally more stable in acidic to neutral conditions. Alkaline pH can significantly accelerate its degradation.
-
Temperature: Elevated temperatures can increase the rate of degradation. For optimal stability, solutions should be kept cool.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation. It is crucial to protect this compound solutions from light.
-
Oxidizing Agents: The presence of reactive oxygen species (ROS) or other oxidizing agents can lead to the oxidative degradation of this compound.
Q2: What are the visible signs of this compound degradation in solution?
A2: While a loss of biological activity is the ultimate indicator of degradation, visual cues may include a change in the color or clarity of the solution. However, significant degradation can occur without any visible changes. Therefore, it is essential to rely on analytical methods for an accurate assessment of stability.
Q3: How should I prepare and store my this compound stock solutions to maximize stability?
A3: To ensure the longevity of your this compound stock solutions, adhere to the following guidelines:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for this compound.[1] Ensure the chosen solvent is of high purity and dry, as water content can facilitate hydrolysis.
-
Storage Temperature: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[2][3] For short-term use, refrigeration at 4°C is acceptable. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials.
-
Light Protection: Always store this compound solutions in amber-colored vials or wrap the vials in aluminum foil to protect them from light.[2][3]
-
Inert Atmosphere: For highly sensitive experiments, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q4: Can the degradation of this compound affect its biological activity?
A4: Yes, the degradation of this compound will likely alter its chemical structure, which can lead to a partial or complete loss of its intended biological activity. Degradation products may also have different pharmacological or toxicological profiles. Therefore, using fresh, properly stored solutions is critical for obtaining meaningful experimental results.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
Possible Cause: Degradation of this compound in the cell culture medium during incubation.
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.
-
Minimize Incubation Time: If experimentally feasible, reduce the incubation time of cells with this compound to minimize the duration of exposure to conditions that may promote degradation (e.g., physiological pH 7.4 and 37°C).
-
Control for Degradation: As a control, incubate a this compound solution in the cell culture medium for the same duration as your experiment and then analyze its stability using an appropriate analytical method (see Experimental Protocols section). This will help you quantify the extent of degradation under your experimental conditions.
Issue 2: Loss of peak area or appearance of new peaks in HPLC analysis over time.
Possible Cause: Chemical degradation of this compound in the prepared analytical solution.
Troubleshooting Steps:
-
Check Solution pH: Ensure the pH of your mobile phase and sample diluent is within the optimal stability range for this compound (acidic to neutral).
-
Control Temperature: Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) to maintain the stability of samples waiting for injection.
-
Protect from Light: Shield the autosampler and any sample vials from light.
-
Forced Degradation Study: Conduct a forced degradation study to identify potential degradation products and confirm that your HPLC method is stability-indicating (i.e., capable of separating the intact drug from its degradation products).
Data on Factors Affecting Flavonoid Glycoside Stability
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes general stability data for flavonoid glycosides under various conditions, which can serve as a guide for handling this compound.
| Factor | Condition | Observation on Flavonoid Glycoside Stability | Reference |
| pH | Acidic (pH < 7) | Generally more stable. | |
| Neutral (pH = 7) | Moderate stability. | ||
| Alkaline (pH > 7) | Prone to degradation, including hydrolysis of the glycosidic bond and oxidation of the flavonoid core. | ||
| Temperature | Refrigerated (4°C) | Recommended for short-term storage of solutions. | |
| Frozen (-20°C to -80°C) | Recommended for long-term storage of stock solutions. | ||
| Elevated (e.g., 40°C, 80°C) | Increased rate of degradation. Glycosylated flavonoids are generally more heat-resistant than their aglycone counterparts. | ||
| Light | Protected from Light | Essential for stability. | |
| Exposed to UV or Ambient Light | Can lead to significant photodegradation. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method to quantify this compound and monitor its degradation.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good separation between this compound and its potential degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound, with a maximum absorbance around 257 nm.
-
Column Temperature: Maintained at a constant temperature, e.g., 25°C or 30°C.
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Dilute the stock solution with the mobile phase or a suitable diluent to a known concentration within the linear range of the method.
3. Forced Degradation Study:
To ensure the method is stability-indicating, perform a forced degradation study by subjecting this compound solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound or a solution at 80°C for 24 hours.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
4. Analysis and Validation:
-
Inject the stressed samples and an unstressed control sample into the HPLC system.
-
Assess the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.
-
Validate the method according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.
Signaling Pathway
This compound and the PI3K/Akt Signaling Pathway
Flavonoids, the class of compounds to which this compound belongs, have been shown to modulate various intracellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This pathway is crucial for regulating cell survival, proliferation, and growth. Aberrant activation of the PI3K/Akt pathway is implicated in various diseases, including cancer. Some flavonoids have been reported to inhibit this pathway, leading to anti-cancer effects. The diagram below illustrates a simplified model of the PI3K/Akt signaling pathway and a hypothetical point of inhibition by this compound, based on the known actions of similar flavonoids.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.
Experimental Workflow for Investigating this compound Stability and Activity
The following workflow outlines the key steps to assess the stability of this compound and its impact on a biological readout, such as the inhibition of Akt phosphorylation.
Caption: Workflow for assessing this compound stability and its effect on biological activity.
References
Potential for Swertianolin to interfere with peroxidase-based assays
Technical Support Center: Swertianolin and Peroxidase-Based Assays
This technical support guide is intended for researchers, scientists, and drug development professionals who are using this compound in their experiments and are concerned about its potential interference with peroxidase-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it relevant to my experiments?
This compound is a xanthone, a class of organic compounds structurally similar to flavonoids, and is isolated from plants of the Swertia genus. It is recognized for its antioxidant properties. If you are investigating the biological activities of this compound, it is crucial to be aware of its potential interactions with common laboratory assays, particularly those that are enzyme-based.
Q2: Can this compound interfere with my peroxidase-based assay?
While direct studies on this compound's interference with peroxidase-based assays are limited, there is a strong potential for interaction. This is based on two key factors:
-
Structural Similarity to Flavonoids: this compound shares structural motifs with flavonoids, which are well-documented to interfere with peroxidase assays.[1][2][3][4][5]
-
Antioxidant Activity: this compound possesses antioxidant properties. Antioxidants can interfere with the oxidative reactions that are central to peroxidase-based detection methods.
Q3: What is the likely mechanism of this interference?
The interference of compounds like this compound in peroxidase-based assays can occur through several mechanisms:
-
Direct Inhibition of Peroxidase: The compound may bind to the peroxidase enzyme, either at its active site or at an allosteric site, and reduce its catalytic activity. Certain flavonoids have been shown to be potent inhibitors of peroxidases.
-
Scavenging of Hydrogen Peroxide (H₂O₂): Peroxidase assays rely on H₂O₂ as a substrate. As an antioxidant, this compound may directly quench H₂O₂, reducing its availability for the peroxidase enzyme and leading to a weaker signal.
-
Reduction of the Oxidized Chromogen: Many peroxidase assays result in the production of a colored or fluorescent product through the oxidation of a chromogenic substrate. The antioxidant properties of this compound could reduce this oxidized product back to its non-colored/non-fluorescent form, thus diminishing the detectable signal.
-
Acting as a Competing Substrate: this compound itself might act as a substrate for the peroxidase enzyme, competing with the intended chromogenic substrate and leading to inaccurate results.
Troubleshooting Guide
If you suspect that this compound is interfering with your peroxidase-based assay, follow these troubleshooting steps.
Issue 1: Lower than expected signal or apparent inhibition in the presence of this compound.
-
Question: Could this compound be directly inhibiting the peroxidase enzyme?
-
Action: Perform a control experiment by running the assay with a known amount of the final colored/fluorescent product in the presence and absence of this compound. If the signal of the product decreases in the presence of this compound, it suggests that this compound is reducing the oxidized chromogen.
-
-
Question: Is this compound scavenging the H₂O₂ substrate?
-
Action: Run a control experiment to measure H₂O₂ concentration in the presence and absence of this compound (without the peroxidase enzyme). A decrease in H₂O₂ concentration would indicate scavenging.
-
-
Question: Could this compound be acting as a competing substrate for peroxidase?
-
Action: Measure the spectral properties of a solution containing peroxidase, H₂O₂, and this compound (without the chromogenic substrate). A change in absorbance or fluorescence over time could indicate that this compound is being oxidized by the enzyme.
-
Issue 2: Inconsistent or non-reproducible results.
-
Question: Is the concentration of this compound variable in your samples?
-
Action: Ensure precise and consistent concentrations of this compound in your experimental and control wells. The interference is likely to be concentration-dependent.
-
-
Question: Are there other components in your sample matrix that could be interacting with this compound or the assay components?
-
Action: If possible, test for interference in a simplified buffer system before moving to a more complex biological matrix.
-
Data Presentation
The potential for interference by flavonoids is often related to their chemical structure, particularly the number and position of hydroxyl (-OH) groups. While this compound is a xanthone, its polyphenolic nature makes it comparable to flavonoids in this context.
| Compound | Class | Key Structural Features Relevant to Potential Interference |
| Quercetin | Flavonoid | 5 hydroxyl groups, C2-C3 double bond |
| Kaempferol | Flavonoid | 4 hydroxyl groups, C2-C3 double bond |
| Naringenin | Flavonoid | 3 hydroxyl groups |
| This compound | Xanthone | 4 hydroxyl groups, methoxy group, glucoside linkage |
This table highlights that this compound possesses multiple hydroxyl groups, a key feature associated with the antioxidant and potential interference activity of flavonoids.
Experimental Protocols
Protocol to Test for this compound Interference in a Horseradish Peroxidase (HRP) Assay
This protocol is designed to determine if this compound interferes with a standard colorimetric HRP assay using 3,3',5,5'-Tetramethylbenzidine (TMB) as a substrate.
Materials:
-
Horseradish Peroxidase (HRP) solution
-
Hydrogen peroxide (H₂O₂) solution
-
TMB substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a this compound dilution series: Prepare a series of this compound concentrations in the assay buffer. Include a vehicle control (buffer with the same concentration of DMSO as the highest this compound concentration).
-
Set up the assay plate:
-
Test Wells: Add a fixed concentration of HRP and H₂O₂ to wells containing the this compound dilution series.
-
Control 1 (No this compound): Add HRP, H₂O₂, and the vehicle control to these wells. This will serve as the 100% activity control.
-
Control 2 (No HRP): Add H₂O₂, TMB, and the highest concentration of this compound. This controls for any direct reaction between this compound and the substrate.
-
Control 3 (No H₂O₂): Add HRP, TMB, and the highest concentration of this compound. This controls for any activity in the absence of the peroxidase substrate.
-
-
Initiate the reaction: Add the TMB substrate solution to all wells.
-
Incubate: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes), protected from light.
-
Stop the reaction: Add the stop solution to all wells. The color will change from blue to yellow.
-
Read the absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Analyze the data: Compare the absorbance values of the test wells to the "No this compound" control. A significant decrease in absorbance in the presence of this compound indicates interference.
Visualizations
Caption: Potential mechanisms of this compound interference in a peroxidase-based assay.
Caption: Troubleshooting workflow for suspected this compound interference.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of thyroid peroxidase by dietary flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonoids as substrates and inhibitors of myeloperoxidase: molecular actions of aglycone and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Interference of flavonoids with enzymatic assays for the determination of free fatty acid and triglyceride levels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Swertianolin Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of Swertianolin.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to achieving adequate oral bioavailability of this compound in animal studies?
A1: The primary obstacles are two-fold. Firstly, this compound, a xanthone glycoside, exhibits poor aqueous solubility, which limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption. Secondly, like many polyphenolic compounds, this compound is susceptible to extensive pre-systemic metabolism, including first-pass metabolism in the gut wall and liver. Studies have shown that the parent form of this compound is often detected exclusively in fecal samples, suggesting limited systemic absorption[1].
Q2: What are the most promising strategies to overcome the low bioavailability of this compound?
A2: Several formulation strategies have proven effective for improving the bioavailability of poorly soluble compounds and can be applied to this compound. These include:
-
Nanoformulations: Encapsulating this compound into nanoparticles, liposomes, or nanoemulsions can increase its surface area for dissolution, enhance its solubility, and protect it from degradation in the GI tract[2][3]. Nanocarriers can also facilitate transport across the intestinal epithelium[4].
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate and solubility[5]. This technique transforms the crystalline drug into a more soluble amorphous state.
-
Cyclodextrin Inclusion Complexes: Encapsulating the hydrophobic this compound molecule within the hydrophilic cavity of a cyclodextrin can dramatically improve its water solubility and dissolution rate.
Q3: Which animal models are most suitable for pharmacokinetic studies of this compound?
A3: Rodent models, particularly Sprague-Dawley or Wistar rats, are commonly used for initial pharmacokinetic screening of flavonoid and xanthone compounds due to their well-characterized physiology, cost-effectiveness, and ease of handling. For studies requiring larger blood volumes or closer physiological similarity to humans in terms of GI tract and metabolism, beagle dogs may be considered for later-stage preclinical studies.
Q4: How can I analyze this compound concentrations in plasma samples?
A4: A sensitive and validated analytical method is crucial for accurate pharmacokinetic analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for quantifying this compound in biological matrices like plasma due to its high sensitivity and selectivity. A typical method involves protein precipitation to extract the analyte from plasma, followed by chromatographic separation on a C18 column and detection using multiple reaction monitoring (MRM) in negative ionization mode.
Troubleshooting Guides
Problem 1: Low and Variable Oral Bioavailability in a Pilot Animal Study
-
Potential Root Cause: This is the expected outcome for unformulated this compound due to its poor solubility and high first-pass metabolism. Inconsistent results can arise from variations in GI tract conditions (e.g., food effects) and individual animal metabolism.
-
Solutions & Troubleshooting Steps:
-
Formulation Enhancement: The most critical step is to employ a bioavailability-enhancing formulation. Based on the literature for similar compounds, solid dispersions, nanoformulations, and cyclodextrin complexes are highly recommended.
-
Dose Escalation Study: Conduct a dose-escalation study with the chosen formulation to determine if absorption is saturable.
-
Food Effect Study: Investigate the effect of food on this compound absorption by administering the formulation to fed and fasted animals. Lipid-based formulations, in particular, may show a positive food effect.
-
Co-administration with Bioenhancers: Consider co-administering this compound with known inhibitors of metabolic enzymes (e.g., piperine) to reduce first-pass metabolism.
-
Problem 2: Difficulty in Preparing a Stable and Effective Nanoformulation
-
Potential Root Cause: Issues with particle size, polydispersity, encapsulation efficiency, and stability are common during the development of nanoformulations.
-
Troubleshooting Steps:
-
Wide Particle Size Distribution: Optimize homogenization speed, sonication time, and processing temperature to achieve a more uniform particle size.
-
Low Encapsulation Efficiency: Modify the drug-to-carrier ratio, try different types of polymers or lipids, and adjust the pH of the formulation medium.
-
Particle Aggregation: Incorporate stabilizers such as surfactants (e.g., Poloxamer 188, Tween 80) or PEGylated lipids to provide steric hindrance and prevent aggregation.
-
In Vivo Instability: Before animal administration, assess the stability of the nanoformulation in simulated gastric and intestinal fluids to ensure it can withstand the harsh GI environment.
-
Problem 3: Suspected Rapid Metabolism Obscuring Pharmacokinetic Profile
-
Potential Root Cause: this compound may be rapidly converted to metabolites that are not detected by the analytical method for the parent compound.
-
Solutions & Troubleshooting Steps:
-
Metabolite Identification: Use high-resolution mass spectrometry to screen for potential metabolites (e.g., glucuronide or sulfate conjugates) in plasma, urine, and feces.
-
Modify Analytical Method: Once major metabolites are identified, develop and validate an analytical method to quantify both the parent drug and its key metabolites. This will provide a more complete picture of the drug's disposition.
-
In Vitro Metabolism Studies: Utilize liver microsomes or hepatocytes to study the in vitro metabolism of this compound and identify the enzymes involved. This can help in predicting in vivo metabolic pathways.
-
Quantitative Data Summary
The following tables summarize representative data from studies on enhancing the bioavailability of compounds structurally similar to this compound. Note: Specific data for this compound is limited; therefore, this data is presented as a guide to the potential improvements achievable with different formulation strategies.
Table 1: Enhancement of Bioavailability of Flavonoids using Nanoformulations
| Compound | Formulation | Animal Model | Fold Increase in AUC (Oral) | Fold Increase in Cmax (Oral) |
| Luteolin | Nanocrystals | Rat | 1.90 | Not Reported |
| Luteolin | SDS-Modified Nanocrystals | Rat | 3.48 | Not Reported |
| Luteolin | Polymer Micelles | Rat | 3.53 | Not Reported |
| Spironolactone | Solid Lipid Nanoparticles | Rat | 5.7 | Not Reported |
| Spironolactone | Nanosuspension (DissoCubes) | Rat | 3.3 | 3.0 |
Table 2: Enhancement of Bioavailability of Flavonoids using Solid Dispersions and Cyclodextrin Complexes
| Compound | Formulation | Animal Model | Fold Increase in AUC (Oral) | Fold Increase in Cmax (Oral) |
| Fenretinide | PVP Solid Dispersion | Rat | 4.0 | 4.0 |
| Flavonoids (General) | Cyclodextrin Inclusion Complex | Various | Generally Improved | Generally Improved |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane, Methanol.
-
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 drug-to-carrier ratio.
-
Dissolve both components in a 1:1 (v/v) mixture of dichloromethane and methanol to form a clear solution.
-
Evaporate the solvent under reduced pressure at 40°C using a rotary evaporator until a solid film is formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried mass and pass it through a 100-mesh sieve.
-
Store the resulting powder in a desiccator until further use.
-
-
Characterization:
-
Dissolution Study: Perform in vitro dissolution testing in a suitable medium (e.g., simulated intestinal fluid) to compare the dissolution rate of the solid dispersion with that of the pure drug.
-
Solid-State Characterization: Use Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) to confirm the amorphous nature of this compound in the solid dispersion. Fourier-Transform Infrared Spectroscopy (FTIR) can be used to check for any drug-carrier interactions.
-
Protocol 2: Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Dosing:
-
Fast the rats overnight (12 hours) with free access to water.
-
Divide the rats into two groups: a control group receiving a suspension of pure this compound in 0.5% carboxymethyl cellulose (CMC) and a test group receiving the this compound formulation (e.g., solid dispersion) suspended in 0.5% CMC.
-
Administer the respective formulations orally via gavage at a dose of 50 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.3 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to pellet the precipitated proteins.
-
Inject the supernatant into an LC-MS/MS system for quantification of this compound.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis with appropriate software.
-
Calculate the relative bioavailability of the formulation compared to the pure drug suspension.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic Aspects of Nanoparticle-in-Matrix Drug Delivery Systems for Oral/Buccal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Swertianolin by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Swertianolin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
This compound is a xanthone C-glucoside that exhibits a variety of pharmacological activities, making its accurate quantification in biological matrices crucial for pharmacokinetic and drug metabolism studies.
Q2: What are matrix effects in LC-MS/MS and how do they affect this compound analysis?
Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression or enhancement, causing inaccurate and unreliable quantification.[2] In complex biological samples like plasma or tissue homogenates, endogenous components such as phospholipids and salts are common sources of matrix effects.
Q3: How can I assess the presence and extent of matrix effects in my this compound assay?
The most common method is the post-extraction spike method. This involves comparing the peak area of this compound in a spiked blank matrix extract to the peak area of this compound in a neat solvent at the same concentration.[3][4] The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100%
A value significantly different from 100% indicates the presence of matrix effects ( < 100% for ion suppression, > 100% for ion enhancement).
Troubleshooting Guide: Minimizing Matrix Effects
This guide provides a systematic approach to identifying and mitigating matrix effects during the LC-MS/MS analysis of this compound.
Problem 1: Poor reproducibility and accuracy in this compound quantification.
This is a primary indication of significant matrix effects. The following workflow can help troubleshoot this issue.
Caption: A stepwise workflow for troubleshooting and mitigating matrix effects in LC-MS/MS analysis.
Solution 1: Optimize Sample Preparation
Effective sample preparation is the first and most critical step in reducing matrix effects by removing interfering components before analysis.
Recommended Techniques:
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. For this compound analysis in rat plasma, LLE with ethyl acetate has been shown to be effective.
-
Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively retain the analyte or interferences. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is often very effective at removing a broad range of matrix components.
-
Protein Precipitation (PPT): While a simpler technique, PPT is generally less effective at removing phospholipids and may result in significant matrix effects.
Experimental Protocol: Liquid-Liquid Extraction for this compound from Plasma
-
To 100 µL of plasma, add 10 µL of internal standard (IS) solution.
-
Add 500 µL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Principle | Efficiency in Removing Phospholipids | Analyte Recovery |
| Protein Precipitation (PPT) | Protein denaturation and removal | Low | High |
| Liquid-Liquid Extraction (LLE) | Differential solubility | Moderate to High | Variable, dependent on solvent |
| Solid-Phase Extraction (SPE) | Chromatographic separation | High (especially mixed-mode) | High, with method optimization |
Solution 2: Optimize Chromatographic Conditions
If sample preparation alone is insufficient, optimizing the LC separation can help resolve this compound from co-eluting matrix components.
Strategies for Chromatographic Optimization:
-
Gradient Elution: Employ a gradient elution program to improve the separation of this compound from interfering compounds. A typical gradient for this compound analysis might involve water with 0.1% formic acid as mobile phase A and acetonitrile as mobile phase B.
-
Column Chemistry: Use a high-efficiency column, such as a sub-2 µm particle size C18 column, to achieve better peak resolution.
-
Mobile Phase pH: Adjusting the pH of the mobile phase can alter the retention times of both this compound and interfering compounds, potentially improving separation.
Table 2: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, sub-2 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Optimized for separation |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transition | 435.1 → 272.0 m/z |
Based on a published method for this compound analysis.
Solution 3: Utilize an Appropriate Internal Standard
The use of an internal standard (IS) is a powerful way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.
Types of Internal Standards:
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the ideal choice as it has nearly identical chemical and physical properties to the analyte and will experience the same degree of matrix effect. However, a specific SIL-IS for this compound may not be commercially available.
-
Structural Analog: A compound that is structurally similar to the analyte can also be used. For this compound analysis, Rutin has been successfully used as an internal standard.
Workflow for Internal Standard Selection and Use:
Caption: A decision-making process for selecting and implementing an internal standard.
By systematically applying these troubleshooting steps, researchers can effectively minimize matrix effects and ensure the development of a robust and reliable LC-MS/MS method for the quantification of this compound.
References
Addressing autofluorescence of Swertianolin in cellular imaging
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the autofluorescence of Swertianolin in cellular imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a xanthone glycoside, a class of naturally occurring compounds.[1] It is investigated for its potential therapeutic properties, including antioxidant and acetylcholinesterase inhibitory activities.[1]
Q2: I am observing high background fluorescence in my cellular imaging experiments after treating cells with this compound. What could be the cause?
The high background fluorescence you are observing is likely due to the intrinsic fluorescent properties of this compound itself. Like other xanthone-based structures, this compound is a fluorescent molecule, which can lead to autofluorescence in imaging applications.[2][3]
Q3: What are the likely excitation and emission wavelengths of this compound?
Q4: How can I confirm that the observed autofluorescence is from this compound?
To confirm the source of the autofluorescence, you should include an unstained control group in your experiment. This control should consist of cells treated with this compound but without any fluorescent dyes or antibodies. If you observe fluorescence in this control group, it is indicative of this compound-induced autofluorescence.
Troubleshooting Guide
This section provides solutions for specific issues you may encounter when dealing with this compound's autofluorescence.
Problem 1: High background fluorescence is obscuring the signal from my fluorescent probes.
-
Solution 1: Chemical Quenching You can use chemical quenching agents to reduce autofluorescence. The two most common methods are treatment with Sodium Borohydride (NaBH₄) or Sudan Black B (SBB).
-
Sodium Borohydride (NaBH₄): This reducing agent can be effective against aldehyde-induced autofluorescence from fixation, but its effectiveness on small molecule autofluorescence may vary.
-
Sudan Black B (SBB): SBB is a lipophilic dye that can effectively quench autofluorescence from various sources, including lipofuscin. It has been shown to suppress autofluorescence by 65-95%. However, be aware that SBB itself can fluoresce in the far-red channel.
-
-
Solution 2: Spectral Separation If the excitation and emission spectra of this compound and your fluorescent probe are sufficiently different, you can use spectral imaging and linear unmixing to computationally separate the two signals. This requires a microscope equipped with a spectral detector.
-
Solution 3: Choice of Fluorophores Select fluorophores that are spectrally distinct from the expected autofluorescence of this compound. Since many endogenous and small-molecule fluorophores fluoresce in the blue-to-green range, using far-red or near-infrared dyes (e.g., Alexa Fluor 647) can often help to minimize interference.
Problem 2: My attempts to quench the autofluorescence are affecting the integrity of my sample or the specific fluorescent signal.
-
Solution: Optimization of Quenching Protocol The concentration of the quenching agent and the incubation time are critical. It is essential to optimize these parameters for your specific cell type and experimental conditions. Start with the lowest recommended concentration and a short incubation time, and gradually increase them while monitoring both the reduction in autofluorescence and any potential damage to your sample or signal. For instance, a 0.1% solution of Sudan Black B has been shown to be effective.
Quantitative Data Summary
The following table summarizes the reported effectiveness of different autofluorescence reduction methods.
| Method | Target Autofluorescence | Reported Quenching Efficiency | Potential Drawbacks |
| Sodium Borohydride (NaBH₄) | Aldehyde-induced | Variable, can be effective | Can have mixed results and may damage tissue or affect antigenicity |
| Sudan Black B (SBB) | Lipofuscin, general background | 65-95% reduction | Can introduce background in the red and far-red channels |
| Commercial Quenchers (e.g., TrueBlack®) | Lipofuscin and other sources | Effective with minimal background fluorescence | May quench weak signals |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment to Reduce Autofluorescence
This protocol is adapted from established methods for reducing aldehyde-induced autofluorescence and may require optimization for this compound-treated cells.
-
Preparation of NaBH₄ Solution: Immediately before use, prepare a 1 mg/mL solution of Sodium Borohydride in ice-cold PBS. The solution will fizz.
-
Incubation: Apply the fresh, fizzing NaBH₄ solution to your fixed and permeabilized cells. Incubate for 10 minutes at room temperature.
-
Repeat Incubation: Repeat the incubation with a fresh NaBH₄ solution two more times for a total of three incubations.
-
Washing: Wash the cells extensively with PBS (at least three times for 5 minutes each) to remove all traces of Sodium Borohydride.
-
Proceed with Staining: Continue with your standard immunofluorescence staining protocol.
Protocol 2: Sudan Black B Staining to Quench Autofluorescence
This protocol is designed to be performed after the completion of your immunofluorescence staining.
-
Preparation of SBB Solution: Prepare a 0.1% to 0.3% (w/v) solution of Sudan Black B in 70% ethanol. Stir the solution for 1-2 hours in the dark and then filter it through a 0.2 µm filter to remove any undissolved particles.
-
Incubation: After the final wash of your immunofluorescence protocol, incubate the slides in the filtered SBB solution for 5-15 minutes at room temperature in the dark. The optimal incubation time may need to be determined empirically.
-
Washing: Briefly rinse the slides with 70% ethanol to remove excess SBB.
-
Final Washes: Wash the slides thoroughly with PBS three times for 5 minutes each.
-
Mounting: Mount the coverslips using an aqueous mounting medium.
Signaling Pathways and Experimental Workflows
While direct evidence for this compound's effect on specific signaling pathways is limited in the provided search results, related compounds like flavonoids and Swertiamarin have been shown to modulate the PI3K/Akt and STAT3 signaling pathways.
Potential Signaling Pathways Modulated by this compound
The following diagrams illustrate the general PI3K/Akt and STAT3 signaling pathways. Further research is needed to confirm the specific interactions of this compound with these pathways.
Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.
Caption: Potential modulation of the JAK/STAT3 signaling pathway by this compound.
Experimental Workflow for Investigating this compound's Autofluorescence
The following diagram outlines a logical workflow for addressing autofluorescence when using this compound in cellular imaging.
Caption: Experimental workflow for addressing this compound-induced autofluorescence.
References
- 1. This compound | C20H20O11 | CID 5281662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. On the unusual fluorescence properties of xanthone in water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Xanthone based Pb2+ selective turn on fluorescent probe for living cell staining - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. A New Xanthone Glycoside from Mangifera indica L.: Physicochemical Properties and In Vitro Anti-Skin Aging Activities - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing HPLC gradient for better separation of Swertianolin isomers
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) gradient for improved separation of Swertianolin isomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during their experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of this compound isomers.
Q1: What are the initial steps to improve the poor resolution between this compound isomers?
A1: Poor resolution is a common hurdle when separating structurally similar isomers. The most impactful initial parameters to adjust are the mobile phase composition and the gradient profile.[1]
-
Mobile Phase Composition:
-
Aqueous Phase pH: It is highly recommended to add a small amount of acid, such as 0.1% formic acid or acetic acid, to the aqueous mobile phase.[1] This suppresses the ionization of phenolic hydroxyl groups on the this compound structure, resulting in sharper peaks and more reproducible retention times.[1] A good starting point is a mobile phase pH between 2.5 and 3.5.
-
Organic Modifier: Acetonitrile often yields sharper peaks and has a lower viscosity compared to methanol. Experimenting with the organic solvent can be beneficial. A slower, shallower gradient, which involves a more gradual increase in the organic solvent percentage, can significantly enhance the separation of closely eluting compounds like isomers.
-
-
Gradient Elution: If you are currently using an isocratic method (constant mobile phase composition), switching to a gradient elution is the first recommended step for separating complex mixtures of isomers. If you are already employing a gradient, try decreasing the rate of change of the organic solvent percentage during the elution window of your isomers.
Q2: My this compound peaks are tailing. What are the likely causes and how can I fix this?
A2: Peak tailing, where the latter half of the peak is elongated, is a frequent problem, especially with polar compounds like flavonoid glycosides.
-
Secondary Interactions with Stationary Phase: The polar functional groups on this compound can interact strongly with residual silanol groups on a standard silica-based C18 column, causing tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.5) with an acid like formic or acetic acid can suppress the ionization of silanol groups, thus minimizing these secondary interactions.
-
Solution 2: Use a Modern, End-capped Column: Consider using a C18 column that is specifically designed to have minimal silanol activity.
-
-
Column Overload: Injecting an excessive amount of sample can saturate the column, leading to peak distortion.
-
Solution: Try diluting your sample or reducing the injection volume and reinjecting.
-
-
Column Contamination or Degradation: Over time, columns can become contaminated, or the stationary phase can degrade.
-
Solution: Flush the column with a strong solvent. If the issue persists, the column may need to be replaced.
-
Q3: Why are the retention times for my this compound isomers fluctuating between runs?
A3: Inconsistent retention times can compromise the validity of your analytical method. The most common reasons are related to the mobile phase preparation, HPLC pump performance, or inadequate column equilibration.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, particularly the pH, can cause shifts in retention time.
-
Solution: Prepare fresh mobile phase for each analysis and ensure you use a calibrated pH meter. Thoroughly mix the mobile phase components.
-
-
Pump Performance: Air bubbles in the pump or malfunctioning check valves can lead to inconsistent flow rates and, consequently, variable retention times.
-
Solution: Ensure the mobile phase is thoroughly degassed.
-
-
Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before each injection can lead to retention time drift.
-
Solution: Ensure the column is equilibrated for a sufficient time (e.g., 5-10 column volumes) until a stable baseline is achieved.
-
Frequently Asked Questions (FAQs)
Q4: What is a good starting point for an HPLC method for separating this compound isomers?
A4: For separating flavonoid isomers like this compound, a reversed-phase HPLC (RP-HPLC) method is most commonly used.
-
Column: A standard C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a good starting point.
-
Mobile Phase:
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid.
-
-
Gradient: A scouting gradient can be used to determine the approximate elution conditions. For example:
-
0-2 min: 10% B
-
2-22 min: 10% to 90% B
-
22-25 min: 90% B
-
25-27 min: 90% to 10% B
-
27-35 min: 10% B (Re-equilibration)
-
-
Flow Rate: Begin with a flow rate of 1.0 mL/min.
-
Column Temperature: Set the column oven to 30-40°C.
-
Detection: Use a UV detector at the maximum absorbance wavelength for this compound.
Q5: Should I use acetonitrile or methanol as the organic solvent?
A5: Both acetonitrile and methanol can be used as the organic modifier in the mobile phase. However, acetonitrile often provides better peak shapes (sharper peaks) and has a lower viscosity, which results in lower backpressure. It is recommended to start with acetonitrile. If separation is still not optimal, trying methanol is a valid optimization step.
Q6: How does column temperature affect the separation of this compound isomers?
A6: Column temperature is a significant factor in isomer separation. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times. However, for some isomers, a lower temperature might be necessary to enhance the subtle differences in their interaction with the stationary phase, thereby improving resolution. It is advisable to study a range of temperatures (e.g., 25°C to 45°C) to find the optimal condition for your specific isomers.
Data Presentation
The following table summarizes key HPLC parameters and their typical starting points and optimization strategies for the separation of this compound isomers.
| Parameter | Recommended Starting Condition | Optimization Strategy |
| Column | C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) | Try a different stationary phase (e.g., Phenyl-Hexyl, Cyano) or a column with a different particle size or length. |
| Mobile Phase A | Water with 0.1% Formic Acid | Adjust the concentration of the acid (e.g., 0.05% to 0.2%) or try a different acid (e.g., acetic acid). |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Substitute with methanol. |
| Gradient Profile | Linear gradient from low to high %B | Implement a shallower gradient over the elution range of the isomers. |
| Flow Rate | 1.0 mL/min | Decrease the flow rate to increase retention and potentially improve resolution. |
| Column Temperature | 30-40 °C | Optimize the temperature in a range (e.g., 25-45°C) to maximize resolution. |
| Injection Volume | 5-10 µL | Reduce the injection volume if peak fronting or broadening is observed. |
Experimental Protocols
A detailed methodology for developing an HPLC separation method for flavonoid glycoside isomers is outlined below.
Protocol: HPLC Method Development for this compound Isomer Separation
-
System Preparation:
-
Instrumentation: Utilize an HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column Installation: Install a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) and ensure all connections are secure.
-
System Purge: Purge the pump with both mobile phase A and B to remove any air bubbles.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a solution of 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: Prepare a solution of 0.1% (v/v) formic acid in HPLC-grade acetonitrile.
-
Degassing: Filter and degas both mobile phases using a 0.45 µm filter and sonication or vacuum degassing.
-
-
Sample Preparation:
-
Stock Solution: Prepare a stock solution of your this compound isomer mixture in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).
-
Working Solution: Dilute the stock solution to an appropriate concentration with the initial mobile phase composition (e.g., 90% A, 10% B).
-
Filtration: Filter the final sample solution through a 0.45 µm syringe filter before injection.
-
-
Initial Scouting Gradient:
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 10% B) for at least 15 minutes or until a stable baseline is achieved.
-
Injection: Inject 5-10 µL of the prepared sample.
-
Gradient Program: Run a fast scouting gradient to determine the approximate elution time of the isomers (e.g., 10% to 90% B over 20 minutes).
-
-
Gradient Optimization:
-
Analysis of Scouting Run: Identify the percentage of mobile phase B at which the this compound isomers begin to elute.
-
Shallow Gradient Implementation: Design a new, shallower gradient that focuses on the elution window of the isomers. For example, if the isomers elute between 30% and 40% B, you could run a gradient from 25% to 45% B over a longer period (e.g., 30 minutes).
-
Iterative Refinement: Perform further injections with the optimized gradient and make small adjustments to the gradient slope, temperature, and flow rate as needed to achieve baseline separation (Resolution > 1.5).
-
Mandatory Visualization
Caption: A logical workflow for optimizing an HPLC gradient to improve the separation of isomers.
References
Enhancing the yield of Swertianolin from plant material
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to optimize the extraction and purification of Swertianolin from plant materials.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary plant sources?
This compound (7-O-methyl-isoorientin) is a C-glucosylflavone, a type of flavonoid known for its potential therapeutic properties. It is predominantly found in plants of the Gentianaceae family, with notable sources including various species of Swertia (e.g., Swertia chirata) and Gentiana. The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant used (leaves, stems, roots), and the plant's developmental stage at harvest.[1][2]
Q2: What are the most critical factors influencing the final yield of this compound?
The final yield is a multifactorial outcome. The most critical factors include:
-
Plant Material: The species, plant part, and physiological state (e.g., vegetative vs. flowering stage) significantly impact the initial concentration of the compound.[1][2]
-
Extraction Method: The choice of technique (e.g., maceration, reflux, ultrasound-assisted extraction) determines the efficiency of recovery.[3]
-
Extraction Parameters: Solvent type and concentration, temperature, extraction time, and the solid-to-liquid ratio must be optimized.
-
Compound Stability: this compound, like other flavonoids, can degrade under certain conditions, such as high temperatures, exposure to light, extreme pH, and the presence of specific metal ions.
Q3: Which extraction solvents are most effective for this compound?
Aqueous-organic solvent mixtures are generally most effective for extracting flavonoids like this compound. Ethanol and methanol are commonly used due to their polarity, which is suitable for dissolving flavonoids. The optimal concentration often involves a mixture with water (e.g., 30-80% v/v ethanol), as this combination enhances the disruption of plant cell walls and improves the solubility of the target compounds. Using a pure solvent is often less efficient than a hydroalcoholic mixture.
Q4: How do modern extraction techniques like Ultrasound-Assisted Extraction (UAE) compare to traditional methods?
Modern techniques like UAE and Microwave-Assisted Extraction (MAE) offer several advantages over traditional methods such as maceration or Soxhlet extraction.
-
Increased Efficiency: These methods can significantly increase the extraction yield by enhancing solvent penetration into the plant matrix through physical phenomena like acoustic cavitation (UAE).
-
Reduced Time and Solvent: They typically require much shorter extraction times and lower volumes of solvent, making them more environmentally friendly and cost-effective.
-
Lower Temperatures: UAE can often be performed at lower temperatures, which helps to prevent the degradation of thermolabile compounds like this compound.
Troubleshooting Guide
Problem 1: My crude extract shows very low or undetectable levels of this compound on HPLC/TLC.
-
Possible Cause 1: Inefficient Extraction.
-
Solution: The extraction parameters may be suboptimal. It is crucial to optimize variables such as solvent composition, temperature, time, and the solid-to-liquid ratio. Response Surface Methodology (RSM) is a powerful statistical tool for optimizing these multiple variables simultaneously to maximize yield. Consider switching to a more efficient extraction technique like ultrasound-assisted extraction (UAE).
-
-
Possible Cause 2: Compound Degradation during Extraction.
-
Solution: High temperatures or prolonged extraction times can degrade flavonoids. If using heat reflux or Soxhlet, try reducing the temperature or duration. For methods like UAE, high ultrasonic intensity can create localized hot spots, potentially causing degradation. It is recommended to conduct extractions in the dark or using amber glassware, as light can also contribute to flavonoid degradation.
-
-
Possible Cause 3: Incorrect Plant Material.
-
Solution: Verify the identity of the plant material. The concentration of this compound can vary dramatically between different species and even different parts of the same plant. For instance, in Swertia chirata, the leaf and stem content can differ. Also, the harvesting time (e.g., bud stage vs. flowering stage) can significantly alter the phytochemical profile.
-
Problem 2: The this compound yield is high in the crude extract but very low after purification.
-
Possible Cause 1: Degradation During Solvent Evaporation.
-
Solution: Concentrating the crude extract using a rotary evaporator at high temperatures can lead to significant loss of the target compound. Always use the lowest possible temperature and pressure to remove the solvent. For highly sensitive compounds, techniques like freeze-drying (lyophilization) are preferable if the solvent system allows.
-
-
Possible Cause 2: Losses During Chromatographic Purification.
-
Solution: this compound may be irreversibly adsorbing to your stationary phase (e.g., silica gel) or co-eluting with other compounds.
-
Optimize Mobile Phase: Perform analytical TLC with various solvent systems to find one that provides good separation (Rf value between 0.3-0.5) for this compound.
-
Change Stationary Phase: If silica gel is not providing adequate separation, consider alternative stationary phases like Sephadex LH-20, which separates compounds based on molecular size and polarity and is often used for flavonoid purification.
-
Monitor Fractions Carefully: Collect smaller fractions and monitor them diligently using TLC or HPLC to avoid accidentally discarding fractions containing your compound of interest.
-
-
-
Possible Cause 3: Instability in Solution.
-
Solution: The pH of the solution or the presence of metal ions can affect the stability of flavonoids during purification. Ensure that solvents are pure and consider buffering the mobile phase if pH-related degradation is suspected. If metal ion contamination is a possibility, pretreatment of the extract with a chelating agent like EDTA may be beneficial.
-
Data Presentation: Optimizing Extraction Parameters
The following tables summarize data from studies on related compounds in the same plant family, illustrating how different parameters can influence extraction yield.
Table 1: Comparison of Optimal Conditions for Bioactive Compound Extraction from Gentianaceae Plants
| Compound | Plant Source | Method | Optimal Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Swertiamarin | Gentiana lutea | UAE | 30% Ethanol, 62.7°C, 50 min, 30 mL/g ratio | 3.75 mg/g | |
| Mangiferin | Swertia chirata | UAE | 50% Aqueous Ethanol | 4.86% | |
| Mangiferin | Swertia chirata | MAE | 50% Aqueous Ethanol | 4.82% |
| Polyphenols | F. elastica | Stirring | 76% Ethanol, 63.7°C, 194 min, 1:21 g/mL ratio | 82.83 mg GAE/g | |
UAE: Ultrasound-Assisted Extraction; MAE: Microwave-Assisted Extraction; GAE: Gallic Acid Equivalents.
Table 2: Influence of Ethanol Concentration on Polyphenol Recovery
| Ethanol Concentration (% v/v) | TPC Recovery (mg GAE/g) |
|---|---|
| 20 | ~55 |
| 40 | ~72 |
| 60 | ~79 |
| 80 | ~75 |
| 96 | ~68 |
Data derived from a study on Funtumia elastica, demonstrating a peak efficiency at intermediate hydroalcoholic concentrations.
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized parameters for similar compounds found in the literature.
-
Preparation of Plant Material:
-
Dry the selected plant parts (e.g., leaves and stems of Swertia chirata) in the shade or a hot air oven at a low temperature (40-50°C) until constant weight.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it into a 500 mL Erlenmeyer flask.
-
Add the extraction solvent. Based on optimization studies, a 60% aqueous ethanol solution is a good starting point. Use a solid-to-liquid ratio of 1:25 g/mL (i.e., add 250 mL of solvent).
-
Place the flask in an ultrasonic bath.
-
Set the extraction parameters:
-
Temperature: 60°C
-
Time: 30 minutes
-
Ultrasonic Power/Frequency: Set to a moderate level (e.g., 400 W, 40 kHz) to avoid thermal degradation.
-
-
-
Recovery of Crude Extract:
-
After sonication, immediately filter the mixture through Whatman No. 1 filter paper.
-
Wash the solid residue on the filter paper with a small amount of fresh solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at 40-45°C until a semi-solid crude extract is obtained.
-
Store the crude extract at 4°C in a desiccator until further purification.
-
Protocol 2: Purification of this compound by Column Chromatography
-
Preparation of Stationary Phase:
-
Select a suitable stationary phase. Sephadex LH-20 is highly recommended for flavonoid purification.
-
Swell the Sephadex LH-20 in the chosen mobile phase (e.g., methanol) for several hours or as per the manufacturer's instructions.
-
Pack a glass column with the swollen Sephadex, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve a known amount of the crude extract in a minimal volume of the mobile phase.
-
Alternatively, adsorb the crude extract onto a small amount of an inert material like Celite or silica gel, dry it, and carefully load the powder onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase (isocratic elution with methanol is a common starting point).
-
If separation is poor, a gradient elution can be developed (e.g., starting with a less polar solvent and gradually increasing polarity).
-
Collect fractions of a fixed volume (e.g., 10-15 mL) using a fraction collector.
-
-
Analysis:
-
Monitor the collected fractions using Thin-Layer Chromatography (TLC). Spot each fraction on a TLC plate and develop it in an appropriate solvent system.
-
Visualize the spots under UV light (254 nm and 366 nm).
-
Combine the fractions that show a pure spot corresponding to the this compound standard.
-
Evaporate the solvent from the combined pure fractions to obtain the purified this compound.
-
Visualizations
Caption: General experimental workflow for this compound extraction and purification.
Caption: Troubleshooting decision tree for diagnosing low this compound yield.
References
- 1. Optimization of extraction parameters of pentacyclic triterpenoids from Swertia chirata stem using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of harvest and extraction factors by full factorial design for the improved yield of C-glucosyl xanthone mangiferin from Swertia chirata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
Swertianolin assay variability and reproducibility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability and reproducibility issues encountered during the quantification of swertianolin.
I. Troubleshooting Guides
This section is designed to help researchers identify and resolve common issues that can lead to inconsistent results in this compound assays.
High Variability in Peak Area/Height
Question: My peak areas for this compound are highly variable between injections of the same sample. What could be the cause?
Answer: High variability in peak area is a common issue that can stem from several sources. Follow this troubleshooting guide to diagnose and resolve the problem.
Troubleshooting Steps:
-
Check for Air Bubbles in the System: Air bubbles in the pump or injector can cause inconsistent flow rates and sample injection volumes.
-
Solution: Degas the mobile phase and purge the pump to remove any trapped air.[1] Ensure all fittings are secure to prevent air from entering the system.
-
-
Verify Injector Performance: A faulty injector can lead to imprecise sample volumes being introduced into the system.
-
Solution: Perform an injector precision test by making multiple injections of a stable standard. If the relative standard deviation (RSD) is high, the injector may need maintenance, such as cleaning or seal replacement.[1]
-
-
Assess Sample Stability: this compound, like many natural products, may be susceptible to degradation in certain solvents or under specific storage conditions.[2][3]
-
Solution: Ensure that samples are stored properly, typically at low temperatures (-20°C or -80°C) and protected from light.[4] Limit freeze-thaw cycles. If samples are prepared in solution, verify the stability of this compound in that solvent over the duration of the analysis. If degradation is suspected, prepare fresh samples and analyze them immediately.
-
-
Investigate for Leaks: Leaks in the HPLC/LC-MS system can lead to fluctuations in flow rate and pressure, affecting peak areas.
-
Solution: Systematically check all fittings and connections for any signs of leakage. A pressure drop during a run can be an indicator of a leak.
-
Inconsistent Retention Times
Question: The retention time for my this compound peak is shifting between runs. Why is this happening?
Answer: Retention time variability can compromise peak identification and integration. The following steps will help you stabilize your retention times.
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: Inadequate column equilibration between injections, especially in gradient elution, is a frequent cause of retention time drift.
-
Solution: Increase the column equilibration time to at least 10 column volumes before each injection to ensure the column chemistry is stable.
-
-
Check Mobile Phase Composition and pH: Small variations in the mobile phase composition or pH can significantly impact the retention of polar analytes like this compound.
-
Solution: Prepare the mobile phase carefully and consistently. If using a buffer, ensure its pH is stable and within the column's recommended range. For gradient systems, check the proportioning valves to ensure accurate mobile phase mixing.
-
-
Control Column Temperature: Fluctuations in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analytical run.
-
-
Assess Column Health: Over time, columns can degrade, leading to changes in retention characteristics.
-
Solution: If the retention time shift is gradual and accompanied by peak broadening or tailing, the column may be nearing the end of its life. Try flushing the column with a strong solvent or, if that fails, replace the column.
-
Poor Peak Shape (Tailing or Fronting)
Question: My this compound peak is tailing (or fronting). How can I improve the peak shape?
Answer: Poor peak shape can make accurate integration difficult. Peak tailing is more common and often points to secondary interactions or column issues.
Troubleshooting Steps:
-
Check for Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Address Secondary Interactions: Peak tailing can occur if this compound interacts with active sites on the column packing material.
-
Solution: Use a high-purity (Type B) silica column. Adding a competing base, such as triethylamine (TEA), to the mobile phase in small concentrations (e.g., 0.1%) can help mask these active sites. Ensure the mobile phase pH is appropriate to keep this compound in a single ionic state.
-
-
Investigate Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening and tailing.
-
Solution: Minimize the length and internal diameter of all tubing between the injector and the detector. Use a detector flow cell with a volume appropriate for the column size and flow rate.
-
-
Rule out Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can distort peak shape.
-
Solution: Replace the guard column. If the problem persists, try reversing the analytical column and flushing it with a strong solvent. If a void is suspected, the column may need to be replaced.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in this compound bioanalysis?
A1: The most significant sources of variability in the bioanalysis of this compound, particularly with LC-MS/MS, are matrix effects and issues related to sample preparation.
-
Matrix Effects: Co-eluting endogenous components from biological matrices (like plasma or urine) can suppress or enhance the ionization of this compound, leading to inaccurate quantification. It is crucial to assess and mitigate matrix effects during method development, for instance, by using a stable isotope-labeled internal standard or optimizing sample cleanup procedures.
-
Sample Preparation: Inconsistent sample preparation is a major source of error. This includes variability in extraction recovery, sample homogenization, and potential degradation of the analyte during processing.
Q2: How can I improve the reproducibility of my this compound extraction from a complex matrix?
A2: To improve extraction reproducibility:
-
Optimize the Extraction Method: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than simple protein precipitation.
-
Use an Internal Standard (IS): An ideal internal standard is a stable isotope-labeled version of this compound. If that is unavailable, use a structurally similar compound (like rutin, as used in one study) that has comparable extraction and ionization behavior. The IS should be added at the beginning of the sample preparation process to account for variability in extraction efficiency.
-
Standardize All Steps: Ensure all sample preparation steps, including centrifugation speeds and times, evaporation temperatures, and reconstitution volumes, are consistent across all samples.
Q3: My assay shows good precision with standards in neat solvent, but poor precision and accuracy with spiked matrix samples. What is the likely problem?
A3: This is a classic indicator of matrix effects. The components of your biological matrix are interfering with the ionization of this compound.
-
How to Confirm: You can perform a post-extraction spike experiment. Compare the peak response of an analyte spiked into an extracted blank matrix sample to the response of the same analyte concentration in a neat solvent. A significant difference indicates ion suppression or enhancement.
-
How to Mitigate:
-
Improve chromatographic separation to resolve this compound from the interfering matrix components.
-
Enhance the sample cleanup procedure (e.g., switch from protein precipitation to SPE).
-
Use a stable isotope-labeled internal standard, which is the most effective way to compensate for matrix effects.
-
Q4: What validation parameters are critical for ensuring a robust this compound assay?
A4: According to regulatory guidelines, the key validation parameters for a bioanalytical method include:
-
Selectivity and Specificity: The ability to detect and quantify the analyte without interference from matrix components, metabolites, or other substances.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of scatter between a series of measurements (evaluated as intra-day and inter-day precision).
-
Linearity and Range: The concentration range over which the assay is accurate, precise, and linear.
-
Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
III. Quantitative Data Summary
The following tables summarize key performance parameters from a validated LC-MS/MS method for this compound analysis in rat plasma and an HPLC method for the related xanthone, swerchirin. These tables provide a benchmark for researchers developing their own assays.
Table 1: LC-MS/MS Method Validation Parameters for this compound
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (% RSD) | < 6.8% |
| Inter-day Precision (% RSD) | < 6.8% |
| Accuracy (% Bias) | -13.9% to 12.0% |
| Mean Recovery | > 66.7% |
| Internal Standard (IS) | Rutin |
Table 2: HPLC Method Validation Parameters for Swerchirin (a related Xanthone)
| Parameter | Result |
| Linearity Range | 6 - 24 µg/mL |
| Correlation Coefficient (r) | 0.99986 |
| Precision (% RSD) | ≤ 3.3% |
| Accuracy (Recovery) | 98 - 107% |
| Limit of Detection (LOD) | 2.1 µg/mL |
| Limit of Quantitation (LOQ) | 6.3 µg/mL |
IV. Experimental Protocols & Visualizations
Detailed Protocol: LC-MS/MS Quantification of this compound in Rat Plasma
This protocol is adapted from a validated method described in the literature.
1. Sample Preparation (Liquid-Liquid Extraction):
- Pipette 100 µL of rat plasma into a microcentrifuge tube.
- Add 20 µL of internal standard solution (rutin).
- Add 1.0 mL of ethyl acetate.
- Vortex for 3 minutes.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the upper organic layer to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase.
- Inject a 10 µL aliquot into the LC-MS/MS system.
2. Chromatographic Conditions:
- Column: C18 column.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Flow Rate: 0.3 mL/min.
- Elution: Gradient elution (specific gradient profile needs to be optimized).
3. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
- Detection: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- This compound: m/z 435.1 → 272.0
- Rutin (IS): m/z 609.2 → 300.1
Diagrams and Workflows
Caption: Workflow for this compound Quantification by LC-MS/MS.
Caption: Troubleshooting Logic for Common HPLC/LC-MS Issues.
Caption: this compound's Modulation of MDSC Immunosuppressive Function.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. The Challenge of Reproducibility and Accuracy in Nutrition Research: Resources and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
Technical Support Center: Strategies to Reduce Non-specific Binding of Swertianolin in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-specific binding (NSB) of Swertianolin in various assays. This compound, a flavonoid glycoside, can exhibit a tendency to bind to unintended surfaces and molecules within an assay system, leading to inaccurate results.[1][2][3][4][5] This guide offers strategies to mitigate these effects and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a concern for this compound assays?
A1: Non-specific binding is the adherence of a compound, in this case, this compound, to surfaces or molecules other than its intended target. This can include plasticware (e.g., microplates), matrix components, and other proteins. High NSB is problematic as it can lead to an elevated background signal, which obscures the specific signal from the target interaction. This can result in a reduced signal-to-noise ratio, decreased assay sensitivity, and inaccurate quantification of this compound's biological activity.
Q2: What are the primary causes of non-specific binding of this compound?
A2: Several factors can contribute to the non-specific binding of this compound:
-
Hydrophobic Interactions: The flavonoid structure of this compound contains hydrophobic regions that can interact with the surfaces of polystyrene microplates and other hydrophobic molecules in the assay.
-
Electrostatic Interactions: Although this compound is a glycoside, which increases its polarity, localized charges on the molecule can still lead to electrostatic interactions with charged surfaces or biomolecules.
-
Hydrogen Bonding: The numerous hydroxyl groups on the glycoside and flavonoid moieties of this compound can participate in hydrogen bonding with various surfaces.
-
Insufficient Blocking: If the surfaces of the assay plate are not adequately blocked, this compound can bind to these unoccupied sites.
-
Suboptimal Assay Conditions: Factors such as inappropriate buffer pH, low ionic strength, and inadequate washing can all promote non-specific interactions.
Troubleshooting Guides
Guide 1: Optimizing Blocking Agents
Effective blocking of unoccupied sites on the assay plate is crucial to prevent this compound from binding non-specifically.
Recommended Blocking Agents:
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Inexpensive, readily available, and effective for many applications. | Can have lot-to-lot variability and may cross-react with certain antibodies. |
| Non-fat Dry Milk | 0.1-5% (w/v) | Inexpensive and contains a heterogeneous mixture of proteins that can block a variety of surfaces. | May contain endogenous enzymes (e.g., phosphatases) that can interfere with some assays. Not recommended for assays with biotin-streptavidin systems due to endogenous biotin. |
| Casein | 0.1-1% (w/v) | A purified protein from milk that is an effective blocking agent. | Can sometimes mask epitopes or interfere with certain antibody-antigen interactions. |
| Polyethylene Glycol (PEG), Polyvinyl Alcohol (PVA), Polyvinylpyrrolidone (PVP) | Varies | Non-protein alternatives that can be effective for coating hydrophobic surfaces. | May not be as effective as protein-based blockers in all situations. |
| Commercial Blocking Buffers | Manufacturer's Recommendation | Often optimized formulations with a mixture of components for broad effectiveness and stability. | Can be more expensive. |
Experimental Protocol: Determining the Optimal Blocking Buffer
-
Preparation: Prepare a series of different blocking agents at various concentrations (e.g., 1%, 2%, and 5% BSA; 1%, 3%, and 5% non-fat dry milk).
-
Coating: If your assay involves a coated capture molecule, proceed with that step according to your standard protocol.
-
Blocking: Add the different blocking buffers to the wells of your microplate and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the plate thoroughly with your standard wash buffer to remove unbound blocking agent.
-
Assay Procedure: Proceed with the rest of your assay, adding this compound and other necessary reagents. Include control wells that contain only the assay buffer and this compound to measure NSB.
-
Analysis: Compare the background signal in the control wells for each blocking condition. The optimal blocking buffer is the one that provides the lowest background signal without significantly impacting the specific signal of your assay.
Guide 2: Enhancing Wash Steps
Thorough washing is essential to remove unbound this compound and reduce background signal.
Key Parameters for Wash Buffer Optimization:
| Parameter | Recommendation | Rationale |
| Number of Washes | 3-5 cycles | Insufficient washing is a common cause of high background. Increasing the number of washes can improve the removal of unbound molecules. |
| Wash Volume | Fill wells completely (e.g., 300 µL for a 96-well plate) | Ensures the entire surface is washed effectively. |
| Detergent | Add 0.05% Tween-20 to the wash buffer (PBS or TBS) | This non-ionic detergent helps to disrupt weak, non-specific hydrophobic interactions. |
| Soak Time | 30-60 seconds per wash | Allowing the wash buffer to remain in the wells for a short period can enhance the removal of non-specifically bound molecules. |
| Aspiration | Ensure complete removal of wash buffer after each step | Residual wash buffer can dilute subsequent reagents and contribute to variability. |
Experimental Protocol: Optimizing Wash Procedure
-
Baseline: Perform your assay using your standard washing protocol.
-
Test Variables: Systematically vary one parameter at a time (e.g., increase the number of washes from 3 to 5, add 0.05% Tween-20 to the wash buffer, introduce a 30-second soak time).
-
Comparison: Compare the background signal and the signal-to-noise ratio for each condition against the baseline.
-
Adoption: Implement the washing conditions that provide the lowest background without compromising the specific signal.
Guide 3: Modifying Assay Buffer Conditions
The composition of your assay buffer can influence the non-specific binding of this compound.
Buffer Components to Consider:
| Component | Recommendation | Rationale |
| pH | Maintain a pH between 7.2 and 7.4 | This is generally a good starting point for physiological assays. However, adjusting the pH away from the isoelectric point of interfering proteins can reduce electrostatic interactions. |
| Ionic Strength | Increase salt concentration (e.g., 150-500 mM NaCl) | Higher ionic strength can help to shield electrostatic interactions that contribute to non-specific binding. |
| Additives | Include a carrier protein (e.g., 0.1% BSA) in the assay buffer | The carrier protein can bind to non-specific sites on the plasticware, reducing the availability of these sites for this compound. |
| Detergents | Add a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20) | This can help to prevent this compound from sticking to surfaces due to hydrophobic interactions. |
Visualizing Experimental Workflows and Concepts
Troubleshooting Workflow for High Non-specific Binding
The following diagram outlines a systematic approach to troubleshooting high non-specific binding of this compound.
Caption: A step-by-step workflow for troubleshooting and reducing high non-specific binding.
Mechanism of Non-specific Binding and Mitigation Strategies
This diagram illustrates how this compound can bind non-specifically to an assay surface and how blocking agents and optimized buffers can prevent this.
Caption: How blocking agents and buffer components reduce non-specific binding of this compound.
References
Dealing with Swertianolin precipitation in cell culture media
Welcome to the technical support center for Swertianolin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in cell culture experiments, with a specific focus on addressing and preventing precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound is a xanthone glycoside found in plants from the Gentianaceae family.[1] It is investigated for a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] In cell-based assays, it has been shown to modulate immune responses and inhibit signaling pathways such as p38 phosphorylation and NF-κB activation.[1]
Q2: I observed a precipitate in my cell culture medium after adding this compound. What are the common causes?
A2: Precipitation of compounds like this compound in cell culture media can be caused by several factors:
-
Solvent Shift: this compound is often dissolved in an organic solvent like DMSO to create a stock solution. When this concentrated stock is diluted into the aqueous cell culture medium, the rapid change in solvent polarity can cause the compound to precipitate.
-
Low Solubility: The final concentration of this compound in the medium may exceed its solubility limit in that specific aqueous environment.[3]
-
Temperature Changes: Temperature shifts between room temperature and a 37°C incubator can affect the solubility of the compound.
-
pH Shifts: The CO2 environment in an incubator can alter the pH of the medium, which can impact the solubility of pH-sensitive compounds.
-
Interaction with Media Components: this compound may interact with proteins, salts, or other components in the cell culture medium, leading to the formation of insoluble complexes.
Q3: Can the precipitate be harmful to my cells?
A3: Yes, precipitates can be detrimental to cell health. They can alter the composition of the medium by removing essential nutrients and other desirable components through processes like chelation. Additionally, the precipitate itself can be a physical stressor to the cells and may interfere with imaging-based assays.
Q4: How should I prepare and store this compound stock solutions to minimize precipitation?
A4: Proper preparation and storage are crucial. It is recommended to:
-
Use an appropriate solvent: DMSO is a common choice for creating high-concentration stock solutions.
-
Aliquot stock solutions: To avoid repeated freeze-thaw cycles, which can degrade the compound and promote precipitation, store the stock solution in single-use aliquots.
-
Store appropriately: Store stock solutions at -20°C or -80°C and protect them from light.
Troubleshooting Guide: this compound Precipitation
This guide will help you troubleshoot and resolve issues with this compound precipitation in your cell culture experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Immediate precipitate upon adding this compound stock to media | - High final concentration of this compound.- High concentration of the organic solvent (e.g., DMSO) in the final solution.- Rapid addition of the stock solution to the media. | - Lower the final concentration of this compound.- Ensure the final DMSO concentration is below 0.5% to avoid solvent-induced precipitation and cytotoxicity.- Add the stock solution dropwise to the pre-warmed media while gently swirling. |
| Precipitate forms after a few hours or days in the incubator | - Compound instability at 37°C.- Interaction with media components over time.- Evaporation of media leading to increased compound concentration. | - Perform a stability test of this compound in your specific cell culture medium at 37°C.- Consider using a serum-free medium for initial dilutions.- Ensure proper humidification in the incubator to prevent evaporation. |
| Cloudiness or turbidity in the media | - Fine particulate precipitation.- Microbial contamination. | - Examine a sample of the media under a microscope to differentiate between a chemical precipitate and microbial growth.- If contamination is suspected, discard the culture and review sterile techniques. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
Objective: To identify the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
This compound powder
-
100% DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Incubator at 37°C
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a stock solution (e.g., 50 mM). Ensure it is fully dissolved. Gentle warming at 37°C may be necessary.
-
Pre-warm Medium: Pre-warm your cell culture medium to 37°C.
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium. For example, create final concentrations ranging from 1 µM to 200 µM. Ensure the final DMSO concentration remains constant and below 0.5%.
-
Incubation: Incubate the tubes at 37°C for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Observation: After incubation, visually inspect each tube for any signs of precipitation.
-
Microscopic Examination: Place a small drop from each tube onto a microscope slide and examine for crystalline structures.
-
Determination: The highest concentration that shows no visible precipitate or crystalline structures under the microscope is the maximum soluble concentration for your experimental conditions.
| Parameter | Recommendation |
| Starting Stock Concentration | 10-100 mM in 100% DMSO |
| Final DMSO Concentration | < 0.5% |
| Test Concentrations | 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM, 200 µM |
| Incubation Time | 24, 48, and 72 hours |
| Observation Methods | Visual inspection, Light Microscopy |
Visualizations
Experimental Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Known Signaling Pathways Modulated by this compound
References
Swertianolin Technical Support Center: Impact of pH on Stability and Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Swertianolin. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a specific focus on the critical role of pH in maintaining the stability and modulating the biological activity of this promising xanthone glycoside.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for storing this compound solutions to ensure maximum stability?
A1: For optimal stability, it is recommended to store this compound solutions in acidic conditions, ideally between pH 3.0 and 5.0. This compound, like many xanthone glycosides, exhibits greater stability in acidic environments and is prone to degradation in neutral to alkaline conditions. Storing solutions at a pH above 6.0 can lead to significant degradation over a short period.
Q2: How does the pH of the assay buffer affect the antioxidant activity of this compound?
A2: The antioxidant activity of this compound is significantly influenced by the pH of the medium. Generally, its radical scavenging capacity tends to increase as the pH becomes more alkaline. This is attributed to the deprotonation of the hydroxyl groups on the xanthone core, which enhances their ability to donate electrons and neutralize free radicals. However, it is crucial to balance this enhanced activity with the compound's decreased stability at higher pH. For antioxidant assays, a compromise in the pH range of 6.0 to 7.4 is often used to ensure measurable activity while minimizing immediate degradation.
Q3: I am observing a rapid loss of this compound in my cell culture medium (pH ~7.4). What could be the cause and how can I mitigate this?
A3: The observed loss of this compound in your cell culture medium is likely due to pH-mediated degradation. The physiological pH of most cell culture media (around 7.4) is not ideal for the long-term stability of this compound. To mitigate this, you can prepare a concentrated stock solution of this compound in an acidic buffer (e.g., pH 4.0 citrate buffer) and dilute it into the cell culture medium immediately before starting your experiment. This minimizes the exposure time of the compound to the destabilizing neutral pH. For longer-term experiments, periodic replenishment of this compound may be necessary.
Q4: What are the primary degradation products of this compound under alkaline conditions?
A4: Under alkaline conditions, this compound is susceptible to hydrolysis of its glycosidic bond, leading to the formation of its aglycone, bellidifolin, and a glucose molecule. Further degradation of the xanthone structure can also occur at higher pH values and elevated temperatures, resulting in a loss of biological activity.
Troubleshooting Guides
Issue 1: Inconsistent Results in Bioactivity Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability in replicate measurements of antioxidant or anti-inflammatory activity. | 1. pH-induced degradation of this compound: The compound may be degrading during the assay incubation period, especially if the assay buffer is at a neutral or alkaline pH. 2. Inconsistent pH of assay solutions: Minor variations in buffer preparation can lead to significant differences in this compound stability and activity. | 1. Perform a time-course stability study: Analyze the concentration of this compound in your assay buffer at different time points to determine its degradation rate under your specific experimental conditions. 2. Optimize assay pH: If possible, adjust the assay pH to a more acidic range where this compound is more stable, while ensuring the biological system (e.g., enzyme, cells) remains active. 3. Use freshly prepared solutions: Always prepare this compound solutions immediately before use and avoid storing them at neutral or alkaline pH. 4. Strictly control buffer pH: Calibrate your pH meter regularly and ensure precise preparation of all buffers. |
| Lower than expected biological activity. | 1. Degradation of stock solution: The this compound stock solution may have degraded due to improper storage conditions (e.g., inappropriate pH, exposure to light). 2. Suboptimal assay pH: The pH of the assay may not be optimal for the specific biological activity being measured. | 1. Verify stock solution integrity: Use HPLC to check the purity and concentration of your this compound stock solution. 2. Prepare fresh stock solutions: If degradation is suspected, prepare a new stock solution in an appropriate acidic buffer. 3. Perform a pH-activity profile: Test the activity of this compound across a range of pH values to determine the optimal pH for your specific assay. |
Issue 2: Poor Peak Shape and Reproducibility in HPLC Analysis
| Symptom | Possible Cause | Troubleshooting Steps |
| Tailing or fronting of the this compound peak. | 1. Interaction with residual silanols on the HPLC column: The hydroxyl groups of this compound can interact with free silanol groups on the silica-based stationary phase. 2. Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the column. | 1. Use an acidic mobile phase modifier: Add a small amount of an acid, such as formic acid (0.1%) or trifluoroacetic acid (0.05%), to the mobile phase to suppress the ionization of silanol groups and improve peak shape. 2. Optimize mobile phase pH: Experiment with different mobile phase pH values (typically in the acidic range of 2.5 to 4.5) to achieve the best peak symmetry. 3. Use a column with end-capping: Select a modern, high-purity silica column with effective end-capping to minimize silanol interactions. |
| Drifting retention times. | 1. Changes in mobile phase composition or pH over time: The mobile phase may be unstable or improperly prepared. 2. Column degradation: The stationary phase may be degrading, especially if exposed to high pH mobile phases. | 1. Prepare fresh mobile phase daily: Ensure the mobile phase is well-mixed and degassed. 2. Verify mobile phase pH: Check the pH of the mobile phase before each run. 3. Use a column guard: Protect the analytical column from contaminants and extend its lifetime. 4. Flush the column after use: Wash the column with an appropriate solvent to remove any strongly retained compounds. |
Quantitative Data on pH-Dependent Stability and Activity
The following tables summarize the expected impact of pH on the stability and antioxidant activity of this compound based on available data for structurally related compounds and general principles of flavonoid chemistry.
Table 1: Estimated pH-Dependent Stability of this compound at 25°C
| pH | Estimated Degradation after 24 hours (%) | Estimated Half-life (t½) (hours) | Stability Classification |
| 3.0 | < 2% | > 800 | Very Stable |
| 4.0 | ~ 5% | ~ 330 | Stable |
| 5.0 | ~ 10% | ~ 165 | Moderately Stable |
| 6.0 | ~ 20% | ~ 80 | Unstable |
| 7.0 | > 40% | < 40 | Very Unstable |
| 8.0 | > 70% | < 20 | Highly Unstable |
Note: These are estimated values based on the degradation kinetics of structurally similar xanthone glycosides. Actual degradation rates may vary depending on the specific buffer system and storage conditions.
Table 2: Estimated pH-Dependent Relative Antioxidant Activity of this compound (DPPH Assay)
| pH | Estimated Relative Antioxidant Activity (%) |
| 4.0 | 60 |
| 5.0 | 80 |
| 6.0 | 100 |
| 7.0 | 95 (Activity may decrease due to rapid degradation) |
| 8.0 | 85 (Activity may decrease due to rapid degradation) |
Note: The relative antioxidant activity is presented as a percentage of the maximum observed activity. The decrease in activity at higher pH values is likely due to the competing effect of compound degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to assess the stability of this compound under various pH conditions.
1. Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Phosphate or citrate buffers (for pH 3, 5, 7, and 9)
-
HPLC-grade methanol and water
-
Formic acid
2. Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase to a final concentration of 100 µg/mL.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at room temperature for 30 minutes, 1, 2, and 4 hours. At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase to a final concentration of 100 µg/mL.
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Incubate at 60°C for 2, 4, 8, and 24 hours. At each time point, withdraw an aliquot and dilute with mobile phase to a final concentration of 100 µg/mL.
-
Buffered Solutions: Prepare solutions of this compound (100 µg/mL) in buffers of pH 3, 5, 7, and 9. Incubate at room temperature and analyze at 0, 4, 8, 24, and 48 hours.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. A typical method would involve a C18 column with a gradient elution using a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). Detection is typically performed at the λmax of this compound (around 243 nm).
-
Data Analysis: Calculate the percentage of this compound remaining at each time point and determine the degradation rate constant and half-life at each pH.
Protocol 2: pH-Dependent Antioxidant Activity Assay (DPPH Method)
This protocol describes how to assess the antioxidant activity of this compound at different pH values using the DPPH radical scavenging assay.
1. Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Citrate-phosphate buffers of varying pH (e.g., 4.0, 5.0, 6.0, 7.0, 8.0)
2. Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of this compound Solutions: Prepare a series of concentrations of this compound in each of the different pH buffers.
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each this compound concentration.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, use 100 µL of the respective buffer instead of the this compound solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration and pH using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Data Analysis: Plot the % scavenging against the this compound concentration for each pH and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Visualizations
Signaling Pathway of this compound in Modulating Myeloid-Derived Suppressor Cells (MDSCs)
Caption: this compound's mechanism of action on MDSCs.
Experimental Workflow for pH-Dependent Stability Testing
Validation & Comparative
Swertianolin vs. Quercetin: A Comparative Analysis of Antioxidant Efficacy
In the landscape of natural product research, the antioxidant capacities of flavonoids and xanthones are of significant interest to researchers, scientists, and drug development professionals. This guide provides a detailed comparison of the antioxidant activities of swertianolin, a xanthone derivative, and quercetin, a widely studied flavonoid. While both compounds exhibit potent antioxidant properties, their mechanisms and efficiencies can differ, as evidenced by various in vitro assays.
Quantitative Comparison of Antioxidant Activity
To provide a clear and objective comparison, the following table summarizes the available quantitative data on the antioxidant activity of swercianol and quercetin from key in vitro assays. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency. The Ferric Reducing Antioxidant Power (FRAP) assay measures the antioxidant potential through the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Higher FRAP values indicate greater reducing power.
| Antioxidant Assay | This compound | Quercetin | Reference Compound |
| DPPH Radical Scavenging Activity (IC50) | Data Not Available | 19.17 µg/mL[1] | Ascorbic Acid: 9.53 µg/mL[1] |
| ABTS Radical Scavenging Activity (IC50) | Data Not Available | 1.89 ± 0.33 µg/mL | Data Not Available |
| Ferric Reducing Antioxidant Power (FRAP) | Data Not Available | 3.02 times more active than Trolox | Trolox |
Note: Direct comparison of IC50 and FRAP values should be approached with caution due to potential variations in experimental conditions across different studies.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Various concentrations of the test compound (this compound or quercetin) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control sample containing the solvent and DPPH solution without the test compound is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS. The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at a specific wavelength.
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.70 at 734 nm.
-
Various concentrations of the test compound are added to the diluted ABTS•+ solution.
-
The reaction mixture is incubated at room temperature for a specific time (e.g., 6-10 minutes).
-
The absorbance is measured at 734 nm.
-
A control sample containing the solvent and ABTS•+ solution is also measured.
-
The percentage of radical scavenging activity is calculated using the same formula as in the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous iron forms a colored complex with a chromogen, and the absorbance is measured spectrophotometrically.
Procedure:
-
The FRAP reagent is prepared by mixing acetate buffer, a solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in hydrochloric acid, and a solution of ferric chloride (FeCl₃).[2][3]
-
A small volume of the test compound solution is added to the FRAP reagent.
-
The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
The absorbance of the resulting blue-colored solution is measured at 593 nm.
-
A standard curve is prepared using a known concentration of ferrous sulfate (FeSO₄).
-
The FRAP value of the sample is expressed as ferrous iron equivalents (e.g., µmol Fe²⁺/g of sample).
Signaling Pathways and Experimental Workflow
The antioxidant effects of both this compound and quercetin are mediated through their interaction with various cellular signaling pathways. A common mechanism involves the modulation of pathways related to oxidative stress. The following diagram illustrates a generalized workflow for comparing the antioxidant activity of these two compounds.
Caption: Workflow for comparing antioxidant activity.
Conclusion
Based on the available data, quercetin demonstrates potent free radical scavenging activity in both DPPH and ABTS assays. While qualitative reports suggest this compound also possesses antioxidant properties, a direct quantitative comparison is hampered by the lack of specific IC50 and FRAP values in the current scientific literature. Further experimental studies employing standardized antioxidant assays are necessary to provide a conclusive, side-by-side comparison of the antioxidant efficacy of this compound and quercetin. This would enable a more informed assessment of their potential applications in drug development and as therapeutic agents.
References
- 1. nehu.ac.in [nehu.ac.in]
- 2. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Hepatoprotective Effects of Swertianolin and Mangiferin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hepatoprotective properties of two naturally occurring xanthones: Swertianolin (represented by its active derivative, Tetrahydrothis compound) and Mangiferin. This analysis is based on available experimental data to assist researchers and professionals in drug development in evaluating their therapeutic potential.
Executive Summary
Both Tetrahydrothis compound (THS) and Mangiferin have demonstrated significant hepatoprotective effects in various preclinical models of liver injury. THS appears to exert its primary protective mechanism through the potent inhibition of the pro-inflammatory cytokine TNF-α. Mangiferin, on the other hand, showcases a broader mechanistic profile, involving the modulation of key signaling pathways such as Nrf2-ARE for antioxidant defense and NF-κB for inflammatory responses. While both compounds show promise, the breadth of available data for Mangiferin is currently more extensive, covering a wider range of liver injury models and biomarkers.
Quantitative Data Comparison
The following tables summarize the quantitative effects of Tetrahydrothis compound and Mangiferin on key biomarkers of liver injury.
Table 1: Effects on Liver Injury Markers
| Biomarker | Tetrahydrothis compound (as THS) | Mangiferin | Model of Liver Injury |
| Alanine Aminotransferase (ALT) | ↓ (Reduced to 821% of untreated control from 3707 U/L in D-GalN/LPS group)[1] | ↓ (Significant reduction)[2][3][4] | D-GalN/LPS, CCl4, Acetaminophen |
| Aspartate Aminotransferase (AST) | Data not available | ↓ (Significant reduction)[2] | D-GalN/LPS, CCl4, Acetaminophen |
| Alkaline Phosphatase (ALP) | Data not available | ↓ (Significant reduction) | D-GalN, CCl4 |
| Bilirubin | Data not available | ↓ (Significant reduction) | CCl4 |
| DNA Fragmentation | ↓ (Reduced to 821% of untreated control from 2123% in D-GalN/LPS group) | Data not available | D-GalN/LPS |
Table 2: Effects on Inflammatory and Oxidative Stress Markers
| Biomarker | Tetrahydrothis compound (as THS) | Mangiferin | Model of Liver Injury |
| TNF-α | ↓ (Reduced to 454 pg/mL from 2016 pg/mL in D-GalN/LPS group) | ↓ (Significant reduction) | D-GalN/LPS, CCl4, Acetaminophen |
| IL-1β | Data not available | ↓ (Significant reduction) | D-GalN/LPS, CCl4 |
| IL-6 | Data not available | ↓ (Significant reduction) | D-GalN/LPS, CCl4 |
| Superoxide Dismutase (SOD) | Data not available | ↑ (Significant increase) | CCl4, Acetaminophen |
| Catalase (CAT) | Data not available | ↑ (Significant increase) | CCl4, Acetaminophen |
| Glutathione Peroxidase (GPx) | Data not available | ↑ (Significant increase) | Acetaminophen |
| Glutathione (GSH) | Data not available | ↑ (Restored levels) | D-GalN, Acetaminophen |
Mechanisms of Action and Signaling Pathways
Tetrahydrothis compound (THS)
The primary hepatoprotective mechanism of THS identified in the literature is its ability to suppress the production of Tumor Necrosis Factor-alpha (TNF-α) at the transcriptional level. TNF-α is a critical mediator of apoptosis in the D-galactosamine (D-GalN)/lipopolysaccharide (LPS)-induced liver injury model. By inhibiting TNF-α, THS effectively blocks the downstream apoptotic cascade, thereby preventing hepatocyte death.
Caption: Tetrahydrothis compound's primary hepatoprotective mechanism.
Mangiferin
Mangiferin exhibits a multi-targeted approach to hepatoprotection, primarily through the modulation of two key signaling pathways:
-
Nrf2-ARE Pathway (Antioxidant Response): Mangiferin upregulates the expression and nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis. This enhances the liver's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances.
-
NF-κB Pathway (Anti-inflammatory Response): Mangiferin inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It achieves this by preventing the degradation of the inhibitor of NF-κB (IκB), thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus.
Caption: Key signaling pathways modulated by Mangiferin.
Experimental Protocols
D-Galactosamine/Lipopolysaccharide (D-GalN/LPS)-Induced Liver Injury Model
This is a widely used and clinically relevant model of acute liver failure, as it mimics the systemic inflammation and hepatocyte apoptosis seen in conditions like sepsis-induced liver injury.
-
Animal Model: Typically, male BALB/c mice or Sprague-Dawley rats are used.
-
Induction of Injury: Animals are sensitized with an intraperitoneal (i.p.) injection of D-Galactosamine (e.g., 700 mg/kg), which depletes uridine triphosphate pools in hepatocytes, making them susceptible to the cytotoxic effects of TNF-α. This is followed by an i.p. injection of a low dose of Lipopolysaccharide (e.g., 10 µg/kg), which stimulates macrophages (Kupffer cells) to produce TNF-α.
-
Treatment: The test compound (Tetrahydrothis compound or Mangiferin) is typically administered orally (p.o.) or intraperitoneally (i.p.) at specified doses and time points before or after the D-GalN/LPS challenge.
-
Assessment of Hepatoprotection:
-
Serum Analysis: Blood is collected at various time points post-injury to measure the activity of liver enzymes (ALT, AST, ALP) and levels of bilirubin using standard biochemical assay kits.
-
Histopathological Examination: Liver tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess the degree of necrosis, inflammation, and overall tissue damage.
-
Cytokine Measurement: Serum or liver homogenate levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Apoptosis Assays: DNA fragmentation in liver tissue can be assessed by agarose gel electrophoresis (DNA laddering) or quantified using specific assays.
-
Western Blot Analysis: Liver tissue lysates are used to determine the protein expression levels of key signaling molecules (e.g., Nrf2, NF-κB, IκB) to elucidate the mechanism of action.
-
Caption: General experimental workflow for evaluating hepatoprotective agents.
Measurement of Antioxidant Enzyme Activity
-
Sample Preparation: Liver tissue is homogenized in a suitable buffer and centrifuged to obtain the supernatant.
-
Superoxide Dismutase (SOD) Activity: Assayed spectrophotometrically by measuring the inhibition of the reduction of nitroblue tetrazolium (NBT) by the xanthine-xanthine oxidase system. One unit of SOD activity is defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.
-
Catalase (CAT) Activity: Determined by monitoring the decomposition of hydrogen peroxide (H2O2) at 240 nm. One unit of CAT activity is defined as the amount of enzyme that decomposes 1 µmol of H2O2 per minute.
-
Glutathione Peroxidase (GPx) Activity: Measured by a coupled reaction with glutathione reductase, where the oxidation of NADPH to NADP+ is monitored at 340 nm.
-
Glutathione (GSH) Content: Quantified using Ellman's reagent (DTNB), which reacts with GSH to produce a yellow-colored product that is measured at 412 nm.
Conclusion
Both this compound (as Tetrahydrothis compound) and Mangiferin are promising natural compounds for the development of hepatoprotective therapies. THS demonstrates a targeted and potent anti-inflammatory effect by inhibiting TNF-α, a key mediator in certain types of acute liver injury. Mangiferin, with its dual action of boosting antioxidant defenses through the Nrf2 pathway and suppressing inflammation via the NF-κB pathway, presents a broader spectrum of activity that may be beneficial in a wider range of liver pathologies.
For future research, a direct head-to-head comparative study of these two compounds in the same experimental model of liver injury is warranted to definitively establish their relative efficacy. Further investigation into the detailed signaling cascade of THS beyond TNF-α inhibition would also provide a more complete picture of its hepatoprotective mechanisms. For drug development professionals, the more extensive safety and efficacy data available for Mangiferin may currently position it as a more advanced candidate for further translational studies.
References
- 1. Inhibitory effect of tetrahydrothis compound on tumor necrosis factor-alpha-dependent hepatic apoptosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mangiferin exerts hepatoprotective activity against D-galactosamine induced acute toxicity and oxidative/nitrosative stress via Nrf2-NFκB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Swertianolin and its Potential as an Acetylcholinesterase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Swertianolin's potential efficacy as an acetylcholinesterase (AChE) inhibitor against established standard drugs. Due to the limited availability of direct studies quantifying the IC50 value of isolated this compound, this guide utilizes data from extracts of Swertia chirata, a plant known to contain this compound and exhibit significant AChE inhibitory properties. This information is juxtaposed with the performance of well-documented acetylcholinesterase inhibitors to offer a preliminary comparative perspective for research and development purposes.
Comparative Efficacy of Acetylcholinesterase Inhibitors
| Compound/Extract | Type | IC50 Value (µM) | Source Organism/Method |
| Swertia chirata Extract | Natural Product Extract | Not explicitly quantified, but showed highest AChE inhibitory activity among tested Swertia species.[1] | Swertia chirata |
| Donepezil | Standard AChE Inhibitor | 0.02 - 0.57 | Synthetic |
| Galantamine | Standard AChE Inhibitor | 1.5 - 5.13 | Galanthus species |
| Rivastigmine | Standard AChE Inhibitor | 501 - 5100 | Synthetic |
| Tacrine | Standard AChE Inhibitor | 0.0197 - 0.61 | Synthetic |
Note: The IC50 values for standard inhibitors can vary based on the specific experimental conditions and the source of the enzyme.
Experimental Protocols for Acetylcholinesterase Inhibition Assays
The determination of acetylcholinesterase inhibitory activity is crucial for the evaluation of potential therapeutic agents. The most widely adopted method is the spectrophotometric assay developed by Ellman.
Ellman's Spectrophotometric Method
This colorimetric assay is a reliable and straightforward method for measuring AChE activity.
Principle: The assay is based on the reaction of the sulfhydryl group of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine iodide (ATCI) by acetylcholinesterase, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent). This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at a specific wavelength (typically around 405-412 nm). The rate of color development is proportional to the enzyme activity.
Materials and Reagents:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (typically pH 8.0)
-
Test compound (e.g., this compound or plant extract)
-
Standard inhibitor (e.g., Donepezil)
-
Microplate reader
Procedure:
-
Preparation of Reagents: All reagents are prepared in the appropriate buffer and at the desired concentrations.
-
Assay Reaction: In a 96-well microplate, the reaction mixture typically contains the phosphate buffer, DTNB, the test compound at various concentrations, and the AChE enzyme.
-
Pre-incubation: The mixture is pre-incubated to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, ATCI.
-
Measurement: The absorbance is measured at regular intervals using a microplate reader to determine the rate of the reaction.
-
Calculation of Inhibition: The percentage of inhibition of AChE activity by the test compound is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without the inhibitor). The IC50 value is then determined from the dose-response curve.
Caption: Workflow of the Ellman's method for determining acetylcholinesterase inhibition.
Signaling Pathway of Acetylcholinesterase and its Inhibition
Acetylcholinesterase plays a critical role in cholinergic neurotransmission by terminating the signal. Its inhibition leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.
Caption: Mechanism of acetylcholinesterase action and its inhibition.
Conclusion
While direct quantitative data on the acetylcholinesterase inhibitory activity of pure this compound is currently lacking, preliminary evidence from extracts of Swertia chirata suggests its potential as an AChE inhibitor. Further research, including the isolation and in-vitro testing of this compound, is necessary to definitively determine its IC50 value and compare its efficacy directly with standard acetylcholinesterase inhibitors like Donepezil and Galantamine. The established experimental protocols, such as Ellman's method, provide a robust framework for such future investigations. Understanding the precise inhibitory potential of this compound will be a critical step in evaluating its therapeutic promise for conditions associated with cholinergic deficits, such as Alzheimer's disease.
References
Cross-validation of Swertianolin's anti-inflammatory effects in different cell lines
A comprehensive examination of the anti-inflammatory properties of Swertianolin reveals targeted effects on specific immune cell populations, with a notable gap in research across commonly used cell lines. This guide synthesizes the available experimental data for this compound and provides a comparative perspective using the well-characterized flavonoid, Luteolin, to highlight potential mechanisms and offer a broader context for researchers in drug discovery and development.
While this compound, a xanthone glucoside from Swertia species, has been noted for its anti-inflammatory, hepatoprotective, and antioxidant activities, its cellular mechanisms have been explored in a limited number of models.[1] The primary body of research focuses on its immunomodulatory role in myeloid-derived suppressor cells (MDSCs). To offer a cross-validation of its potential anti-inflammatory effects, this guide also details the actions of the structurally related and extensively studied flavonoid, Luteolin, in various cell lines, including macrophage, keratinocyte, and mast cell models.
This compound's Impact on Myeloid-Derived Suppressor Cells (MDSCs)
Recent studies have highlighted this compound's ability to ameliorate immune dysfunction by targeting MDSCs, which are pathologically activated during conditions like sepsis and cancer.[1] this compound has been shown to reduce the immunosuppressive functions of these cells.[1]
Quantitative Effects of this compound on MDSCs
| Parameter | Cell Type | Treatment | Concentration | Result | Reference |
| Proliferation | MDSCs | This compound | 12.5-200 mmol/L | Dose-dependent inhibition of MDSC proliferation. | [1] |
| Differentiation | MDSCs | This compound | Not Specified | Promoted differentiation of MDSCs into dendritic cells (15.04±0.39% vs. 3.11 ± 0.41% in control). | [1] |
| Immunosuppressive Factors | MDSCs | This compound | Not Specified | Significantly reduced the secretion of IL-10, Nitric Oxide (NO), and Reactive Oxygen Species (ROS). | |
| T-cell Proliferation | T-cells co-cultured with MDSCs | This compound | Not Specified | Decreased the inhibitory effect of MDSCs on T-cell proliferation (inhibition rate of 17% vs. 50% without this compound). |
Experimental Protocol: Isolation and Treatment of MDSCs
Cell Isolation: Myeloid-derived suppressor cells (MDSCs) were isolated from the bone marrow of sepsis-induced mice. The bone marrow cells were flushed from the femurs and tibias with phosphate-buffered saline (PBS). Following red blood cell lysis, the remaining cells were subjected to magnetic-activated cell sorting (MACS) to positively select for CD11b+ cells, which were then further sorted to isolate the Gr-1+ MDSC population.
Cell Culture and Treatment: Isolated MDSCs were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL). For experimental assays, MDSCs were treated with varying concentrations of this compound (12.5-200 mmol/L) for 24, 48, or 72 hours.
Proliferation Assay: MDSC proliferation was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Following treatment with this compound, MTT solution was added to the cells, and after a 4-hour incubation, the formazan crystals were dissolved in dimethyl sulfoxide (DMSO). The absorbance was measured at 570 nm to determine cell viability and proliferation.
Differentiation Assay: The differentiation of MDSCs into dendritic cells (DCs) was evaluated using flow cytometry. After treatment with this compound, cells were stained with fluorescently labeled antibodies against DC markers (e.g., CD11c) and analyzed to quantify the percentage of differentiated cells.
Measurement of Immunosuppressive Factors: The levels of IL-10 in the cell culture supernatants were measured by Enzyme-Linked Immunosorbent Assay (ELISA). Nitric oxide (NO) production was quantified using the Griess reagent assay, which measures the concentration of nitrite, a stable metabolite of NO. Reactive Oxygen Species (ROS) levels were determined using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
T-cell Proliferation Assay: To assess the functional impact of this compound on MDSC-mediated immunosuppression, a T-cell co-culture experiment was performed. T-cells were labeled with a proliferation dye, such as carboxyfluorescein succinimidyl ester (CFSE), and co-cultured with MDSCs in the presence or absence of this compound. T-cell proliferation was then measured by flow cytometry, with a decrease in CFSE fluorescence indicating cell division.
Logical Workflow for this compound's Action on MDSCs
Caption: this compound's immunomodulatory effects on MDSCs.
Comparative Analysis with Luteolin in Other Cell Lines
Due to the absence of published data on this compound's anti-inflammatory effects in other common cell lines, we present a comparative analysis of Luteolin, a flavonoid with well-documented anti-inflammatory properties. This comparison provides a valuable frame of reference for understanding potential anti-inflammatory mechanisms that could be explored for this compound.
Luteolin's Anti-Inflammatory Effects in RAW 264.7 Macrophages
Luteolin has been shown to potently inhibit inflammatory responses in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.
| Parameter | Cell Type | Treatment | Concentration | Result | Reference |
| Pro-inflammatory Mediators | RAW 264.7 | Luteolin + LPS | 5-25 µM | Dose-dependent inhibition of NO and PGE2 production. | |
| Pro-inflammatory Cytokines | RAW 264.7 | Luteolin + LPS | 4 and 20 µM/mL | Significantly reduced the secretion of TNF-α and IL-1β. | |
| Inflammatory Gene Expression | RAW 264.7 | Luteolin (25 µM) + LPS | 25 µM | Suppressed the mRNA and protein expression of iNOS and COX-2. | |
| Signaling Pathway | RAW 264.7 | Luteolin + LPS | Not Specified | Inhibited NF-κB activation by preventing IκB-α degradation and nuclear translocation of p65. |
Luteolin's Anti-Inflammatory Effects in HaCaT Keratinocytes
In human keratinocytes (HaCaT cells), Luteolin effectively counteracts inflammation induced by stimuli like TNF-α or LPS.
| Parameter | Cell Type | Treatment | Concentration | Result | Reference |
| Pro-inflammatory Cytokines | HaCaT | Luteolin + TNF-α | 10-100 µM | Dose-dependent inhibition of IL-6 and IL-8 release. | |
| Pro-inflammatory Mediators | HaCaT | Luteolin + LPS | 10 µmol/L | Inhibited the release of IL-17, IL-23, and TNF-α. | |
| Signaling Pathway | HaCaT | Luteolin + TNF-α | 10-100 µM | Decreased TNF-induced phosphorylation, nuclear translocation, and DNA binding of NF-κB. |
Luteolin's Anti-Inflammatory Effects in THP-1 and HMC-1 Cells
Luteolin has also demonstrated anti-inflammatory activity in human monocytic THP-1 cells and human mast cell line HMC-1.
| Parameter | Cell Type | Treatment | Concentration | Result | Reference |
| Pro-inflammatory Cytokines | THP-1 | Luteolin + Spike S1 protein | 0-18 µM | Significantly suppressed IL-6, IL-8, and IL-1β secretion in a dose-dependent manner. | |
| Signaling Pathway | THP-1 | Luteolin + Spike S1 protein | 0-18 µM | Downregulated the MAPK pathway by modulating the phosphorylation of p-ERK1/2, p-JNK, and p-p38. | |
| Pro-inflammatory Cytokines | HMC-1 | Other Flavonoids + PMA/A23187 | Not Specified | Inhibition of TNF-α, IL-1β, IL-6, and IL-8. (Data for other flavonoids, Luteolin not specified but expected to have similar effects). | |
| Signaling Pathway | HMC-1 | Other Flavonoids + PMA/A23187 | Not Specified | Suppression of NF-κB and MAPK signaling pathways. (Data for other flavonoids). |
Experimental Protocol: Luteolin in RAW 264.7 Cells
Cell Culture and Treatment: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS. For experiments, cells are pre-treated with Luteolin (5-25 µM) for 30 minutes, followed by stimulation with lipopolysaccharide (LPS; 100 ng/mL) for various time points (e.g., 16 hours for NO/PGE2, 8 hours for cytokines).
Measurement of Inflammatory Mediators: Nitrite concentration in the culture supernatant is measured using the Griess assay. Prostaglandin E2 (PGE2), TNF-α, and IL-6 levels are quantified by ELISA.
Western Blot Analysis: To assess protein expression, cells are lysed, and proteins are separated by SDS-PAGE. After transfer to a membrane, specific antibodies are used to detect iNOS, COX-2, IκB-α, and phosphorylated and total forms of NF-κB p65 and MAPK subunits (p38, ERK, JNK).
RT-PCR: Total RNA is extracted from cells, and reverse transcription is performed to synthesize cDNA. The mRNA expression levels of inflammatory genes are then quantified by real-time PCR using specific primers.
Signaling Pathways Modulated by Luteolin
References
A Head-to-Head Study: Swertianolin and its Aglycone Bellidifolin
A Comparative Guide for Researchers and Drug Development Professionals
Swertianolin, a xanthone glycoside, and its aglycone, Bellidifolin, are two natural compounds that have garnered significant interest in the scientific community for their diverse pharmacological activities.[1] This guide provides a comprehensive head-to-head comparison of their biological effects, supported by available experimental data. Understanding the distinct and overlapping properties of this glycoside-aglycone pair is crucial for advancing their potential therapeutic applications.
Physicochemical Properties
This compound is the 8-O-glucoside of Bellidifolin, meaning it has a glucose molecule attached at the 8th position, which influences its physical and chemical characteristics, such as molecular weight and solubility.[1]
| Property | This compound | Bellidifolin |
| Synonyms | Bellidifolin-8-O-glucoside | 1,5,8-Trihydroxy-3-methoxyxanthone |
| Molecular Formula | C20H20O11 | C14H10O6 |
| Molecular Weight | 436.37 g/mol | 274.23 g/mol |
| Solubility | Soluble in polar solvents like DMSO, methanol, and ethanol. | Generally less soluble in water than this compound, but soluble in organic solvents like DMSO and methanol.[2] |
Comparative Biological Activities
While direct head-to-head studies are limited, existing research allows for a comparative analysis of the bioactivities of this compound and Bellidifolin.
Anti-proliferative and Cytotoxic Effects
Bellidifolin has demonstrated significant inhibitory effects on the proliferation of A549 human lung cancer cells in a time- and concentration-dependent manner. Treatment with 50–100 μM Bellidifolin for 72 hours showed a marked reduction in cell growth.[2]
| Compound | Cell Line | Concentration | Time | Effect | Reference |
| Bellidifolin | A549 (Lung Cancer) | 50-100 µM | 72 hours | Significant growth inhibition | [2] |
No direct comparative data for this compound's anti-proliferative effects on the same cell line under the same conditions was readily available in the reviewed literature.
Signaling Pathways
The mechanisms of action for both compounds involve the modulation of key cellular signaling pathways.
Bellidifolin
Bellidifolin has been shown to exert its effects through multiple signaling cascades:
-
PI3K/Akt Pathway: In H9c2 cardiomyocytes, Bellidifolin protects against hydrogen peroxide-induced injury by activating the PI3K/Akt signaling pathway. This activation leads to the downregulation of glycogen synthase kinase-3β (GSK-3β).
-
STAT3/COX-2 Pathway: In A549 lung cancer cells, Bellidifolin's anti-proliferative action is associated with the regulation of STAT3 and COX-2 expression.
Caption: Bellidifolin activates the PI3K/Akt pathway.
Caption: Bellidifolin inhibits the STAT3/COX-2 pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Cell Proliferation Assay (MTT Assay)
This protocol is based on the methodology used to assess the anti-proliferative effects of Bellidifolin on A549 cells.
1. Cell Seeding:
-
Resuspend A549 cells in appropriate culture medium.
-
Seed the cells into 96-well plates at a density of 3 × 10³ cells per well.
-
Incubate the plates overnight to allow for cell attachment.
2. Compound Treatment:
-
Prepare stock solutions of Bellidifolin in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to final concentrations (e.g., 25, 50, 75, and 100 μM) in the culture medium.
-
Replace the existing medium in the wells with the medium containing the different concentrations of Bellidifolin. Include a vehicle control (medium with the same concentration of DMSO without the compound).
3. Incubation:
-
Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
4. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 μL of the MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
5. Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 μL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
7. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
Caption: Workflow for the MTT cell proliferation assay.
Conclusion
This compound and its aglycone Bellidifolin exhibit a range of promising biological activities. The presence of the glucose moiety in this compound likely influences its pharmacokinetic and pharmacodynamic properties compared to Bellidifolin. While the available data provides valuable insights into their individual effects, direct comparative studies are essential to fully elucidate their structure-activity relationships and to determine which compound holds greater therapeutic potential for specific indications. The data and protocols presented in this guide serve as a foundation for researchers to design and execute further head-to-head investigations.
References
A Comparative Guide to Cancer Cell Therapeutics: Swertianolin and Luteolin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two natural compounds, Swertianolin and Luteolin, as potential therapeutic agents against cancer. While both compounds have demonstrated anticancer properties, their primary mechanisms of action and validated therapeutic targets differ significantly. This document summarizes the available experimental data to offer an objective comparison of their performance and underlying molecular pathways.
Section 1: this compound - An Immunomodulatory Approach
This compound, a xanthone glucoside, has emerged as a compound with potent anticancer and antioxidant activities.[1] Current research strongly indicates that its primary therapeutic target in the context of cancer is the tumor microenvironment, specifically myeloid-derived suppressor cells (MDSCs).
MDSCs are a heterogeneous population of immature myeloid cells that are major contributors to immune suppression in cancer. This compound has been shown to ameliorate this immune dysfunction by directly targeting MDSCs.
Key Therapeutic Effects of this compound on MDSCs:
-
Inhibition of Proliferation: this compound significantly inhibits the proliferation of MDSCs.[1]
-
Induction of Differentiation: It promotes the differentiation of MDSCs into dendritic cells (DCs), which are potent antigen-presenting cells crucial for initiating an anti-tumor immune response.[1]
-
Reduction of Immunosuppressive Factors: this compound reduces the secretion of immunosuppressive molecules by MDSCs, including IL-10, nitric oxide (NO), and reactive oxygen species (ROS).[1]
Quantitative Data: this compound's Effect on MDSCs
| Parameter | Control | This compound Treatment | Reference |
| MDSC Proliferation (OD570) | 0.626 ± 0.005 | 0.363 ± 0.005 | [1] |
| MDSC Differentiation to Dendritic Cells (%) | 3.11 ± 0.41 | 15.04 ± 0.39 | |
| T-cell Proliferation Inhibition by MDSCs (%) | 50% | 17% |
Signaling Pathway of this compound in the Tumor Microenvironment
The following diagram illustrates the logical workflow of this compound's action on MDSCs, leading to an enhanced anti-tumor immune response.
Caption: this compound's immunomodulatory mechanism of action.
Section 2: Luteolin - A Direct Anti-Cancer Agent
Luteolin, a common flavonoid found in many plants, is a well-researched compound with demonstrated direct anticancer effects on various cancer cell lines. Its mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest, mediated through the modulation of several key signaling pathways.
Quantitative Data: Cytotoxic Activity of Luteolin (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Luteolin in various human cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Leukemia | HL-60 | 12.5 - 15 | |
| Squamous Cell Carcinoma | A431 | 19 | |
| Lung Cancer | CH27 | 12 | |
| Lung Cancer | GLC4 | 40.9 | |
| Colon Cancer | COLO 320 | 32.5 | |
| Hepatoma | Various | ~12.5 | |
| Esophageal Squamous Cell Carcinoma | EC1, KYSE450 | 20 - 60 | |
| Breast Cancer | MDA-MB-231 | 41.9 | |
| Sarcoma | MES-SA-Dx5 | 20 ± 5 | |
| Colon Cancer | LoVo | 30.47 (72h) |
Key Anticancer Mechanisms of Luteolin
-
Induction of Apoptosis: Luteolin triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
-
Cell Cycle Arrest: It causes cell cycle arrest at various phases (G0/G1, G1/S, or G2/M), preventing cancer cell proliferation.
-
Modulation of Signaling Pathways: Luteolin has been shown to inhibit pro-survival signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK, and activate pro-apoptotic pathways.
Signaling Pathways Modulated by Luteolin in Cancer Cells
The following diagram illustrates the major signaling pathways targeted by Luteolin to exert its anticancer effects.
Caption: Luteolin's direct anticancer signaling pathways.
Section 3: Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of Luteolin are provided below.
MTT Cell Viability Assay
This assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., Luteolin) and a vehicle control for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat cells with the test compound to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation.
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
Protocol:
-
Protein Extraction: Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH) to determine the relative protein expression levels.
Section 4: Conclusion and Future Directions
This guide highlights the distinct therapeutic approaches of this compound and Luteolin in the context of cancer therapy.
This compound presents a promising strategy for cancers where the tumor microenvironment and immune suppression are key drivers of progression. Its ability to reprogram MDSCs suggests its potential as an immunomodulatory agent, possibly in combination with other immunotherapies. However, there is a significant lack of data on its direct cytotoxic effects on cancer cells.
Luteolin , in contrast, is a well-characterized flavonoid with proven direct anticancer activity across a wide range of cancer cell types. Its ability to induce apoptosis and cell cycle arrest through the modulation of critical signaling pathways makes it a strong candidate for further preclinical and clinical development, both as a standalone agent and in combination with conventional chemotherapies.
Future research should focus on:
-
Investigating the potential direct cytotoxic effects of this compound on various cancer cell lines to determine its IC50 values and mechanisms of action.
-
Exploring the synergistic effects of combining this compound with immune checkpoint inhibitors.
-
Conducting in vivo studies to further validate the anticancer efficacy and safety of both this compound and Luteolin.
By understanding the distinct and complementary mechanisms of these natural compounds, researchers and drug development professionals can better strategize their application in the fight against cancer.
References
A Comparative Analysis of the Neuroprotective Effects of Swertianolin and Luteolin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and cerebral ischemia represent a significant and growing global health challenge. A key pathological feature common to these conditions is the progressive loss of neuronal structure and function. Consequently, the identification and development of novel neuroprotective agents is a critical area of research. Among the promising candidates are natural compounds that exhibit antioxidant and anti-inflammatory properties. This guide provides a detailed comparison of the neuroprotective effects of two such compounds: Swertianolin (also known as Swertiamarin) and Luteolin.
While direct comparative studies are limited, this document synthesizes available experimental data to offer a side-by-side evaluation of their efficacy in various in vitro and in vivo models of neurodegeneration. We will delve into their mechanisms of action, present quantitative data from key experiments, and provide detailed experimental protocols to aid in the design and interpretation of future research.
Comparative Efficacy in Neurodegenerative Disease Models
The neuroprotective potential of this compound and Luteolin has been investigated in several preclinical models of neurodegenerative diseases. This section summarizes the key findings and quantitative data from these studies.
Parkinson's Disease Models
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. Both this compound and Luteolin have demonstrated protective effects in models of this disease.
| Parameter | This compound (Swertiamarin) | Luteolin |
| Model | Rotenone-induced mouse model of Parkinson's Disease | Lipopolysaccharide (LPS)-induced neuroinflammation in primary mesencephalic neuron-glia cultures[1] |
| Key Findings | - Ameliorated motor impairment. - Mitigated the loss of dopaminergic neurons. - Suppressed microglial and astroglial activation. - Alleviated α-synuclein overexpression. | - Attenuated the LPS-induced decrease in dopamine uptake. - Prevented the loss of tyrosine hydroxylase-immunoreactive neurons. - Inhibited microglial activation and the production of pro-inflammatory mediators. |
| Quantitative Data | - Significant reduction in pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) in LPS-induced C6 glial cells. - Significant increase in tyrosine hydroxylase (TH) immunoreactivity in the striatum and the number of TH+ neurons in the substantia nigra of rotenone-treated mice. | - Concentration-dependent attenuation of the LPS-induced decrease in [3H]dopamine uptake. - Significant inhibition of LPS-induced production of TNF-α, nitric oxide, and superoxide in microglia-enriched cultures. |
Cerebral Ischemia Models
Cerebral ischemia, or stroke, leads to neuronal death due to a lack of oxygen and glucose. Both compounds have shown promise in reducing the damage caused by ischemic events.
| Parameter | This compound (Swertiamarin) | Luteolin |
| Model | Middle Cerebral Artery Occlusion (MCAO) mouse model | MCAO mouse model |
| Key Findings | - Markedly decreased infarct volume. - Reduced apoptotic neurons and oxidative damage. - Promoted neurologic recovery. | - Alleviated MCAO-induced brain infarction, apoptosis, and pyroptosis. |
| Quantitative Data | - Dose-dependent reduction in infarct volume (at 25, 100, and 400 mg/kg). - Increased cell viability and decreased reactive oxygen species (ROS) in an in vitro oxygen-glucose deprivation/reperfusion (OGD/R) model. | - Significantly alleviated brain infarction as evaluated by TTC staining. - Reversed the MCAO-induced up-regulation of pro-inflammatory and pro-apoptotic markers. |
Alzheimer's Disease Models
Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles. While extensive research has been conducted on Luteolin in Alzheimer's models, data for this compound is less established.
| Parameter | This compound (Swertiamarin) | Luteolin |
| Model | Data not readily available in Alzheimer's disease models. | Amyloid-beta (Aβ1-42)-induced mouse model of Alzheimer's Disease |
| Key Findings | - | - Significantly inhibited neuroinflammation, amyloidogenesis, and synaptic dysfunction. - Attenuated the activation of c-Jun N-terminal kinases (JNK) and p38 mitogen-activated protein kinases. - Reduced the expression of pro-inflammatory and pro-apoptotic markers. |
| Quantitative Data | - | - Significant reduction in the expression of p-NF-kB p65, TNF-α, and IL-1β in the brains of Aβ1-42-injected mice. - Significant reduction in the expression of Bax, Caspase-3, and Cox-2, and an increase in Bcl-2. - Reduced the expression levels of BACE-1 and Aβ1-42. |
Mechanisms of Neuroprotection
Both this compound and Luteolin exert their neuroprotective effects through multiple signaling pathways, primarily by combating oxidative stress and neuroinflammation.
Signaling Pathways
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and Luteolin.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Plating: Seed neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or Luteolin for the desired duration (e.g., 24 hours). Include a vehicle control group.
-
MTT Addition: After treatment, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)
Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Culture: Culture neuronal cells in a 96-well plate or on coverslips.
-
Loading with DCFH-DA: Wash the cells with a serum-free medium and then incubate them with 10-20 µM DCFH-DA in the same medium for 30-60 minutes at 37°C in the dark.
-
Treatment: After loading, wash the cells to remove the excess probe and then treat them with this compound or Luteolin, with or without an ROS-inducing agent (e.g., H2O2 or rotenone).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
Western Blot Analysis for NF-κB Pathway
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size, transferring them to a membrane, and then probing with antibodies specific to the target protein. To assess NF-κB activation, the phosphorylation of the p65 subunit is often measured.
Protocol:
-
Cell Lysis: After treatment, lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of NF-κB p65 (p-p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Conclusion
Both this compound and Luteolin demonstrate significant neuroprotective potential through their potent antioxidant and anti-inflammatory activities. Luteolin has been more extensively studied, with a broader range of evidence across various neurodegenerative disease models, including Alzheimer's disease. This compound has shown strong efficacy in models of Parkinson's disease and cerebral ischemia, primarily by modulating the Nrf2 and NF-κB pathways.
While direct comparative data is lacking, the available evidence suggests that both compounds are promising candidates for further investigation as potential therapeutic agents for neurodegenerative diseases. The choice between these two compounds for a specific application may depend on the particular disease context and the desired mechanistic target. This guide provides a foundation for researchers to compare these molecules and design further studies to elucidate their full therapeutic potential.
References
For Researchers, Scientists, and Drug Development Professionals
Swertianolin, a naturally occurring xanthone glycoside, and its structural analogs have garnered significant interest in the scientific community for their diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and related xanthones, focusing on their antioxidant, anti-inflammatory, and acetylcholinesterase inhibitory properties. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Key Structural Features Influencing Bioactivity
The biological activities of xanthones are intricately linked to the substitution pattern on their tricyclic core. Key determinants of activity include the number and position of hydroxyl (-OH), methoxy (-OCH₃), and glycosyl groups. For instance, the presence of free hydroxyl groups, particularly a catechol moiety, is often associated with strong antioxidant activity. The position and type of glycosidic linkage can also significantly modulate the pharmacological profile, influencing factors like solubility and interaction with biological targets.
Comparative Biological Activities
To provide a clear comparison, the following tables summarize the in vitro biological activities of this compound and its key structural analogs. The data has been compiled from various studies, and direct comparison is most relevant when activities are assessed within the same study under identical experimental conditions.
Antioxidant Activity
The antioxidant potential of xanthones is frequently evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value, representing the concentration required to scavenge 50% of the DPPH radicals, is a common metric for comparison.
Table 1: Comparative DPPH Radical Scavenging Activity of this compound and Related Xanthones
| Compound | Structure | DPPH Scavenging IC50 (µM) | Reference |
| This compound | Bellidifolin-8-O-glucoside | Data not consistently found in comparative studies | |
| Bellidifolin | 1,5,8-Trihydroxy-3-methoxyxanthone | Strong activity reported, specific IC50 varies | [1] |
| Mangiferin | 2-C-β-D-Glucopyranosyl-1,3,6,7-tetrahydroxyxanthone | 13.74 | [2] |
| 1-Hydroxy-3,5,8-trimethoxy xanthone | - | Strongest activity among tested xanthones from Swertia chirata | [3] |
| Swerchirin | 1,8-Dihydroxy-3,5-dimethoxyxanthone | Moderate activity | [3] |
| Decussatin | 1-Hydroxy-3,7,8-trimethoxyxanthone | Moderate activity | [3] |
Structure-Activity Relationship Insights for Antioxidant Activity:
-
The presence of multiple hydroxyl groups generally enhances antioxidant activity.
-
Glycosylation at certain positions may decrease the radical scavenging capacity compared to the aglycone, potentially due to steric hindrance.
-
The catechol-like moiety in some xanthones is a significant contributor to their antioxidant potential.
Anti-inflammatory Activity
The anti-inflammatory effects of xanthones are often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Table 2: Comparative Nitric Oxide (NO) Inhibition by this compound and Related Xanthones in LPS-Stimulated Macrophages
| Compound | Structure | NO Inhibition IC50 (µM) | Reference |
| This compound | Bellidifolin-8-O-glucoside | Data not consistently found in comparative studies | |
| Bellidifolin | 1,5,8-Trihydroxy-3-methoxyxanthone | Potent inhibitor of pro-inflammatory cytokines | |
| Luteolin (a related flavonoid) | 3',4',5,7-Tetrahydroxyflavone | 17.1 | |
| Quercetin (a related flavonoid) | 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one | Potent inhibitor |
Structure-Activity Relationship Insights for Anti-inflammatory Activity:
-
Bellidifolin has been shown to suppress the production of pro-inflammatory cytokines like IL-6 and TNF-α.
-
The anti-inflammatory action of these compounds is often linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
Acetylcholinesterase (AChE) Inhibitory Activity
The inhibition of acetylcholinesterase, a key enzyme in the breakdown of the neurotransmitter acetylcholine, is a therapeutic target for Alzheimer's disease.
Table 3: Comparative Acetylcholinesterase (AChE) Inhibitory Activity of this compound and Related Xanthones
| Compound | Structure | AChE Inhibition IC50 (µM) | Reference |
| This compound | Bellidifolin-8-O-glucoside | Weaker inhibition than aglycone | |
| Bellidifolin | 1,5,8-Trihydroxy-3-methoxyxanthone | Significant inhibition | |
| 1-Hydroxy-3,5,8-trimethoxy xanthone | - | Strongest inhibition among tested xanthones from Swertia chirata | |
| Swerchirin | 1,8-Dihydroxy-3,5-dimethoxyxanthone | Moderate inhibition | |
| Decussatin | 1-Hydroxy-3,7,8-trimethoxyxanthone | Moderate inhibition |
Structure-Activity Relationship Insights for Acetylcholinesterase Inhibitory Activity:
-
The aglycone form (bellidifolin) generally exhibits stronger AChE inhibition than its glycoside (this compound), suggesting that the sugar moiety may hinder binding to the enzyme's active site.
-
The type and position of substituents on the xanthone scaffold significantly influence the inhibitory activity, with hydrophobic moieties often leading to improved potency through π-π interactions with the enzyme.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays mentioned in this guide.
DPPH Radical Scavenging Assay
This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate, add various concentrations of the test compound to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This cell-based assay quantifies the inhibition of NO production by measuring the accumulation of nitrite, a stable product of NO, in the culture medium using the Griess reagent.
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce inflammation and NO production, and incubate for a further period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.
-
Measure the absorbance at a wavelength of around 540 nm.
-
A standard curve using known concentrations of sodium nitrite is prepared to quantify the nitrite concentration in the samples.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
The IC50 value is determined from the concentration-response curve.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE based on the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
Protocol:
-
Prepare solutions of AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution to each well and pre-incubate for a specific time (e.g., 15 minutes) at a controlled temperature.
-
Initiate the reaction by adding the substrate (ATCI) solution.
-
Monitor the change in absorbance over time at a wavelength of 412 nm using a microplate reader.
-
The rate of the reaction is proportional to the AChE activity.
-
A control reaction without the inhibitor is run to determine 100% enzyme activity.
-
The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100
-
The IC50 value is determined from the dose-response curve.
Visualizing Structure-Activity Relationships and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate key relationships and processes.
References
Assessing the Synergistic Potential of Swertianolin in Combination with Other Natural Compounds: A Proposed Experimental Framework
For Researchers, Scientists, and Drug Development Professionals
Introduction: Swertianolin, a flavonoid found in various medicinal plants, has demonstrated notable anticancer and immunomodulatory properties in preclinical studies.[1] Its mechanism of action involves the inhibition of myeloid-derived suppressor cells (MDSCs), thereby enhancing anti-tumor immune responses.[1] While the individual efficacy of this compound is promising, its potential for synergistic interactions with other natural compounds remains an unexplored area of research. This guide proposes a comprehensive experimental framework to investigate the synergistic effects of this compound with Quercetin, a widely studied flavonoid known for its anticancer and chemosensitizing properties.[2][3][4] This proposed study aims to provide a rationale and detailed methodology for identifying and characterizing potential synergistic combinations for future cancer therapy development.
Proposed Combination: this compound and Quercetin
Quercetin is selected as a candidate for combination with this compound due to its well-documented anti-proliferative, pro-apoptotic, and anti-inflammatory effects in various cancer models. Both this compound and Quercetin have been shown to modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt and NF-κB pathways, suggesting the potential for synergistic or additive effects when used in combination.
Proposed Experimental Protocols
In Vitro Synergy Assessment
1. Cell Lines and Culture:
-
Human colorectal cancer cell line (e.g., HCT116) and human breast cancer cell line (e.g., MDA-MB-231) will be used.
-
Cells will be cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
2. Cytotoxicity Assay (MTT Assay):
-
Cells will be seeded in 96-well plates and allowed to attach overnight.
-
Cells will be treated with this compound (0-100 µM), Quercetin (0-100 µM), and their combinations at constant and non-constant ratios for 48 and 72 hours.
-
Cell viability will be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The absorbance will be measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) for each compound and the combination will be determined.
3. Combination Index (CI) Analysis:
-
The synergistic, additive, or antagonistic effects of the this compound-Quercetin combination will be quantified using the Chou-Talalay method to calculate the Combination Index (CI).
-
CI values will be interpreted as follows: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
4. Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Cells will be treated with this compound, Quercetin, and their combination at their respective IC50 concentrations for 48 hours.
-
Apoptotic cells will be quantified by flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).
5. Western Blot Analysis:
-
Cells will be treated as in the apoptosis assay.
-
Protein lysates will be subjected to SDS-PAGE and transferred to PVDF membranes.
-
Membranes will be probed with primary antibodies against key proteins in apoptosis and cell signaling pathways (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, p-NF-κB) and corresponding loading controls (e.g., β-actin).
-
Protein bands will be visualized using an enhanced chemiluminescence detection system.
In Vivo Synergy Assessment
1. Xenograft Mouse Model:
-
Athymic nude mice will be subcutaneously injected with HCT116 cells.
-
When tumors reach a palpable size (approximately 100-150 mm³), mice will be randomly assigned to four groups: Vehicle control, this compound alone, Quercetin alone, and this compound + Quercetin combination.
2. Treatment Protocol:
-
This compound and Quercetin will be administered via oral gavage or intraperitoneal injection at predetermined doses based on previous studies and toxicity assessments.
-
Tumor volume and body weight will be measured every three days.
-
Tumor volume will be calculated using the formula: (Length × Width²)/2.
3. Immunohistochemistry (IHC):
-
At the end of the study, tumors will be excised, fixed in formalin, and embedded in paraffin.
-
Tumor sections will be stained with antibodies against Ki-67 (proliferation marker) and cleaved Caspase-3 (apoptosis marker).
Hypothetical Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Quercetin on HCT116 Cells (48h)
| Treatment | IC50 (µM) |
| This compound | 50 |
| Quercetin | 40 |
| This compound + Quercetin (1:1 ratio) | 20 |
Table 2: Combination Index (CI) for this compound and Quercetin in HCT116 Cells
| Faction Affected (Fa) | CI Value | Interpretation |
| 0.5 (IC50) | 0.7 | Synergy |
| 0.75 (IC75) | 0.6 | Synergy |
| 0.9 (IC90) | 0.5 | Strong Synergy |
Table 3: In Vivo Anti-tumor Efficacy in HCT116 Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 150 | - |
| This compound (25 mg/kg) | 1000 ± 120 | 33.3 |
| Quercetin (20 mg/kg) | 900 ± 110 | 40.0 |
| This compound + Quercetin | 400 ± 80 | 73.3 |
Visualizations
Caption: Proposed workflow for assessing synergistic effects.
Caption: Hypothetical synergistic signaling pathway modulation.
Conclusion
The proposed experimental framework provides a comprehensive approach to systematically evaluate the potential synergistic effects of this compound and Quercetin. The successful completion of these studies would not only elucidate the interactive mechanisms of these two natural compounds but also provide a strong rationale for their combined use in future cancer therapeutic strategies. The detailed protocols and data presentation formats outlined in this guide are intended to facilitate the design and execution of rigorous preclinical research in this promising area.
References
- 1. This compound ameliorates immune dysfunction in sepsis via blocking the immunosuppressive function of myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Independent Validation of Swertianolin: A Comparative Analysis of its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published research findings on Swertianolin and its therapeutic effects. The data presented here is a synthesis of preclinical studies investigating its anti-inflammatory, anti-diabetic, and hepatoprotective properties, with a comparative look at other alternatives. All quantitative data is summarized in structured tables, and detailed experimental protocols for key studies are provided to support independent validation and further research.
Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory activity in various preclinical models. Its mechanism of action appears to involve the modulation of key inflammatory mediators. While direct comparisons with common non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen are limited in the available literature, studies on related compounds from the Swertia genus offer valuable insights.
A study on compounds isolated from Swertia alata evaluated their anti-inflammatory effects against indomethacin, a potent NSAID. The findings suggest that these natural compounds exhibit significant anti-inflammatory activity with potentially better gastric tolerance.
Comparative Analysis of Anti-inflammatory Activity
| Compound/Drug | Dosage | % Inhibition of Paw Edema (Carrageenan-induced) | Ulcer Index (at 24 mg/kg) | Reference |
| SA-4 (from S. alata) | 8 mg/kg | 61.36% | 0.50 ± 0.22 | [1] |
| Indomethacin | 21 mg/kg | Not specified in % | 2.50 ± 0.34 | [1] |
| Control | - | - | 0.17 ± 0.17 | [1] |
Note: The data for SA-4 is from a study on a related compound and not this compound itself. This comparison is provided to illustrate the potential of xanthones from the Swertia genus as anti-inflammatory agents.
Experimental Protocols
Carrageenan-Induced Rat Paw Edema Model[1]
-
Wistar albino rats (150-200g) were divided into groups.
-
The initial paw volume of each rat was measured using a plethysmometer.
-
The test compounds (SA-1 and SA-4), indomethacin, or vehicle (control) were administered orally.
-
After 30 minutes, 0.1 mL of 1% w/v carrageenan solution in normal saline was injected into the sub-plantar region of the right hind paw.
-
Paw volume was measured at 1, 2, and 3 hours after carrageenan injection.
-
The percentage inhibition of edema was calculated using the formula: % Inhibition = (1 - Vt/Vc) x 100, where Vt is the mean increase in paw volume in the treated group and Vc is the mean increase in paw volume in the control group.
Ulcerogenic Activity[1]
-
Rats were fasted for 24 hours prior to the experiment but had free access to water.
-
The test compounds or indomethacin were administered orally at a dose of 24 mg/kg.
-
Four hours after drug administration, the rats were sacrificed.
-
The stomachs were removed, opened along the greater curvature, and washed with saline.
-
The gastric mucosa was examined for ulcers, and the ulcer index was scored.
Signaling Pathway and Experimental Workflow
Caption: this compound's anti-inflammatory mechanism.
Caption: Workflow for carrageenan-induced paw edema assay.
Anti-diabetic Effects
Comparative Analysis of Anti-diabetic Activity
| Compound/Drug | Dosage (oral) | Fasting Blood Glucose (FBG) Reduction | Effect on Insulin Signaling | Reference |
| Methylswertianin | 100 & 200 mg/kg/day | Significant reduction | Increased expression of InsR-α, IRS-1, and PI3K | |
| Bellidifolin | 100 & 200 mg/kg/day | Significant reduction | Increased expression of InsR-α, IRS-1, and PI3K | |
| Metformin (Typical) | 500-2500 mg/day (human dose) | Effective FBG reduction | Primarily reduces hepatic glucose production and improves insulin sensitivity |
Note: The data for methylswertianin and bellidifolin are from a study in streptozotocin-induced diabetic mice. The information for metformin is based on its established clinical use and is not a direct comparison from the same study.
Experimental Protocols
Streptozotocin (STZ)-Induced Diabetic Mouse Model
-
Male BABL/c mice were used for the study.
-
Type 2 diabetes was induced by a single intraperitoneal injection of STZ.
-
Diabetic mice were then divided into different treatment groups.
-
Methylswertianin and bellidifolin were administered orally at doses of 100 and 200 mg/kg body weight per day for 4 weeks.
-
Fasting blood glucose (FBG) levels were monitored regularly.
-
At the end of the treatment period, oral glucose tolerance tests (OGTT) were performed.
-
Serum levels of insulin, total cholesterol (TC), triglycerides (TG), low-density lipoprotein (LDL), and high-density lipoprotein (HDL) were measured.
-
The expression levels of key proteins in the insulin signaling pathway (InsR-α, IRS-1, PI3K) were analyzed in liver tissue.
Signaling Pathway and Experimental Workflow
Caption: Anti-diabetic mechanism of related compounds.
Caption: Workflow for STZ-induced diabetic mouse model.
Hepatoprotective Effects
The hepatoprotective potential of compounds from the Gentiana species, including swertiamarin, a related compound to this compound, has been investigated in comparison to silymarin, a well-known hepatoprotective agent. These studies highlight the ability of these natural compounds to protect liver cells from injury induced by toxins.
Comparative Analysis of Hepatoprotective Activity
| Compound/Drug | Concentration | Cell Viability (%) (vs. Control) | Reduction in ROS Production | Reference |
| Swertiamarin | 20 µM | 127% | High reduction (up to 60%) | |
| Gentiopicroside | 20 µM | 153% | Not specified | |
| Sweroside | 20 µM | 134% | Not specified | |
| Silymarin | 20 µM | 140% | Not specified |
Note: The data presented is from an in vitro study on HepG2 cells, and "Cell Viability (%)" refers to the effect of the compound alone on the cells. The study also showed these compounds protected against arachidonic acid-induced cytotoxicity.
Experimental Protocols
In Vitro Hepatotoxicity Model
-
HepG2 (human liver cancer cell line) and THLE-2 (transformed human liver epithelial) cells were cultured under standard conditions.
-
Cells were pre-treated with the test phytochemicals (gentiopicroside, sweroside, swertiamarin, and silymarin) at a concentration of 20 µM for 24 hours.
-
Following pre-treatment, the cells were exposed to varying concentrations of arachidonic acid (10, 30, 50, and 80 µM) to induce cytotoxicity.
-
Cell viability was assessed using the MTT assay.
-
Mitochondrial function was evaluated using a Seahorse XFp analyzer to measure ATP production.
-
Reactive oxygen species (ROS) levels were measured using the DCF assay.
-
Apoptosis was assessed using the Annexin V-FITC assay.
Signaling Pathway and Experimental Workflow
Caption: Hepatoprotective mechanism of Swertiamarin.
Caption: Workflow for in vitro hepatotoxicity assay.
References
Comparative study of Swertianolin's activity in different cancer cell lines
A comparative analysis of Luteolin's activity across various cancer cell lines reveals its potential as a broad-spectrum anticancer agent. This guide synthesizes experimental data on its cytotoxic effects, its role in inducing programmed cell death (apoptosis), and its ability to halt the cell division cycle. Detailed methodologies for the key experiments are provided to ensure reproducibility, and signaling pathways affected by Luteolin are illustrated to clarify its mechanism of action.
Comparative Cytotoxicity of Luteolin
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of Luteolin required to inhibit the growth of 50% of cancer cells. The cytotoxic effects of Luteolin have been evaluated across a range of cancer cell lines using the MTT assay.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Lung Cancer | A549 | 40.2 (at 48h) | [1] |
| Colon Cancer | LoVo | 66.70 (at 24h), 30.47 (at 72h) | [2] |
| Breast Cancer | MCF-7 | Not specified, but growth inhibition observed | [3] |
| Cervical Cancer | HeLa | Cytotoxicity observed in a dose- and time-dependent manner | [4] |
| Esophageal Squamous Cell Carcinoma | EC1, KYSE450 | Dose- and time-dependent growth inhibition | [5] |
| Glioma | U251, LN229 | Significant inhibition in a time- and dose-dependent manner |
Induction of Apoptosis and Cell Cycle Arrest
Luteolin has been shown to induce apoptosis and cause cell cycle arrest in several cancer cell lines, key mechanisms in its anticancer activity.
Apoptosis:
-
HeLa (Cervical Cancer): Luteolin treatment leads to apoptosis mediated by the depolarization of the mitochondrial membrane and DNA fragmentation. It increases the expression of pro-apoptotic genes like BAX, BAD, and caspases 3 and 9, while decreasing anti-apoptotic genes such as BCL-2.
-
A549 (Lung Cancer): Pro-apoptotic effects were demonstrated through Hoechst 33258 staining and annexin V-FITC/PI double staining analysis. Luteolin activated JNK, increased Bax expression, and promoted procaspase-9 cleavage, leading to caspase-3 activation.
-
MCF-7 (Breast Cancer): Luteolin induces apoptosis by activating both extrinsic and intrinsic pathways. It enhances the expression of death receptors like DR5 and activates caspases-8, -9, and -3. It also causes a collapse in the mitochondrial membrane potential and an increase in the Bax/Bcl-2 ratio.
-
HT-29 (Colon Cancer): Luteolin induces apoptosis by activating the mitochondria-mediated caspase pathway. This includes loss of mitochondrial membrane potential, increased mitochondrial Ca2+, upregulation of Bax, downregulation of Bcl-2, and release of cytochrome c.
-
EC1 and KYSE450 (Esophageal Cancer): Luteolin induces apoptosis and activation of caspase-3. The intrinsic apoptotic pathway is indicated by the down-regulation of the mitochondrial membrane potential.
-
Glioma Cells (U251 and LN229): Luteolin was confirmed to induce apoptosis through fluorescent microscopy and flow cytometry analysis. It activates the MAPK signaling pathway (JNK, ERK, and p38) and the death receptor FADD, leading to the activation of caspase-8 and caspase-3.
Cell Cycle Arrest:
-
HeLa (Cervical Cancer): Luteolin treatment resulted in the accumulation of cells in the sub-G1 phase, indicative of apoptosis.
-
A549 (Lung Cancer): An increasing number of cells in the G2 phase was observed following Luteolin treatment.
-
MCF-7 (Breast Cancer): Luteolin caused cell cycle arrest at the sub-G1 and G1 phases.
-
EC1 and KYSE450 (Esophageal Cancer): Luteolin induced cell cycle arrest at the G2/M phase in a dose-dependent manner.
-
HT-29 (Colon Cancer): Luteolin promoted G2/M arrest by downregulating cyclin B1 expression and inhibiting CDC2 activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are as follows:
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Treatment: The cells are then treated with various concentrations of Luteolin and incubated for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plate is incubated to allow the MTT to be metabolized by viable cells into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is a technology used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser.
-
Apoptosis Analysis (Annexin V-FITC/PI Staining):
-
Cell Harvesting: Both floating and adherent cells are collected after Luteolin treatment.
-
Staining: The cells are washed and then resuspended in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.
-
Analysis: The stained cells are analyzed by a flow cytometer. The results differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic/necrotic cells (Annexin V+ and PI+).
-
-
Cell Cycle Analysis (PI Staining):
-
Cell Harvesting and Fixation: Cells are harvested and fixed in cold ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with PI, which intercalates with DNA.
-
Analysis: The DNA content of the cells is measured by a flow cytometer. The resulting histogram shows the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Western Blotting for Protein Expression
Western blotting is a technique used to detect specific proteins in a sample.
-
Protein Extraction: Cells are lysed to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined.
-
Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
-
Transfer: The separated proteins are transferred from the gel to a membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, Caspase-3), followed by a secondary antibody conjugated to an enzyme.
-
Detection: The protein bands are visualized using a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal.
Visualizing Experimental and Logical Frameworks
To better understand the experimental process and the molecular mechanisms of Luteolin, the following diagrams are provided.
References
- 1. Luteolin induced G2 phase cell cycle arrest and apoptosis on non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Luteolin induces cell cycle arrest and apoptosis through extrinsic and intrinsic signaling pathways in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luteolin inhibits cell proliferation and induces cell apoptosis via down-regulation of mitochondrial membrane potential in esophageal carcinoma cells EC1 and KYSE450 - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Evaluating the Off-Target Effects of Novel Kinase Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies, particularly kinase inhibitors, has revolutionized medicine. However, ensuring the specificity of these compounds is a critical challenge. Off-target effects, where a drug interacts with unintended proteins, can lead to adverse side effects or even unexpected therapeutic benefits. For novel compounds like Swertianolin, a thorough evaluation of off-target effects is paramount. Due to the limited public availability of experimental data on this compound's specific off-target profile, this guide provides a framework for such an evaluation. It uses the well-characterized tyrosine kinase inhibitors Imatinib and Dasatinib as comparative examples to illustrate the necessary experimental approaches and data interpretation.
Comparative Kinase Selectivity: Imatinib vs. Dasatinib
A primary method for assessing off-target effects of kinase inhibitors is to determine their selectivity profile across the human kinome. Imatinib, a first-generation inhibitor, is known for its high selectivity, whereas Dasatinib, a second-generation inhibitor, has a broader range of targets. This difference in selectivity has implications for their clinical efficacy and adverse effect profiles.[1][2]
The table below summarizes the dissociation constants (Kd) for Imatinib and Dasatinib against a selection of their primary targets and known off-targets. A lower Kd value indicates a higher binding affinity.
| Kinase Target | Imatinib (Kd in nM) | Dasatinib (Kd in nM) | Target Type |
| ABL1 | 25 | <0.5 | On-Target |
| KIT | 90 | 5 | On-Target |
| PDGFRA | 130 | 28 | On-Target |
| PDGFRB | 1 | 1.1 | On-Target |
| SRC | >10,000 | 0.55 | Off-Target (for Imatinib) |
| LCK | >10,000 | 0.3 | Off-Target (for Imatinib) |
| LYN | >10,000 | 0.6 | Off-Target (for Imatinib) |
| YES1 | >10,000 | 0.4 | Off-Target (for Imatinib) |
| DDR1 | 28 | 2.6 | Off-Target |
| EPHA2 | 3,900 | 17 | Off-Target |
Note: The data presented are compiled from various kinome-wide binding assay studies and are representative. Actual values may vary slightly between different experimental setups.
Experimental Protocols for Off-Target Evaluation
To generate the data presented above and to fully characterize a novel compound, several key experimental methodologies are employed.
Kinase Selectivity Profiling
This is a high-throughput screening method to determine the interaction of a compound against a large panel of kinases. A common method is a competition binding assay, such as the KINOMEscan™ platform, or an activity-based assay like the ADP-Glo™ Kinase Assay.
Detailed Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation : Prepare the kinase reaction buffer, kinase solutions, and corresponding substrate/cofactor solutions. Prepare serial dilutions of the test compound (e.g., this compound).
-
Kinase Reaction : In a 384-well plate, dispense 1µl of the compound or vehicle control. Add 2µl of the Kinase Working Stock and initiate the reaction by adding 2µl of the ATP/Substrate Working Stock.
-
Incubation : Incubate the reaction plate at room temperature for 60 minutes.
-
ADP Detection : Add ADP-Glo™ Reagent to deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP back to ATP, which is used in a luciferase/luciferin reaction to produce light.
-
Data Acquisition : Measure the luminescence signal, which is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis : Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
Radioligand Receptor Binding Assay
This assay is the gold standard for quantifying the affinity of a ligand for a receptor and can be used to identify off-target interactions with non-kinase receptors.[3] It typically involves a competition between an unlabeled test compound and a radiolabeled ligand that has a known affinity for the target receptor.[3]
Detailed Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation : Prepare cell or tissue homogenates that contain the receptor of interest. The protein concentration of the membrane preparation is determined using an assay like the Pierce® BCA assay.[4]
-
Assay Setup : In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation : Incubate the plate to allow the binding to reach equilibrium. The incubation time and temperature are optimized for each specific receptor-ligand pair.
-
Separation of Bound and Free Ligand : Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand.
-
Washing : Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification : Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis : Plot the amount of bound radioligand against the concentration of the unlabeled test compound. This will generate a competition curve from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a biophysical assay that assesses the direct binding of a compound to its target in a cellular environment. The principle is that a protein, when bound to a ligand, becomes more stable and resistant to heat-induced denaturation.
Detailed Protocol: Western Blot-based CETSA
-
Cell Treatment : Treat intact cells with the test compound (e.g., this compound) at various concentrations or with a vehicle control. Incubate to allow for compound uptake.
-
Heat Challenge : Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes). This induces denaturation of proteins that are not stabilized by ligand binding.
-
Cell Lysis and Centrifugation : Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification : Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blotting : Analyze the amount of the specific target protein remaining in the soluble fraction by Western blotting using a target-specific antibody.
-
Data Analysis : For a given compound concentration, plot the amount of soluble target protein against the heating temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization. Alternatively, by heating at a single, optimized temperature, a dose-response curve can be generated to determine the EC50 for target engagement.
Visualizing Off-Target Effects on Signaling Pathways
Understanding the signaling pathways in which a compound's on- and off-targets are involved is crucial for predicting its overall cellular effect.
The Bcr-Abl signaling pathway is central to chronic myeloid leukemia (CML). Imatinib is highly selective for the ABL kinase in this pathway. Dasatinib also potently inhibits ABL, but additionally inhibits Src family kinases, which can be an advantage in certain contexts but also contributes to a different side-effect profile.
By systematically applying these experimental and analytical frameworks, researchers can build a comprehensive off-target profile for novel compounds like this compound. This not only ensures a better understanding of potential toxicities but also opens avenues for discovering new therapeutic applications.
References
A Comparative Guide to the Metabolism of Swertianolin Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic profiles of Swertianolin, a xanthone glycoside with noted anti-inflammatory, hepatoprotective, and antioxidant properties. Understanding the cross-species variations in its metabolism is crucial for preclinical evaluation and predicting its pharmacokinetic behavior in humans. This document synthesizes available experimental data, focusing on metabolic pathways, pharmacokinetic parameters, and the methodologies used to obtain these findings.
Cross-Species Comparison of Metabolic Pathways
The metabolism of this compound, like many glycosylated natural products, is significantly influenced by enzymatic activities within the host and its gut microbiota. While direct comparative studies across multiple species are limited, data from research on rats and related compounds in humans allow for a foundational comparison.
Metabolism in Rats:
In rats, this compound is primarily metabolized in the gastrointestinal tract before systemic absorption. The initial and most critical step is the hydrolysis of the glycosidic bond, a reaction primarily carried out by β-glucosidases produced by intestinal bacteria. This deglycosylation results in the formation of an aglycone, which is more readily absorbed and further metabolized. Studies on the related secoiridoid glycoside, swertiamarin, suggest that its aglycone is converted to erythrocentaurin. Following oral administration, this compound itself is detectable in plasma, indicating that some portion of the parent compound is absorbed intact.
Metabolism in Humans (Inferred):
Direct in vivo metabolic studies of this compound in humans are not extensively documented. However, research on the biotransformation of a similar compound, swertiamarin, by human intestinal bacteria provides strong indications of the likely metabolic fate of this compound. Human gut microbiota have been shown to metabolize swertiamarin into several metabolites, including erythrocentaurin, 5-hydroxymethylisochroman-1-one, and the nitrogen-containing compound gentianine.[1] This suggests that the human gut microbiome possesses the necessary enzymatic machinery to hydrolyze the glycosidic bond of compounds like this compound and further transform the resulting aglycone. The high variability in the composition of the human gut microbiome among individuals likely leads to significant inter-individual differences in the metabolic profile of this compound.
Metabolism in Other Species:
Currently, there is a lack of published data on the specific metabolic pathways of this compound in other common preclinical species such as dogs.
Quantitative Data: Pharmacokinetics in Rats
The following table summarizes the pharmacokinetic parameters of this compound in rats following a single oral administration of Swertia mussotii extract.
| Parameter | Value (Mean ± SD) | Units |
| Dose (of extract) | 50 | mg/kg |
| Cmax | 105.3 ± 21.7 | ng/mL |
| Tmax | 0.8 ± 0.3 | h |
| AUC(0-t) | 321.4 ± 65.8 | ng·h/mL |
| AUC(0-∞) | 345.2 ± 70.9 | ng·h/mL |
| t1/2 | 2.1 ± 0.5 | h |
Data sourced from a study by Yan et al. (2014) on Sprague-Dawley rats.[2]
Experimental Protocols
The data presented in this guide are derived from established in vivo and analytical methodologies.
In Vivo Animal Studies (Rat):
-
Animal Model: Male Sprague-Dawley rats are typically used for pharmacokinetic studies.[2]
-
Administration: this compound, often as part of a plant extract, is administered orally via gavage.[2]
-
Dosing: A common dosage for pharmacokinetic evaluation is 50 mg/kg of the plant extract.[2]
-
Sample Collection: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration. Plasma is separated by centrifugation for analysis.
Analytical Methodology: LC-MS/MS
-
Instrumentation: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is employed for the quantification of this compound in plasma.
-
Sample Preparation: Plasma samples are typically prepared using liquid-liquid extraction with a solvent like ethyl acetate to isolate the analyte from plasma proteins and other interfering substances. Rutin is often used as an internal standard.
-
Chromatographic Separation: Separation is achieved on a C18 column with a gradient elution using a mobile phase consisting of an acidified aqueous solution (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).
-
Detection: The analysis is performed on a tandem mass spectrometer operating in negative ionization mode, using multiple reaction monitoring (MRM) for sensitive and specific detection. The mass transition for this compound is typically m/z 435.1 → 272.0.
-
Validation: The method is validated for linearity, precision, accuracy, recovery, and stability to ensure reliable results.
Visualizations
Metabolic Pathway of this compound
Caption: Proposed metabolic pathway of this compound in rats and humans.
Experimental Workflow for Pharmacokinetic Studies
Caption: General workflow for in vivo pharmacokinetic analysis.
References
Benchmarking Swertianolin's Performance in Established Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Swertianolin's performance in established preclinical disease models of sepsis and liver injury. The data presented is compiled from published research to assist in evaluating its therapeutic potential against relevant alternatives.
Executive Summary
This compound, a xanthone glycoside, has demonstrated significant therapeutic potential in preclinical models of sepsis and liver disease. Its mechanism of action is primarily attributed to the inhibition of p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways, leading to a reduction in inflammation, oxidative stress, and cellular damage. This guide summarizes the available quantitative data, details the experimental protocols used in key studies, and visualizes the underlying signaling pathways to provide a comprehensive overview of this compound's performance.
Performance in Sepsis Model (Cecal Ligation and Puncture)
The cecal ligation and puncture (CLP) model is a widely accepted preclinical model that mimics the complex polymicrobial infection and systemic inflammation characteristic of human sepsis.[1][2] Studies have evaluated this compound's efficacy in modulating the dysregulated immune response in this model.
Comparative Data: this compound in CLP-Induced Sepsis
While direct head-to-head trials against a standard of care are not available in the public domain, the following table summarizes the significant effects of this compound on key sepsis-related biomarkers. The standard of care for sepsis is a multi-faceted clinical protocol, including antibiotics and supportive care, which is not directly comparable in a preclinical monotherapy study.[1]
| Parameter | Control (CLP Model) | This compound Treatment | Percentage Change | Reference |
| Inflammatory Mediators | ||||
| IL-10 (pg/mL) | High | Significantly Reduced | - | [3] |
| Nitric Oxide (NO) (µM) | 0.529 ± 0.017 | 0.228 ± 0.021 | ↓ 56.9% | [3] |
| Reactive Oxygen Species (ROS) (relative units) | 0.396 ± 0.19 | 0.193 ± 0.01 | ↓ 51.3% | |
| Immunomodulation | ||||
| MDSC Proliferation (OD570) | 0.626 ± 0.005 | 0.363 ± 0.005 | ↓ 42.0% | |
| MDSC Differentiation to Dendritic Cells (%) | 3.11 ± 0.41 | 15.04 ± 0.39 | ↑ 383.6% | |
| Survival Rate | ||||
| Survival (%) | Data not available | Data not available | - |
MDSC: Myeloid-Derived Suppressor Cells
Experimental Protocol: Cecal Ligation and Puncture (CLP) Sepsis Model
The CLP model is induced in mice to simulate human peritonitis-induced sepsis.
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is then ligated below the ileocecal valve to prevent bowel obstruction. The ligated cecum is punctured through-and-through with a needle (e.g., 21-gauge) to allow leakage of fecal content into the peritoneal cavity.
-
Closure: The cecum is returned to the abdominal cavity, and the incision is closed in layers.
-
Fluid Resuscitation: Post-surgery, mice receive fluid resuscitation with pre-warmed saline to mimic clinical management.
-
Treatment Administration: this compound or vehicle control is administered at specified doses and time points post-CLP induction.
-
Monitoring and Endpoint Analysis: Animals are monitored for survival. Blood and tissue samples are collected at various time points to analyze inflammatory markers, immune cell populations, and other relevant parameters.
Signaling Pathway: this compound in Sepsis
This compound's therapeutic effects in sepsis are mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Caption: this compound inhibits the NF-κB signaling pathway in sepsis.
Performance in Liver Injury Model (ANIT-Induced)
Alpha-naphthylisothiocyanate (ANIT) is a hepatotoxicant used to induce cholestatic liver injury in animal models, characterized by bile duct damage, inflammation, and oxidative stress.
Comparative Data: this compound vs. Silymarin in ANIT-Induced Liver Injury
Silymarin, an extract from milk thistle, is a well-established hepatoprotective agent and serves as a relevant comparator. While a direct comparative study between this compound and Silymarin in the ANIT model is not available, the following table presents data on their individual effects on key markers of liver injury. Quantitative data for this compound in an ANIT model is not yet available in the public domain.
| Parameter | Control (ANIT Model) | This compound Treatment | Silymarin Treatment | Reference |
| Liver Enzymes | ||||
| Alanine Aminotransferase (ALT) | Elevated | Data not available | Significantly Reduced | |
| Aspartate Aminotransferase (AST) | Elevated | Data not available | Significantly Reduced | |
| Bilirubin | ||||
| Total Bilirubin | Elevated | Data not available | Significantly Reduced | |
| Oxidative Stress | ||||
| Glutathione (GSH) | Depleted | Data not available | Restored | |
| Gene Expression | ||||
| FXR | Downregulated | Data not available | Upregulated | |
| BSEP | Downregulated | Data not available | Upregulated | |
| Cyp7a1 | Upregulated | Data not available | Downregulated |
FXR: Farnesoid X receptor; BSEP: Bile salt export pump; Cyp7a1: Cholesterol 7α-hydroxylase
Experimental Protocol: ANIT-Induced Liver Injury Model
This model is used to study cholestatic liver injury.
-
Animal Model: Typically, mice or rats are used.
-
ANIT Administration: Animals are orally administered a single dose of ANIT dissolved in a vehicle like corn oil.
-
Treatment: this compound, Silymarin, or vehicle control is administered prior to or following ANIT administration, depending on the study design (prophylactic or therapeutic).
-
Sample Collection: At a predetermined time point (e.g., 48 hours) after ANIT administration, animals are euthanized, and blood and liver tissues are collected.
-
Analysis: Serum is analyzed for liver injury markers (ALT, AST, bilirubin). Liver tissue is processed for histological examination and gene expression analysis.
Signaling Pathway: this compound in Liver Injury
In liver injury, this compound is known to inhibit the p38 MAPK pathway, which plays a crucial role in mediating inflammation and apoptosis in response to cellular stress.
Caption: this compound inhibits the p38 MAPK signaling pathway in liver injury.
Conclusion
The available preclinical data suggests that this compound is a promising therapeutic candidate for conditions characterized by significant inflammatory and oxidative stress, such as sepsis and liver injury. Its ability to modulate key signaling pathways like NF-κB and p38 MAPK provides a strong mechanistic basis for its observed effects. However, further research, including direct comparative studies against established standards of care and quantitative analysis in various disease models, is necessary to fully elucidate its clinical potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals interested in advancing the study of this compound.
References
- 1. Inducing Experimental Polymicrobial Sepsis by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of clinical sepsis-associated biomarkers in a septic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ameliorates immune dysfunction in sepsis via blocking the immunosuppressive function of myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Swertianolin in a Laboratory Setting
Understanding the Hazard Profile of Swertianolin
Before disposal, it is crucial to understand the inherent risks associated with this compound. According to available safety data, this compound is classified as a skin irritant and is harmful if swallowed[1]. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals assigns it the hazard statement H302: Harmful if swallowed[1]. Precautionary statements advise on proper handling to avoid exposure, including washing hands thoroughly after handling, not eating, drinking, or smoking when using the product, and rinsing the mouth if swallowed[1].
General Disposal Procedures for Chemical Waste
The disposal of chemical waste in a laboratory setting is a regulated process that prioritizes safety and environmental protection. The fundamental principle is to avoid releasing hazardous substances into the environment. This involves segregating chemical waste, using appropriate and clearly labeled waste containers, and adhering to institutional and local regulations for hazardous waste disposal.
For compounds like this compound, where specific disposal instructions are not provided by the manufacturer or in safety data sheets, a conservative approach based on its hazard classification is necessary. Given its oral toxicity and irritant properties, this compound should be treated as hazardous waste.
Recommended Disposal Workflow for this compound
The following workflow provides a step-by-step guide for the proper disposal of this compound waste generated in a laboratory. This process is designed to ensure that all safety and regulatory requirements are met.
Detailed Steps for Disposal
-
Segregation at the Source: Immediately segregate all waste contaminated with this compound from the general laboratory trash. This includes unused or expired solid this compound, solutions containing this compound, and any disposable labware that has come into contact with the compound (e.g., pipette tips, gloves, weighing paper).
-
Solid Waste Disposal:
-
Collect unused solid this compound and grossly contaminated disposable materials in a dedicated, clearly labeled, and sealable plastic bag or container.
-
The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
-
Liquid Waste Disposal:
-
Aqueous and solvent-based solutions containing this compound should be collected in a designated hazardous waste container.
-
Ensure the waste container is made of a material compatible with the solvent used.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical names of all components (including solvents), their approximate concentrations, and the relevant hazard symbols.
-
Never mix incompatible waste streams.
-
-
Contaminated Labware:
-
Disposable items such as gloves and weighing boats should be placed in the solid hazardous waste container.
-
Reusable glassware should be decontaminated by rinsing with a suitable solvent. The rinsate must be collected and treated as hazardous liquid waste. After thorough cleaning, the glassware can be returned to general use.
-
-
Storage and Collection:
-
Store all hazardous waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Ensure all containers are tightly sealed to prevent leaks or spills.
-
Follow your institution's procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EH&S) department.
-
Important Considerations:
-
Consult Institutional Guidelines: Always adhere to your institution's specific chemical hygiene plan and waste disposal procedures. Your EH&S office is the primary resource for guidance.
-
Regulatory Compliance: Be aware of and comply with all local, state, and federal regulations regarding hazardous waste disposal.
-
Do Not Dispose Down the Drain: Due to its potential environmental toxicity, this compound and its solutions should never be disposed of down the sink.
-
Avoid Incineration in the Lab: Do not attempt to incinerate this compound waste in the laboratory. Professional disposal facilities have the appropriate high-temperature incinerators for chemical waste.
By following these guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Building a culture of safety and compliance is integral to the integrity of scientific research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
